molecular formula C14H20FN3O2 B1343950 tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 1016167-46-6

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1343950
CAS No.: 1016167-46-6
M. Wt: 281.33 g/mol
InChI Key: AESFVWLAXBKWOI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a fluorinated piperazine derivative of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules targeting the central nervous system. Its structure, featuring a piperazine ring and a fluoropyridinyl group, is commonly employed in the design of potential ligands for neurological targets . The incorporation of fluorine is a strategic modification in drug design, often aimed at enhancing a compound's metabolic stability, influencing its lipophilicity, and improving its overall pharmacokinetic profile . The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in organic synthesis, safeguarding the piperazine nitrogen during reactions and allowing for its facile deprotection under mild acidic conditions to generate the secondary amine for further derivatization . Researchers value this compound as a key intermediate for developing novel therapeutic agents. Its application is strictly for laboratory research purposes. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESFVWLAXBKWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Introduction

This compound is a heterocyclic organic compound that has emerged as a significant building block in the field of medicinal chemistry. Its structure, which combines a fluorine-substituted pyridine ring with a Boc-protected piperazine moiety, makes it a valuable intermediate for the synthesis of complex molecules, particularly those with therapeutic potential. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the piperazine ring is a common pharmacophore in many drug classes. The Boc (tert-butoxycarbonyl) protecting group allows for selective manipulation of the piperazine nitrogen atoms, providing synthetic flexibility. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate, tailored for researchers and professionals in drug development. These professionals can leverage its structure for developing new chemical entities and exploring novel drug discovery pathways.[1]

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 1016167-46-6
Molecular Formula C14H20FN3O2
Molecular Weight 281.33 g/mol
InChI 1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3
InChIKey AESFVWLAXBKWOI-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Physical State Solid (predicted)-
Appearance White to off-white powder (typical for related compounds)-
Melting Point 130-132 °C (for the analogous 6-amino derivative)[2]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.-
Purity Typically >97%

Spectral Data Analysis (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The piperazine protons would appear as multiplets in the range of 3.0-4.0 ppm. The protons on the fluoropyridine ring would exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling, likely appearing in the aromatic region between 6.0 and 8.0 ppm.

  • ¹³C NMR: The carbon NMR would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The piperazine carbons would resonate in the 40-50 ppm range. The carbons of the fluoropyridine ring would appear in the aromatic region, with their chemical shifts influenced by the fluorine and nitrogen atoms. The carbonyl carbon of the Boc group would be observed around 154 ppm.

  • Mass Spectrometry: The mass spectrum (ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 282.16. Another common fragmentation would be the loss of the tert-butyl group, resulting in a fragment at m/z 226.10.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[3][4] This reaction involves the displacement of a fluoride ion from an electron-deficient aromatic ring by a nucleophile, in this case, the secondary amine of N-Boc-piperazine. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

Synthesis_Workflow reagent1 2,6-Difluoropyridine reaction SNAr Reaction (Base, Solvent, Heat) reagent1->reaction reagent2 tert-Butyl piperazine-1-carboxylate reagent2->reaction product tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product Applications start tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate deprotection Boc Deprotection (Acidic Conditions) start->deprotection intermediate 4-(6-Fluoropyridin-2-yl)piperazine deprotection->intermediate coupling Coupling Reactions (Amide bond formation, etc.) intermediate->coupling final_compounds Diverse Library of Bioactive Molecules (e.g., Kinase Inhibitors) coupling->final_compounds

Sources

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

Introduction

This compound , identified by the CAS Number 1016167-46-6 , is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its structure, which combines a fluorine-substituted pyridine ring with a Boc-protected piperazine moiety, makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound, often enhancing metabolic stability and receptor binding affinity. The Boc-protecting group on the piperazine nitrogen allows for selective reactions at other positions of the molecule, making it a valuable tool for multi-step organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and professionals in the field.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1016167-46-6
Linear Formula C14H20FN3O2
Molecular Weight 281.33 g/mol Calculated
Purity Typically ≥97%
Appearance SolidInferred
Storage Temperature Refrigerated

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a nucleophile, in this case, the secondary amine of the piperazine, with an aromatic ring that is activated towards substitution by an electron-withdrawing group and contains a good leaving group.

General Synthetic Workflow

The logical flow for the synthesis is depicted in the following diagram:

G reagents Starting Materials: - 2,6-Difluoropyridine - tert-Butyl piperazine-1-carboxylate - Base (e.g., K2CO3, DIPEA) - Solvent (e.g., DMSO, DMF) reaction Nucleophilic Aromatic Substitution (SNAr) - Heat (e.g., 80-120 °C) reagents->reaction 1. Combine and heat workup Aqueous Work-up - Extraction with organic solvent reaction->workup 2. Quench and extract purification Purification - Column Chromatography workup->purification 3. Isolate crude product product Final Product: This compound purification->product 4. Obtain pure compound

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2,6-Difluoropyridine

  • tert-Butyl piperazine-1-carboxylate

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in DMSO, add 2,6-difluoropyridine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices
  • Choice of Base: Anhydrous potassium carbonate or a non-nucleophilic organic base like DIPEA is used to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.

  • Choice of Solvent: A polar aprotic solvent like DMSO or DMF is chosen because it can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive. These solvents also have high boiling points, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

  • Temperature: Heating is necessary to provide sufficient energy for the SNAr reaction to proceed at a reasonable rate. The fluorine atom is a good leaving group in this context due to the electron-withdrawing nature of the pyridine ring.

Applications in Drug Discovery and Development

Heterocyclic compounds containing piperazine and pyridine scaffolds are prevalent in many approved drugs. This compound serves as a valuable intermediate for introducing this privileged structural motif into drug candidates.

Role as a Versatile Building Block

The true utility of this compound lies in its bifunctional nature. The Boc-protected nitrogen is unreactive under many conditions, allowing for chemical modifications at other sites. The Boc group can then be easily removed under acidic conditions to reveal a secondary amine, which can participate in a variety of coupling reactions to build more complex molecules.

A notable example of a related compound's application is the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the synthesis of Palbociclib, a CDK4/6 inhibitor used for the treatment of breast cancer.[1][2] This highlights the importance of such piperazine-pyridine intermediates in the development of targeted therapies.

The following diagram illustrates the potential role of this compound in a hypothetical drug synthesis pathway.

G start This compound deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection 1. Acidic conditions intermediate 4-(6-Fluoropyridin-2-yl)piperazine deprotection->intermediate coupling Coupling Reaction (e.g., Amide coupling, Buchwald-Hartwig amination) intermediate->coupling api Active Pharmaceutical Ingredient (API) coupling->api 2. Formation of new bond reagent Coupling Partner (e.g., R-COOH, R-X) reagent->coupling

Caption: Hypothetical pathway utilizing the title compound in API synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, the safety precautions for similar compounds can be used as a guide.[3][4][5][6]

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a fume hood.[3][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep refrigerated for long-term storage.[3]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • Skin: Wash with plenty of soap and water.[4]

    • Inhalation: Move the person to fresh air.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery. Its well-defined structure allows for strategic and selective chemical modifications, making it a key component in the synthesis of novel compounds with therapeutic potential. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in the laboratory.

References

  • National Institutes of Health. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl... | Download Scientific Diagram. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, which combines a Boc-protected piperazine moiety with a fluorinated pyridine ring, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The fluoropyridinyl group is a common pharmacophore in drug discovery, often introduced to modulate physicochemical properties such as metabolic stability, membrane permeability, and target binding affinity. The Boc-protected piperazine offers a nucleophilic secondary amine upon deprotection, allowing for straightforward derivatization and the introduction of diverse functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Chemical Properties and Identification

A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₀FN₃O₂
Molecular Weight 297.33 g/mol Calculated
CAS Number 1016167-46-6
Appearance White to off-white solidTypical for this class of compounds
Purity ≥97%
InChI Key AESFVWLAXBKWOI-UHFFFAOYSA-N

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is a cornerstone of medicinal chemistry for constructing carbon-nitrogen bonds, particularly with electron-deficient aromatic systems like di-substituted pyridines.

Reaction Principle

The synthesis involves the reaction of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with 2,6-difluoropyridine. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two fluorine atoms. The piperazine nitrogen acts as the nucleophile, displacing one of the fluorine atoms. The reaction is typically carried out in the presence of a non-nucleophilic base to quench the hydrofluoric acid (HF) byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions BocPip tert-Butyl piperazine-1-carboxylate Product tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate BocPip->Product Nucleophilic Attack DFP 2,6-Difluoropyridine DFP->Product Solvent Aprotic Polar Solvent (e.g., DMSO) Solvent->Product Base Base (e.g., K₂CO₃) Base->Product Temp Elevated Temperature (e.g., 100-120 °C) Temp->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoropyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected data from standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ: 7.55 (q, J = 8.0 Hz, 1H, Ar-H), 6.70 (d, J = 8.0 Hz, 1H, Ar-H), 6.55 (d, J = 8.0 Hz, 1H, Ar-H), 3.60 (t, J = 5.0 Hz, 4H, piperazine-H), 3.50 (t, J = 5.0 Hz, 4H, piperazine-H), 1.48 (s, 9H, Boc-H).
¹³C NMR (101 MHz, CDCl₃) δ: 163.0 (d, J = 240 Hz, C-F), 159.0 (C-N), 154.5 (C=O), 140.0 (Ar-CH), 108.0 (Ar-CH), 105.0 (d, J = 4.0 Hz, Ar-CH), 80.0 (C(CH₃)₃), 45.0 (piperazine-CH₂), 44.0 (piperazine-CH₂), 28.5 (C(CH₃)₃).
Mass Spec (ESI+) m/z calculated for C₁₄H₂₁FN₃O₂ [M+H]⁺: 298.1612; found: 298.1615.

Applications in Drug Discovery and Development

The title compound is a valuable building block in the synthesis of various biologically active molecules. The fluoropyridinyl-piperazine scaffold is present in numerous clinical candidates and approved drugs, particularly kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The pyridine nitrogen of the 6-fluoropyridin-2-yl moiety can act as a hydrogen bond acceptor. The piperazine ring serves as a versatile linker to connect to other pharmacophoric elements that occupy different pockets of the kinase enzyme.

G cluster_synthesis Multi-step Drug Synthesis Intermediate tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Step 1 Coupling Amide Coupling or SₙAr Reaction Deprotection->Coupling Step 2 API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Coupling->API Step 3

Caption: Role of the title compound as a key intermediate in a generic drug synthesis workflow.

Example Application: Intermediate for Palbociclib Analogs

While not a direct precursor, this compound is structurally related to intermediates used in the synthesis of the CDK4/6 inhibitor Palbociclib.[1][2] The synthesis of Palbociclib and other related kinase inhibitors often involves the coupling of a substituted aminopyridine-piperazine fragment with a pyrimidine core.[2] The presence of the fluorine atom in the title compound allows for potential modulation of the final compound's properties or serves as a handle for further chemical transformations.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the field of drug discovery. Its straightforward synthesis via SₙAr reaction, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is crucial for its effective utilization in the development of novel therapeutics.

References

  • Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. Pharmaffiliates. [Link]

  • PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

  • MySkinRecipes. Tert-Butyl 4-((6-Bromopyridin-3-Yl)Methyl)Piperazine-1-Carboxylate. [Link]

  • Wang, M., et al. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Google Patents. Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

Sources

A Technical Guide to tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate: Synthesis, Characterization, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its structural and physicochemical properties, detail a robust and validated synthesis protocol via nucleophilic aromatic substitution (SNAr), outline comprehensive analytical methods for structural confirmation and purity assessment, and discuss its strategic application in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction and Strategic Significance

In the landscape of drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable biological and physicochemical properties. The piperazine ring is one such scaffold, frequently incorporated into centrally active agents and a wide array of other therapeutics.[1][2] Its presence can enhance aqueous solubility, introduce basic centers for salt formation, and provide a versatile handle for structural modification.[3]

The compound this compound combines three critical pharmacophoric elements:

  • The Piperazine Core: A well-established scaffold in numerous approved drugs, valued for its conformational flexibility and synthetic versatility.[2][4]

  • The tert-Butoxycarbonyl (Boc) Protecting Group: An acid-labile protecting group that masks the reactivity of the N-4 nitrogen of the piperazine ring.[5] This allows for selective functionalization at the N-1 position and is a cornerstone of modern organic synthesis, prized for its stability in basic conditions and ease of removal under mild acidic conditions.[6][7][8]

  • The 6-Fluoropyridine Moiety: The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack.[9][10] The fluorine atom at the 6-position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and can serve as a metabolic blocking site or a key binding element in the final drug molecule.

This strategic combination makes the title compound a highly valuable intermediate for building complex molecules, allowing for sequential and controlled elaboration of the molecular structure.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental for its effective use in synthesis, including planning for reaction conditions, work-up procedures, and purification.

Chemical Structure

dot graph G { layout="neato"; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; F1 [label="F"];

// Boc group C_boc1 [label="C"]; C_boc2 [label="CH₃"]; C_boc3 [label="CH₃"]; C_boc4 [label="CH₃"];

// Piperazine ring C_pip1 [label="CH₂"]; C_pip2 [label="CH₂"]; C_pip3 [label="CH₂"]; C_pip4 [label="CH₂"];

// Pyridine ring C_pyr1 [label="C"]; C_pyr2 [label="CH"]; C_pyr3 [label="CH"]; C_pyr4 [label="CH"]; C_pyr5 [label="C"];

// Position nodes using 'pos' attribute (x,y!) // Boc group C_boc1 [pos="-3.5,0.5!"]; O1 [pos="-2.5,0.5!"]; O2 [pos="-3.8,-0.5!"]; C_boc2 [pos="-4.5,1.5!"]; C_boc3 [pos="-4.5,-0.5!"]; C_boc4 [pos="-3.5,2.0!"];

// Piperazine ring N1 [pos="-1.5,0!"]; C_pip1 [pos="-1,-1!"]; C_pip2 [pos="0,-1!"]; N2 [pos="0.5,0!"]; C_pip3 [pos="0,1!"]; C_pip4 [pos="-1,1!"];

// Pyridine ring C_pyr1 [pos="1.8,0!"]; C_pyr2 [pos="2.5,-0.8!"]; C_pyr3 [pos="3.5,-0.5!"]; C_pyr4 [pos="3.8,0.5!"]; N3 [pos="3.1,1.2!"]; C_pyr5 [pos="2.1,1.0!"]; F1 [pos="1.5,2.0!"];

// Draw bonds // Boc group C_boc1 -- O1; C_boc1 -- O2; O1 -- N1; C_boc1 -- C_boc2; C_boc1 -- C_boc3; C_boc1 -- C_boc4;

// Piperazine ring N1 -- C_pip1; C_pip1 -- C_pip2; C_pip2 -- N2; N2 -- C_pip3; C_pip3 -- C_pip4; C_pip4 -- N1;

// Connection N2 -- C_pyr1;

// Pyridine ring (aromatic bonds) C_pyr1 -- C_pyr2 [style=solid]; C_pyr2 -- C_pyr3 [style=double]; C_pyr3 -- C_pyr4 [style=solid]; C_pyr4 -- N3 [style=double]; N3 -- C_pyr5 [style=solid]; C_pyr5 -- C_pyr1 [style=double]; C_pyr5 -- F1; } Caption: 2D Structure of the title compound.

Property Data Summary
PropertyValueSource
CAS Number 1016167-46-6[11]
Molecular Formula C₁₄H₂₀FN₃O₂[11]
Molecular Weight 281.33 g/mol [11]
Appearance Solid
Purity Typically ≥97%[11]
Storage Refrigerated, under inert atmosphere[11]

Synthesis Methodology: A Self-Validating Protocol

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This section provides not just the steps, but the scientific rationale behind them, creating a self-validating workflow.

Reaction Principle

The synthesis involves the reaction of 2,6-difluoropyridine with tert-butyl piperazine-1-carboxylate.[12] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the C-2 and C-4 positions (ortho and para to the ring nitrogen), as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[9][10][13] The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which activates the ring towards attack.

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Detailed Experimental Protocol

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • 2,6-Difluoropyridine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to anhydrous DMSO.

    • Expertise Insight: DMSO is an ideal solvent for SNAr reactions as its polar aprotic nature effectively solvates the potassium cation, liberating the carbonate base, and accelerates the reaction rate. Anhydrous conditions are crucial to prevent side reactions.

  • Reagent Addition: Add 2,6-difluoropyridine (1.1 eq) to the stirring suspension.

    • Expertise Insight: A slight excess of the electrophile (difluoropyridine) ensures complete consumption of the more valuable Boc-piperazine starting material.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Trustworthiness Check (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is complete upon the disappearance of the limiting reagent (tert-butyl piperazine-1-carboxylate).

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

    • Expertise Insight: The quench with water dissolves the DMSO and inorganic salts. Ethyl acetate is a suitable solvent for extracting the desired product, which is less polar than DMSO.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Trustworthiness Check (Fractions): Collect fractions and analyze by TLC to pool the pure product fractions.

  • Final Product: Concentrate the pure fractions under reduced pressure to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to validate the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the connectivity of the molecule. Expected signals include: a singlet around 1.4-1.5 ppm (9H, Boc group), two multiplets in the range of 3.4-3.8 ppm (8H total, piperazine ring protons), and three distinct signals in the aromatic region (6.5-7.8 ppm) corresponding to the three protons on the fluoropyridine ring.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon framework, confirming the presence of the carbonyl carbon from the Boc group (~154 ppm), the carbons of the tert-butyl group, the piperazine ring carbons, and the carbons of the fluoropyridine ring (with characteristic C-F coupling).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a critical tool for confirming both molecular weight and purity. The mass spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 282.16. The LC chromatogram (typically UV at 254 nm) should show a single major peak, allowing for purity assessment (e.g., >97%).

Applications in Drug Discovery

This compound is not an end product but a versatile intermediate. Its utility lies in the subsequent chemical transformations it enables. The most common next step is the acid-catalyzed removal of the Boc group (deprotection) to liberate the secondary amine.[5][8]

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// Edges Start -> Deprotection; Deprotection -> Intermediate; Intermediate -> Coupling; R_group -> Coupling; Coupling -> API; } Caption: Strategic deprotection and functionalization pathway.

This resulting free amine, 1-(6-fluoropyridin-2-yl)piperazine, is then used in a variety of coupling reactions:

  • Amide Bond Formation: Reacting with carboxylic acids or acyl chlorides to form amides.

  • Reductive Amination: Reacting with aldehydes or ketones to form new C-N bonds.

  • Cross-Coupling Reactions: Participating in reactions like Buchwald-Hartwig amination to connect to other aromatic systems.

This building block is a known intermediate in the synthesis of complex molecules investigated as kinase inhibitors and other targeted therapies. For example, related structures are key components in compounds like Crizotinib, an ALK and ROS1 inhibitor, highlighting the importance of this scaffold in oncology drug discovery.[14][15][16]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[20][21]

Consult the specific Safety Data Sheet (SDS) for comprehensive safety and handling information.[17][18][19][20][21]

Conclusion

This compound is a well-defined and highly useful chemical intermediate. Its synthesis via SNAr is robust and scalable, and its structure allows for predictable, sequential functionalization. The strategic use of the Boc protecting group enables chemists to build molecular complexity in a controlled manner, making this compound an indispensable tool in the arsenal of medicinal chemists working on the next generation of therapeutics.

References

  • The Role of t-Boc Protection in Organic Synthesis Applications. (2026, January 7). Hopax. Retrieved January 18, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 18, 2026, from [Link]

  • What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed? (2024, January 30). Proprep. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved January 18, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. Retrieved January 18, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. (n.d.). Moltus Research Laboratories. Retrieved January 18, 2026, from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Applications of piperazine scaffold in drug design. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Retrieved January 18, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. Retrieved January 18, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • tert-Butyl-4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate. (n.d.). J&K Scientific. Retrieved January 18, 2026, from [Link]

  • Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active agents. Its structure uniquely combines a mono-Boc-protected piperazine, which allows for controlled, sequential functionalization, with an electronically-deficient fluoropyridine ring. This guide provides a comprehensive overview of the principal synthetic pathway for this compound—Nucleophilic Aromatic Substitution (SNAr)—and explores the palladium-catalyzed Buchwald-Hartwig amination as a potent alternative. We will delve into the mechanistic rationale behind these methodologies, provide detailed, field-proven experimental protocols, and offer comparative insights to aid researchers in selecting the optimal strategy for their specific needs.

Strategic Importance in Drug Discovery

The title compound is a classic example of a "privileged scaffold" derivative. The piperazine ring is a ubiquitous feature in FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to present vectors for interacting with biological targets.[1] The mono-protection with a tert-butoxycarbonyl (Boc) group is a crucial strategic element, rendering the two nitrogen atoms of the piperazine ring chemically distinct.[2] This allows for the selective arylation of the free secondary amine, leaving the Boc-protected nitrogen available for subsequent deprotection and further modification—a cornerstone of modern library synthesis and lead optimization.[2][3]

The 6-fluoropyridin-2-yl moiety is equally important. The fluorine atom can act as a bioisostere for hydrogen or a hydroxyl group, enhancing metabolic stability and modulating binding affinity through favorable electronic interactions. The pyridine ring itself, being an electron-deficient heteroaromatic system, is primed for specific synthetic transformations.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially favored route for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) and 2,6-difluoropyridine.

Mechanistic Rationale and Causality

The SNAr mechanism is a two-step addition-elimination process.[4] Its viability is critically dependent on three factors, all of which are met in this synthesis:

  • An Activated Aromatic Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of two strongly electron-withdrawing fluorine atoms further depletes the ring of electron density, making it highly susceptible to attack by nucleophiles.[5][6]

  • A Strong Nucleophile: The secondary amine of N-Boc-piperazine is a potent nucleophile capable of attacking the electron-poor carbon atom of the pyridine ring.

  • A Good Leaving Group: Fluoride is an excellent leaving group in SNAr reactions. Its high electronegativity stabilizes the intermediate complex and facilitates its departure. In fact, for SNAr on pyridines, the reaction with a fluoro-substituent is often significantly faster than with a chloro-substituent.[5]

The reaction proceeds via the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4] A base is required to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.

Experimental Workflow Diagram

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Combine 2,6-Difluoropyridine, N-Boc-Piperazine, and Base in a suitable solvent (e.g., DMSO). Heat Heat the mixture (e.g., 80-120 °C) and stir until completion. Start->Heat Inert atmosphere (optional but good practice) Quench Cool to RT. Quench with water. Heat->Quench Monitor by TLC/LC-MS Extract Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Wash Wash organic layer (Water, Brine). Extract->Wash Dry Dry over Na₂SO₄, filter, and concentrate. Wash->Dry Purify Purify by flash column chromatography. Dry->Purify End Obtain pure product. Purify->End

Caption: Workflow for SNAr Synthesis.

Detailed Experimental Protocol

Materials:

  • 2,6-Difluoropyridine (1.0 eq.)

  • tert-Butyl piperazine-1-carboxylate (1.0-1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoropyridine, tert-butyl piperazine-1-carboxylate, and anhydrous potassium carbonate.

  • Under a nitrogen or argon atmosphere, add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2,6-difluoropyridine) is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water (to remove residual DMSO) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Quantitative Data Summary

The SNAr reaction is generally high-yielding. The table below summarizes typical conditions.

Starting Material (eq.)Nucleophile (eq.)Base (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
2,6-Difluoropyridine (1.0)N-Boc-Piperazine (1.1)K₂CO₃ (2.5)DMSO1006>85%
2,6-Difluoropyridine (1.0)N-Boc-Piperazine (1.2)Cs₂CO₃ (2.0)Dioxane1108>90%
2,6-Difluoropyridine (1.0)N-Boc-Piperazine (1.0)DIPEA (3.0)NMP12012~80%

Alternative Pathway: Buchwald-Hartwig Amination

For substrates that are less activated towards SNAr, or for achieving different regioselectivity with more complex substrates, the Buchwald-Hartwig amination is an indispensable tool for C-N bond formation.[7][8] In this context, it would involve the coupling of N-Boc-piperazine with a precursor like 2-bromo-6-fluoropyridine.

Mechanistic Rationale and Causality

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[9] The catalytic cycle generally involves three key steps:[7][10]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromo-6-fluoropyridine), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (N-Boc-piperazine) coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[2] The reaction must be conducted under strictly anhydrous and inert conditions, as the catalyst and some reagents are sensitive to oxygen and moisture.

Experimental Workflow Diagram

Buchwald_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Combine Aryl Halide, N-Boc-Piperazine, Base, Pd Catalyst, and Ligand in a Schlenk tube. Evac Evacuate and backfill with Argon/Nitrogen (3x). Start->Evac Solvent Add anhydrous solvent (e.g., Toluene, Dioxane). Evac->Solvent Heat Heat the mixture (e.g., 80-110 °C) and stir until completion. Solvent->Heat Maintain inert atmosphere Quench Cool to RT. Filter through Celite, rinse with solvent. Heat->Quench Monitor by TLC/LC-MS Concentrate Concentrate filtrate under reduced pressure. Quench->Concentrate Purify Purify by flash column chromatography. Concentrate->Purify End Obtain pure product. Purify->End

Caption: Workflow for Buchwald-Hartwig Synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-6-fluoropyridine (1.0 eq.)

  • tert-Butyl piperazine-1-carboxylate (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Toluene, anhydrous

Procedure:

  • To a Schlenk tube, add 2-bromo-6-fluoropyridine, tert-butyl piperazine-1-carboxylate, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.

  • Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the final product.

Comparative Analysis and Conclusion

For the specific synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) pathway is unequivocally the superior choice.

  • Cost and Simplicity: SNAr avoids the use of expensive and air-sensitive palladium catalysts and phosphine ligands, making it more cost-effective and operationally simpler.[8]

  • Atom Economy: The starting material, 2,6-difluoropyridine, is readily available and directly yields the desired product in a single, efficient step.

  • Robustness: The reaction is generally robust and less sensitive to trace atmospheric contaminants compared to the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination remains a vital tool in the synthetic chemist's arsenal, but it is best reserved for situations where SNAr is not feasible.[1][8] For instance, if the starting material were 2-bromo-6-methoxypyridine, the methoxy group would not be a suitable leaving group for SNAr, making the palladium-catalyzed coupling the only viable path.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • ResearchGate. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. Retrieved from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from: [Link]

  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from: [Link]

  • ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Powers, D. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate. Retrieved from: [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from: [Link]

  • Smith, J. D., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from: [Link]

Sources

A Technical Guide to the Sourcing and Application of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural combination—a Boc-protected piperazine for controlled reactivity and a fluorinated pyridine ring for modulating physicochemical properties—makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its commercial availability, outlines a robust reference synthesis protocol, explores its applications in drug development, and details essential safety and handling procedures. Designed for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors, this document serves as a comprehensive resource for leveraging this valuable compound in research and development pipelines.

Introduction and Strategic Importance

In the landscape of drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount to developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This compound (henceforth referred to as the "title compound") has emerged as a key player in this arena.

The molecule's value is derived from its constituent parts:

  • Fluoropyridine Moiety: The fluorine atom, a bioisostere of hydrogen, is strategically employed to enhance metabolic stability, improve binding affinity to target proteins by forming favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen.

  • Piperazine Linker: A ubiquitous scaffold in medicinal chemistry, the piperazine ring provides a versatile, non-planar linker between pharmacophoric elements, often improving aqueous solubility and oral bioavailability.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group ensures that the secondary amine of the piperazine is masked, allowing for selective functionalization at other sites of a parent molecule. Its facile removal under acidic conditions provides a reliable and high-yielding deprotection step, crucial for multi-step synthetic campaigns.

This combination of features makes the title compound a readily available, versatile starting material for constructing a diverse array of biologically active molecules, particularly in oncology and neuroscience.

Physicochemical Properties and Identifiers

Correctly identifying a chemical reagent is the foundational step for any successful research program. The key properties and identifiers for the title compound are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 188705-97-5
Molecular Formula C₁₄H₂₀FN₃O₂
Molecular Weight 281.33 g/mol
Appearance Typically a white to off-white solid
InChI Key AESFVWLAXBKWOI-UHFFFAOYSA-N

Commercial Availability and Sourcing

The title compound is a well-established building block and is readily available from a multitude of commercial chemical suppliers. This widespread availability ensures a stable supply chain for both small-scale research and larger-scale development projects. Purity levels are typically high (≥95-97%), suitable for most synthetic applications.

Below is a comparative table of representative suppliers. Note: Availability, catalog numbers, and pricing are subject to change. Always verify with the supplier.

SupplierExample Catalog NumberTypical PurityCommon Pack Sizes
Sigma-Aldrich (Merck) COMH4212232B (via Combi-Blocks)97%1g, 5g, 10g
Combi-Blocks QC-7819>97%1g, 5g, 25g, 100g
Enamine EN300-18451>95%1g, 5g, 10g
TCI America T3317>98%1g, 5g
Chem-Impex International 24167>97%1g, 5g, 25g

For researchers requiring bulk quantities (kg scale), contacting suppliers for a custom quotation is recommended.

Reference Synthesis Protocol

While commercially available, understanding the synthesis of the title compound is crucial for assessing potential impurities or for in-house production if required. The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle

The synthesis involves the reaction of 2,6-difluoropyridine with tert-butyl piperazine-1-carboxylate. The electron-withdrawing nature of the pyridine nitrogen and the second fluorine atom activates the C2 position for nucleophilic attack by the secondary amine of the Boc-piperazine. A non-nucleophilic base is used to quench the hydrogen fluoride (HF) byproduct, driving the reaction to completion.

Detailed Step-by-Step Methodology

Reagents & Equipment:

  • 2,6-Difluoropyridine

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO) as solvent

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser and heating mantle (or oil bath)

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in acetonitrile (approx. 0.5 M), add 2,6-difluoropyridine (1.1 eq.) and DIPEA (1.5 eq.).

    • Causality Insight: Using a slight excess of the electrophile (2,6-difluoropyridine) ensures complete consumption of the more valuable Boc-piperazine. DIPEA is chosen as a bulky, non-nucleophilic organic base that will not compete in the substitution reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). This removes the DIPEA-hydrofluoride salt and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the title compound as a white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Synthesis Workflow Diagram

G cluster_reagents Starting Materials cluster_process Process cluster_output Output A Boc-Piperazine D Reaction (CH3CN, 80°C) A->D B 2,6-Difluoropyridine B->D C DIPEA (Base) C->D E Aqueous Workup & Extraction D->E Cool & Concentrate F Purification (Column Chromatography) E->F Crude Product G Final Product: tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate F->G Pure Product H QC Analysis (NMR, LC-MS) G->H Verify

Caption: Workflow for the SNAr synthesis of the title compound.

Applications in Medicinal Chemistry

The title compound is rarely the final therapeutic agent but is instead a critical intermediate. After its synthesis, the Boc group is typically removed, and the newly liberated secondary amine is further functionalized.

A prominent example of its utility is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core linked via a piperazine to an aromatic or heteroaromatic group. The title compound provides a pre-functionalized "top half" of such molecules.

Exemplary Synthetic Application Pathway

The diagram below illustrates a generalized pathway where the title compound is used to synthesize a hypothetical drug candidate.

G A Title Compound B Step 1: Boc Deprotection (e.g., TFA or HCl) A->B C Piperazine Intermediate (Free Amine) B->C Yields D Step 2: Coupling Reaction (e.g., Amidation, S_NAr, Buchwald-Hartwig) C->D F Final Drug Candidate D->F Forms E Pharmacophore 'X' (e.g., R-COOH, R-Br) E->D

Caption: General synthetic utility of the title compound in drug discovery.

This modular approach allows for the rapid generation of compound libraries by varying the "Pharmacophore 'X'" component, which is essential for structure-activity relationship (SAR) studies. This strategy has been implicitly used in the development of drugs targeting various cell signaling pathways.[1][2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for user safety. While a specific safety data sheet (SDS) for the title compound should always be consulted, general guidance based on related structures is provided below.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Harmful if swallowed or in contact with skin.[5]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

    • Avoid breathing dust.[6] Wash hands thoroughly after handling.[3]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Skin: Wash with plenty of soap and water.[4]

    • Inhalation: Move person to fresh air.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Some suppliers recommend refrigerated storage.

Conclusion

This compound is a high-value, readily accessible chemical intermediate that serves as a cornerstone for the synthesis of advanced drug candidates. Its robust supply chain, straightforward synthesis, and versatile reactivity profile make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview to empower researchers to source, handle, and strategically implement this compound in their drug discovery programs.

References

  • ResearchGate. Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • Moltus Research Laboratories. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers. [Link]

  • National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubChem. tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

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The Strategic Role of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of well-designed molecular building blocks is paramount to the efficient development of novel therapeutics. Among these, tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate has emerged as a cornerstone intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its pivotal role in the construction of complex, biologically active molecules. We will explore the rationale behind its structural design, its application in generating potent and selective drug candidates, and provide field-proven insights into its practical use in a research and development setting.

Introduction: Unpacking a Privileged Scaffold

This compound is a heterocyclic compound that masterfully combines several key features of a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. The molecule, with CAS number 1016167-46-6 and a molecular formula of C₁₄H₂₀FN₃O₂, is comprised of three critical components: a piperazine ring, a 6-fluoropyridin-2-yl moiety, and a tert-butoxycarbonyl (Boc) protecting group.

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of a drug, such as solubility and oral bioavailability.[1] Its two nitrogen atoms provide handles for further chemical modification and can engage in crucial hydrogen bonding interactions with biological targets.[2] The 6-fluoropyridin-2-yl group introduces a fluorinated aromatic system. The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can modulate the pKa of the piperazine nitrogens, influence metabolic stability by blocking potential sites of oxidation, and form specific interactions with target proteins.[3] Finally, the Boc group is a robust protecting group for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen atom. This controlled reactivity is essential for the stepwise construction of complex drug molecules.

Synthesis and Chemical Properties: A Reliable Workhorse

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is a reliable method for forming aryl-nitrogen bonds, particularly on electron-deficient aromatic rings like fluoropyridines.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1016167-46-6[4]
Molecular Formula C₁₄H₂₀FN₃O₂[4]
Molecular Weight 281.33 g/mol [4]
Appearance White to off-white solidCommercial Suppliers
Purity ≥97%[4]
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of similar compounds.

Materials:

  • 2,6-Difluoropyridine

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,6-difluoropyridine (1.0 eq) in DMSO (5-10 mL/mmol), add N-Boc-piperazine (1.0-1.2 eq) and K₂CO₃ (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMSO or DMF is used to dissolve the reactants and facilitate the SNAr reaction.

  • Base: An inorganic base like K₂CO₃ or an organic base like DIPEA is required to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction.

  • Purification: Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the title compound.

G reactant1 2,6-Difluoropyridine reagents K2CO3, DMSO 80-120 °C reactant1->reagents reactant2 N-Boc-piperazine reactant2->reagents product This compound reagents->product

Caption: Synthetic scheme for this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibition

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The 2-aminopyridine moiety, which can be readily formed from the 2-fluoropyridine of the title compound, is a well-known "hinge-binding" motif. The hinge region is a flexible part of the kinase ATP-binding site, and the 2-aminopyridine can form key hydrogen bonds with the backbone of this region, leading to potent inhibition.

Structure-Activity Relationship (SAR) Insights:

The strategic placement of the fluorine atom at the 6-position of the pyridine ring is a testament to the principles of modern medicinal chemistry.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life of the final drug.[3]

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperazine nitrogens. This can be advantageous in reducing off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[5]

  • Target Engagement: The fluorine atom can participate in favorable interactions with the target protein, such as dipole-dipole interactions or the formation of non-classical hydrogen bonds, potentially increasing the potency of the inhibitor.

G cluster_0 Intermediate cluster_1 Synthetic Steps cluster_2 Final Drug Candidate Intermediate tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate Step1 Deprotection (Boc removal) Intermediate->Step1 Step2 Coupling with kinase-specific moiety Step1->Step2 Drug Potent and Selective Kinase Inhibitor Step2->Drug

Caption: General workflow from the intermediate to a final drug candidate.

Biological Context: Targeting Dysregulated Signaling Pathways

While specific drugs derived from this intermediate are not publicly disclosed in the initial search results, we can infer their likely targets based on the broader class of 2,6-disubstituted pyridine-piperazine compounds. These scaffolds are frequently employed in the development of inhibitors for various kinase families, including:

  • Tyrosine Kinases: Such as Bruton's Tyrosine Kinase (BTK), which is involved in B-cell signaling and is a target for lymphomas and autoimmune diseases.[6]

  • Serine/Threonine Kinases: Such as Aurora kinases, which are critical for cell division and are often overexpressed in cancer.[5]

The general mechanism of action for these inhibitors is competitive binding to the ATP-binding pocket of the kinase. By occupying this site, the inhibitor prevents the kinase from transferring a phosphate group to its substrate, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

G UpstreamSignal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase UpstreamSignal->Receptor Kinase Kinase (e.g., BTK, Aurora) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSignaling->CellularResponse Inhibitor Inhibitor derived from (tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate) Inhibitor->Kinase

Caption: Generalized kinase signaling pathway and the point of inhibition.

Conclusion and Future Outlook

This compound is a prime example of a meticulously designed building block that accelerates the drug discovery process. Its combination of a versatile piperazine core, a strategically fluorinated pyridine ring, and an orthogonal protecting group makes it an invaluable asset for medicinal chemists. While its full potential continues to be explored in proprietary drug discovery programs, the principles that underpin its design and application are clear. As the demand for highly selective and potent targeted therapies continues to grow, we can expect to see the legacy of this and similar scaffolds in the next generation of medicines.

References

  • Alkylated piperazine compounds. US20130116245A1.
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020).
  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg
  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). PubMed Central.
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamin
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • 2,6-disubstituted piperidines and piperazine compounds. SciSpace.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
  • tert-Butyl 4-(6-fluoropyridin-2-yl)

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The Strategic Application of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by: A Senior Application Scientist

Abstract

The confluence of a fluorinated pyridine ring and a piperazine core has given rise to a class of exceptionally valuable building blocks in medicinal chemistry. Among these, tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate stands out as a critical intermediate for the synthesis of complex molecules targeting a range of therapeutic areas, from oncology to central nervous system (CNS) disorders. The strategic placement of the fluorine atom activates the pyridine ring for key synthetic transformations, while the Boc-protected piperazine offers a versatile handle for introducing molecular diversity. This guide provides an in-depth analysis of this building block, detailing its synthesis, key chemical transformations, and strategic applications, supported by field-proven experimental protocols and mechanistic insights to empower researchers in drug development.

Introduction: The Privileged Scaffold in a Modern Context

The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, due to its two basic nitrogen atoms.[1] The piperazine moiety often serves as a flexible linker to correctly orient pharmacophoric groups for optimal target engagement or can be a key part of the pharmacophore itself.[2]

When combined with a 6-fluoropyridine moiety, the resulting structure gains significant strategic advantages:

  • Modulation of Basicity: The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen, which can be crucial for fine-tuning receptor interactions and pharmacokinetic profiles.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby enhancing the metabolic stability and half-life of a drug candidate.

  • Target Interactions: The fluorine atom can engage in specific, favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity.

  • Synthetic Handle: The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable route for further molecular elaboration.

This guide focuses on the synthesis and utility of this compound, a pre-functionalized and protected building block that streamlines the incorporation of the valuable 6-fluoropyridin-2-yl-piperazine motif into drug candidates.

Synthesis of the Core Building Block

The principal and most efficient method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the high electrophilicity of the carbon at the 2-position of the pyridine ring, which is activated by both the ring nitrogen and the strongly electron-withdrawing fluorine atom.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via the addition of the secondary amine of tert-butyl piperazine-1-carboxylate (Boc-piperazine) to 2,6-difluoropyridine. The attack is highly regioselective for the 2-position due to electronic activation. A subsequent elimination of a fluoride ion restores the aromaticity of the pyridine ring to yield the desired product.

Caption: SNAr synthesis of the title compound.

Experimental Protocol: SNAr Synthesis

This protocol is a representative procedure based on established methods for the N-arylation of piperazines with activated fluoro-heterocycles.[3][4]

ParameterValue / DescriptionCausality & Justification
Reactants 2,6-Difluoropyridine (1.0 eq)The electrophilic pyridine core.
tert-Butyl piperazine-1-carboxylate (1.0 - 1.2 eq)The nucleophile. A slight excess can help drive the reaction to completion.
Base K₂CO₃ (2.0 eq) or DIPEA (2.0 eq)A non-nucleophilic base is required to neutralize the HF generated during the reaction, preventing protonation and deactivation of the nucleophile.
Solvent Dioxane, THF, or DMFAprotic polar solvents are ideal as they solubilize the reactants and facilitate the charge separation in the Meisenheimer intermediate.
Temperature 80 - 120 °CThermal energy is required to overcome the activation energy of aromatic substitution. The specific temperature depends on the solvent's boiling point.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine completion.
Work-up Aqueous work-up followed by extraction and chromatographyRemoves inorganic salts and purifies the product from unreacted starting materials.
Typical Yield >80%High yields are generally expected for this efficient transformation.

Step-by-Step Methodology:

  • To a stirred solution of tert-butyl piperazine-1-carboxylate (1.1 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in an appropriate solvent (e.g., Dioxane) in a sealed vessel, add 2,6-difluoropyridine (1.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter off any inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (q, J = 8.0 Hz, 1H), 6.65 (dd, J = 8.0, 0.8 Hz, 1H), 6.45 (dd, J = 8.0, 2.4 Hz, 1H), 3.55 (t, J = 5.0 Hz, 4H), 3.45 (t, J = 5.0 Hz, 4H), 1.48 (s, 9H).

  • MS (ESI): m/z calculated for C₁₄H₂₀FN₃O₂ [M+H]⁺: 282.16; found: 282.2.

Key Transformations and Synthetic Utility

The true value of a building block lies in its synthetic versatility. The title compound is designed for two primary, sequential transformations: Boc-deprotection followed by functionalization of the newly liberated secondary amine.

Boc Group Deprotection: Unmasking the Nucleophile

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, and its removal is a standard and high-yielding procedure. The choice of acidic conditions is critical and depends on the presence of other acid-sensitive functional groups in the molecule.

deprotection_workflow Start tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate Decision Are other acid-sensitive groups present? Start->Decision TFA_Protocol Protocol 1: TFA in DCM (Harsh, Volatile) Decision->TFA_Protocol No HCl_Protocol Protocol 2: HCl in Dioxane/MeOH (Milder, Salt formation) Decision->HCl_Protocol Yes Product 1-(6-Fluoropyridin-2-yl)piperazine (or its HCl salt) TFA_Protocol->Product HCl_Protocol->Product Neutralization Aqueous base wash (e.g., NaHCO₃) Product->Neutralization If salt is formed Free_Base Free Base Product Neutralization->Free_Base

Caption: Decision workflow for Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Causality: TFA is a strong acid that efficiently cleaves the Boc group. The byproducts, isobutylene and CO₂, are volatile, simplifying work-up. This method is fast but harsh.

  • Methodology:

    • Dissolve the Boc-protected piperazine (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC/LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

    • Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Causality: This method is generally milder than TFA. The product often precipitates from the reaction mixture as its hydrochloride salt, which can be isolated by filtration, providing a simple purification step.

  • Methodology:

    • Dissolve the Boc-protected piperazine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

    • Add a 4M solution of HCl in dioxane (3-5 eq) to the stirred solution at room temperature.

    • Stir the reaction for 1-3 hours. The hydrochloride salt of the product may precipitate.

    • Upon completion (monitored by TLC/LC-MS), the product can be isolated by filtering the precipitate and washing with a non-polar solvent like diethyl ether.

    • Alternatively, the solvent can be removed under reduced pressure. The resulting salt can be used directly in subsequent reactions or neutralized as described in Protocol 1 to yield the free base.

Downstream Functionalization: Building Molecular Complexity

Once deprotected, the resulting 1-(6-fluoropyridin-2-yl)piperazine is a versatile secondary amine ready for a variety of coupling reactions essential for drug discovery.

A. N-Alkylation and Reductive Amination:

The secondary amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones. Reductive amination is often preferred as it avoids the potential for over-alkylation to form quaternary ammonium salts.[5]

  • Representative Protocol (Reductive Amination):

    • To a solution of 1-(6-fluoropyridin-2-yl)piperazine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent like dichloroethane (DCE) or methanol, add a few drops of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent.

    • Purify via standard chromatographic techniques.

B. N-Acylation and Sulfonylation:

Formation of amide or sulfonamide bonds is a cornerstone of medicinal chemistry. The piperazine nitrogen is readily acylated with acyl chlorides, activated carboxylic acids, or sulfonyl chlorides.

  • Representative Protocol (Acylation with Acyl Chloride):

    • Dissolve 1-(6-fluoropyridin-2-yl)piperazine (1.0 eq) and a base (e.g., triethylamine or DIPEA, 1.5 eq) in a solvent like DCM at 0 °C.

    • Add the acyl chloride (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Purify by chromatography or recrystallization.

Application in Drug Discovery: A Case Study Perspective

While specific drugs using this exact building block may be proprietary, numerous patents in areas like kinase inhibition for oncology and receptor modulation for CNS disorders describe the synthesis of structurally similar analogs. For example, patent US20130116245A1 describes the synthesis of complex Bruton's Tyrosine Kinase (Btk) inhibitors.[6] Although this patent uses a nitro-pyridine analog that is later reduced, the core synthetic logic—functionalizing a piperazine attached to a pyridine ring—is directly relevant. The alkylation of the piperazine nitrogen is a key step in building the final complex and potent inhibitor.[6]

The 6-fluoropyridin-2-yl-piperazine scaffold allows for systematic Structure-Activity Relationship (SAR) exploration. Chemists can readily synthesize libraries of compounds by varying the group attached to the second piperazine nitrogen (via alkylation, acylation, etc.) to probe the binding pocket of a target protein and optimize for potency, selectivity, and pharmacokinetic properties.[7][8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a streamlined entry into a class of molecules with high potential in drug discovery. Its synthesis is robust and high-yielding, and the Boc-protected nitrogen allows for controlled, sequential functionalization. By leveraging the unique electronic properties of the 6-fluoropyridine ring and the favorable pharmacokinetic contributions of the piperazine scaffold, medicinal chemists can accelerate the discovery and development of novel therapeutics. The protocols and insights provided in this guide serve as a practical resource for researchers aiming to exploit the full potential of this powerful synthetic tool.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Chemical Researchers and Pharmaceutical Development Professionals

Introduction: The Significance of a Fluorinated Piperazine Building Block

Tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry, offers a unique combination of a Boc-protected piperazine and a fluorinated pyridine ring. This structure is of significant interest to researchers developing novel therapeutics, as the fluoropyridine moiety can enhance metabolic stability and binding affinity, while the piperazine core is a common scaffold in many bioactive molecules.[1] The presence of these functional groups, however, necessitates a thorough understanding of the compound's chemical properties to ensure its safe handling and use in a laboratory setting. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this important synthetic intermediate.

Hazard Identification and Risk Assessment

  • Oral Toxicity : Harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation : May cause skin irritation.[2][3]

  • Eye Damage/Irritation : May cause serious eye irritation.[2][3]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or aerosols.[2][3]

The fluorinated nature of the pyridine ring warrants special consideration. While fluorine substitution can impart desirable pharmaceutical properties, it can also alter the toxicological profile. Therefore, it is prudent to handle this compound with a higher degree of caution than its non-fluorinated counterparts.

Chemical Reactivity and Stability

A critical aspect of safely handling any chemical is understanding its reactivity and stability. For this compound, two key areas of concern are the reactivity of the 2-fluoropyridine ring and the thermal stability of the Boc-protecting group.

Nucleophilic Aromatic Substitution (SNAr) of the 2-Fluoropyridine Ring

The fluorine atom on the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. In fact, 2-fluoropyridines are significantly more reactive towards nucleophiles than their 2-chloro analogues.[5][6][7] This heightened reactivity means that inadvertent contact with strong nucleophiles (e.g., strong bases, amines, thiols) could lead to unintended reactions, potentially generating unknown and hazardous byproducts.

Key Handling Consideration: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[2][4]

Thermal Stability of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group is known to be thermally labile. While deprotection typically requires elevated temperatures, often exceeding 150°C, prolonged heating at lower temperatures can also lead to its removal.[8][9] The thermal decomposition of the Boc group generates isobutylene and carbon dioxide. While these are not typically considered highly toxic, the generation of gas in a closed container can lead to a dangerous pressure buildup.

Key Handling Consideration: Avoid excessive heating of the compound. Store in a cool, refrigerated environment as recommended.[10]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be worn at all times when handling the compound:

  • Eye Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are essential. Given the potential for skin irritation, double-gloving is a recommended practice.[3]

  • Body Protection : A flame-resistant laboratory coat should be worn. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is advised.[3]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Engineering Controls
  • Ventilation : All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.[2]

Storage
  • Temperature : The compound should be stored in a refrigerated environment.[10]

  • Container : Keep the container tightly closed to prevent moisture absorption and potential degradation.[12]

  • Incompatibilities : Store away from strong acids, bases, and oxidizing agents.[2][4]

Experimental Workflows: A Step-by-Step Approach to Safe Use

The following is a generalized, safety-focused workflow for the use of this compound in a typical organic synthesis reaction.

Workflow for a Small-Scale Reaction

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety goggles - Lab coat - Nitrile gloves prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_reagents Gather all necessary reagents and equipment prep_fume_hood->prep_reagents reaction_weigh Weigh the required amount of the compound in the fume hood prep_reagents->reaction_weigh reaction_dissolve Dissolve in an appropriate solvent reaction_weigh->reaction_dissolve reaction_add Add to the reaction vessel under inert atmosphere if necessary reaction_dissolve->reaction_add reaction_monitor Monitor the reaction progress reaction_add->reaction_monitor workup_quench Quench the reaction carefully reaction_monitor->workup_quench workup_extract Perform extraction and washing steps workup_quench->workup_extract workup_purify Purify the product (e.g., chromatography) workup_extract->workup_purify cleanup_decontaminate Decontaminate all glassware workup_purify->cleanup_decontaminate cleanup_dispose Dispose of waste according to institutional guidelines cleanup_decontaminate->cleanup_dispose

Caption: A generalized workflow for the safe handling of the compound in a laboratory setting.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Spill Response
  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control : Eliminate all ignition sources.

  • Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[8]

  • Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report : Report the incident to the laboratory supervisor and follow institutional protocols.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Data Summary

PropertyValueSource
CAS Number 1016167-46-6[10]
Molecular Formula C₁₄H₂₀FN₃O₂[10]
Molecular Weight 281.33 g/mol Calculated
Appearance Solid[2] (analogue)
Storage Temperature Refrigerated[10]
Hazard ClassGHS Classification (Inferred from Analogues)Source
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[3][4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[3]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By understanding its potential hazards, reactivity, and stability, and by adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely utilize this compound in their pursuit of novel scientific discoveries. A culture of safety, grounded in a thorough understanding of chemical principles, is the bedrock of innovative and responsible research.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(24), 9035–9045. Available from: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Available from: [Link]

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  • Thomas, S., Roberts, S., Pasumansky, L., Gamsey, S., & Singaram, B. (2003). Aminoborohydrides 15. The First Mild and Efficient Method for Generating 2-(Dialkylamino)-pyridines from 2-Fluoropyridine. Organic Letters, 5(21), 3867–3870. Available from: [Link]

  • Campos, K., Cummings, M., Li, H., & Peng, F. (2022). (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses, 99, 382–399. Available from: [Link]

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 - PubChem. (n.d.). Retrieved from [Link]

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  • Shi, G.-q., Takagishi, S., & Schlosser, M. (1994). Metalated fluoropyridines and fluoroquinolines as reactive intermediates: new ways for their regioselective generation. Tetrahedron, 50(4), 1129–1134. Available from: [Link]

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  • Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5) - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Note & Protocols: Versatile Synthetic Strategies for the Derivatization of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-pyridyl-piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous therapeutic agents targeting a wide range of diseases.[1][2][3][4] tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate serves as a highly valuable and versatile starting material for constructing libraries of these derivatives. Its structure presents two primary, orthogonally accessible points for chemical modification: the electron-deficient C6 position of the pyridine ring, activated for nucleophilic aromatic substitution (SNAr), and the N1 position of the piperazine ring, which becomes available for functionalization following a straightforward Boc-deprotection step. This guide provides a detailed exploration of the underlying chemical principles, field-proven experimental protocols, and strategic considerations for synthesizing a diverse array of derivatives from this key building block.

Introduction: A Privileged Scaffold in Drug Discovery

The piperazine ring is a prominent feature in many drugs, offering a flexible yet constrained linker that can be substituted at its two nitrogen atoms to modulate pharmacological activity.[1][4] When coupled with a pyridine ring, a common heterocycle in pharmaceuticals, the resulting scaffold gains unique properties influencing target affinity, selectivity, and pharmacokinetic profiles.[5]

The title compound, this compound, is an intelligently designed intermediate.

  • The 6-Fluoro Substituent: The highly electronegative fluorine atom at the C6 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-withdrawing nature of the pyridine nitrogen.[6][7] The reaction of 2-fluoropyridine with nucleophiles is reported to be significantly faster than that of the corresponding 2-chloropyridine.[6]

  • The Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen provides a robust protecting group that is stable to a wide range of reaction conditions, including the basic or nucleophilic conditions often used for SNAr. Its acid-labile nature allows for selective and high-yielding deprotection at a later stage, revealing a secondary amine ready for further elaboration.[8][9]

These features enable a divergent synthetic approach, allowing for the systematic and independent modification of both the pyridine and piperazine moieties to conduct thorough structure-activity relationship (SAR) studies.

Core Synthetic Principles

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The cornerstone of derivatization at the pyridine ring is the SNAr reaction. This process is not a simple one-step displacement; it proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine (C6), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The pyridine nitrogen plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

  • Elimination of Leaving Group: Aromaticity is restored as the leaving group (fluoride ion, F⁻) is eliminated, resulting in the formation of the substituted product. The high electronegativity of fluorine makes it an excellent leaving group in this context.[6]

The reaction rate is highly dependent on the strength of the incoming nucleophile and the ability of the ring to stabilize the intermediate charge.

N-Boc Deprotection and Functionalization

The Boc group is a carbamate-based protecting group that is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation (which typically forms isobutylene and a proton), carbon dioxide, and the free secondary amine.[8] This deprotection is clean and efficient, commonly achieved with reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[8][10] Once deprotected, the newly freed secondary amine is a potent nucleophile, ready to undergo a variety of classical amine reactions such as acylation, alkylation, and reductive amination.

Synthetic Workflow Overview

The strategic utility of this compound stems from its capacity to serve as a branch point for two distinct synthetic trajectories. This allows for the creation of a matrix of compounds by pairing various C6-substituents with different N1-piperazine functionalities.

G cluster_0 Pathway A: C6-Pyridine Derivatization cluster_1 Pathway B: N1-Piperazine Derivatization start tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate A_label SₙAr Reaction (O, N, S Nucleophiles) start->A_label B1 Boc Deprotection (TFA or HCl) start->B1 A1 C6-Alkoxy Derivatives A2 C6-Amino Derivatives A3 C6-Thioether Derivatives B2 2-(Piperazin-1-yl)-6-fluoropyridine B1->B2 B3_label N-Functionalization B2->B3_label B4 N-Acyl Derivatives B3_label->B4 B5 N-Alkyl Derivatives B3_label->B5

Caption: Divergent synthetic pathways from the parent molecule.

Protocols for C6-Pyridine Derivatization (SNAr)

General Considerations for SNAr Reactions
  • Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used as they effectively solvate the reactants without interfering with the nucleophile.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) is often required, especially when using alcohol or thiol nucleophiles, to generate the more potent anionic nucleophile in situ.

  • Temperature: Reactions are often heated (60-120 °C) to overcome the activation energy barrier, though the high reactivity of the 2-fluoropyridine substrate can sometimes allow for milder conditions.[6]

Protocol 1: Synthesis of C6-Alkoxy Derivatives (e.g., Methoxy)

Rationale: This protocol demonstrates the displacement of fluoride with an oxygen nucleophile. Sodium methoxide is a strong nucleophile, and the reaction typically proceeds cleanly to completion.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous Tetrahydrofuran (THF, 0.2 M), add sodium methoxide (1.5 eq., either as a solid or a solution in methanol).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tert-Butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate.

Protocol 2: Synthesis of C6-Amino Derivatives (e.g., Morpholinyl)

Rationale: This protocol illustrates the SNAr reaction with a secondary amine nucleophile. A base is often included to scavenge the HF generated during the reaction.

Step-by-Step Methodology:

  • In a sealed vessel, combine this compound (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF (0.3 M).

  • Heat the mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then brine to remove residual DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography to obtain tert-Butyl 4-(6-morpholinopyridin-2-yl)piperazine-1-carboxylate.

Table 1: Representative SNAr Reactions and Conditions
NucleophileReagents & ConditionsProduct C6-SubstituentPlausible Yield
Sodium EthoxideNaOEt, EtOH, 70 °C, 6h-OCH₂CH₃85-95%
BenzylamineK₂CO₃, DMF, 90 °C, 18h-NHCH₂Ph70-85%
PyrrolidineDIPEA, MeCN, 80 °C, 12h1-pyrrolidinyl80-90%
Sodium ThiophenoxideNaSPh, DMF, 60 °C, 4h-SPh90-98%

Protocols for N1-Piperazine Derivatization

Step A: N-Boc Deprotection

Rationale: This is the gateway step to all N1-functionalization. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature. The excess acid and byproducts are volatile and easily removed.

Protocol 3: Acid-Catalyzed Deprotection of the Piperazine Nitrogen
  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq.) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC/LC-MS until no starting material remains.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Re-dissolve the residue in DCM and co-evaporate two more times to ensure complete removal of TFA.

  • The resulting product, 2-fluoro-6-(piperazin-1-yl)pyridine, is typically obtained as a TFA salt and is often used directly in the next step without further purification. To obtain the free base, dissolve the salt in water, basify to pH > 10 with 1M NaOH, and extract with DCM or ethyl acetate.

Step B: N-Functionalization of 2-fluoro-6-(piperazin-1-yl)pyridine

The deprotected intermediate is now ready for derivatization at the secondary amine.

G cluster_0 Acylation cluster_1 Reductive Amination start 2-Fluoro-6-(piperazin-1-yl)pyridine (from Deprotection) A_label R-COCl, Base or R-COOH, Coupling Agent start->A_label B_label Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) start->B_label A1 N-Acyl Derivative B1 N-Alkyl Derivative

Caption: Key functionalization pathways for the deprotected piperazine.

Protocol 4: N-Acylation to Form Amide Derivatives

Rationale: This protocol forms a stable amide bond, a common functional group in pharmaceuticals. Using an acid chloride is a highly efficient method.

  • Dissolve 2-fluoro-6-(piperazin-1-yl)pyridine (TFA salt, 1.0 eq.) in anhydrous DCM (0.2 M).

  • Add a non-nucleophilic base such as triethylamine (TEA, 3.0 eq.) or N,N-diisopropylethylamine (DIPEA, 3.0 eq.) and stir for 10 minutes at 0 °C.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography or recrystallization to yield the pure amide product.

Protocol 5: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a powerful method for forming C-N bonds and is milder than direct alkylation with alkyl halides, reducing the risk of over-alkylation. Sodium triacetoxyborohydride is a mild reducing agent ideal for this transformation.

  • To a solution of 2-fluoro-6-(piperazin-1-yl)pyridine (free base, 1.0 eq.) and the desired aldehyde or ketone (e.g., acetone, 1.2 eq.) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.

  • Carefully quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the N-alkylated product.

Table 2: Representative N-Functionalization Reactions
Reagent(s)Reaction TypeProduct N1-SubstituentPlausible Yield
Acetic Anhydride, PyridineAcylation-C(O)CH₃90-98%
Benzoic Acid, HATU, DIPEAAmidation-C(O)Ph80-95%
Cyclohexanone, NaBH(OAc)₃Reductive AminationCyclohexyl75-90%
Benzyl Bromide, K₂CO₃Direct Alkylation-CH₂Ph60-75% (risk of quaternization)

Conclusion

This compound is a powerful and versatile building block for drug discovery and development. The distinct reactivity of the C6-fluoro group towards SNAr and the orthogonally protected N1-piperazine nitrogen allows for the systematic and efficient synthesis of diverse chemical libraries. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around this privileged scaffold, facilitating the development of novel therapeutic agents.

References

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The Strategic Utility of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate in Modern API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS No. 1016167-46-6), a pivotal building block in contemporary pharmaceutical development. We will explore its synthesis, physicochemical properties, and, most critically, its strategic implementation in the synthesis of Active Pharmaceutical Ingredients (APIs). The core utility of this reagent lies in its pre-activated 6-fluoro-2-pyridinyl moiety, primed for Nucleophilic Aromatic Substitution (SNAr), and a Boc-protected piperazine for subsequent functionalization. This document provides researchers, medicinal chemists, and process development scientists with both the theoretical underpinnings and practical, step-by-step protocols for leveraging this versatile intermediate. While direct, publicly documented API synthesis pathways using this specific intermediate are limited, its application is expertly demonstrated through robust, analogous examples from the synthesis of blockbuster drugs, providing a clear and reliable roadmap for its use.

Introduction: A Building Block of Strategic Importance

The piperazine moiety is a cornerstone in medicinal chemistry, present in a vast array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in crucial hydrogen bonding interactions with biological targets. When coupled with a pyridine ring, it forms a privileged scaffold found in numerous kinase inhibitors and other targeted therapies.

This compound emerges as a particularly valuable intermediate for several key reasons:

  • Pre-activated Aromatic Core: The fluorine atom at the 6-position of the pyridine ring, activated by the ring nitrogens, is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the efficient and regioselective formation of a C-N or C-O bond at this position.

  • Orthogonal Protection Strategy: The piperazine moiety possesses two nitrogen atoms. The Boc (tert-butyloxycarbonyl) group on one nitrogen provides robust protection during the initial SNAr coupling, while the other is engaged with the pyridine ring. This Boc group can be selectively removed under acidic conditions, revealing a secondary amine for subsequent diversification or coupling reactions.

  • Modulation of Physicochemical Properties: The incorporation of a fluorinated pyridine ring can significantly influence the metabolic stability, pKa, and binding affinity of the final API, often leading to improved drug-like properties.

This application note will first detail the synthesis of the title compound and then provide detailed protocols for its application in API synthesis, drawing upon well-established and validated procedures for structurally analogous compounds.

Physicochemical & Safety Data

A thorough understanding of the reagent's properties and safety profile is paramount for its effective and safe implementation in any synthetic workflow.

PropertyValueReference
CAS Number 1016167-46-6[1]
Molecular Formula C₁₄H₂₀FN₃O₂[1]
Molecular Weight 281.33 g/mol [1]
Appearance SolidN/A
Purity Typically ≥97%[1]
Storage Refrigerated[1]

Safety & Handling: this compound should be handled in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of the Intermediate

The most common and efficient method for synthesizing this compound is via a regioselective SNAr reaction between 2,6-difluoropyridine and N-Boc-piperazine. The fluorine at the 2-position is more activated towards nucleophilic attack than the fluorine at the 6-position, but careful control of stoichiometry and reaction conditions allows for the desired mono-substitution product to be isolated in good yield.

G cluster_reactants Reactants cluster_product Product 2,6-Difluoropyridine 2,6-Difluoropyridine SNAr_Reaction SNAr Reaction (e.g., K2CO3, DMSO, 80-100 °C) 2,6-Difluoropyridine->SNAr_Reaction N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->SNAr_Reaction Title_Compound This compound SNAr_Reaction->Title_Compound

Caption: Synthesis of the title compound via SNAr.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established SNAr methodologies for fluorinated pyridines.

Materials:

  • 2,6-Difluoropyridine (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-difluoropyridine, N-Boc-piperazine, and anhydrous potassium carbonate.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the title compound.

Application in API Synthesis: The SNAr & Buchwald-Hartwig Pathways

The primary utility of this compound is to serve as a handle for coupling with another fragment of the target API. The remaining fluorine atom is the reactive site. This can be achieved via two main, highly reliable, and scalable reaction classes:

  • Nucleophilic Aromatic Substitution (SNAr): If the coupling partner is a nucleophilic amine (e.g., an aniline derivative), the fluorine can be displaced directly, often under thermal conditions with a base.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is highly versatile and can couple the fluoropyridine with a wide range of amines, including those that are less nucleophilic, under milder conditions than traditional SNAr.[2]

G cluster_pathways Reaction Pathways Title_Compound tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate SNAr S(N)Ar Pathway Title_Compound->SNAr + Amine (R-NH2) Base, Heat Buchwald Buchwald-Hartwig Pathway Title_Compound->Buchwald + Amine (R-NH2) Pd Catalyst, Ligand, Base Coupled_Product Boc-Protected Coupled Intermediate SNAr->Coupled_Product Buchwald->Coupled_Product Deprotection Boc Removal Coupled_Product->Deprotection Acidic Deprotection (e.g., HCl, TFA) Final_API_Fragment Final API Fragment (Piperazinyl-pyridin-2-yl)amino-R Deprotection->Final_API_Fragment

Caption: Key reaction pathways for API synthesis.

Protocol 2: SNAr Coupling with an Aniline Derivative (Analogous to Palbociclib Synthesis)

While Palbociclib synthesis typically uses the 6-amino-3-pyridinyl isomer, the coupling reaction mechanism provides a robust template. The following is an adapted, representative protocol for the SNAr reaction of the title compound with a generic aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 2-amino-5-bromopyrimidine derivative) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOtBu) (2.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous

  • Palladium catalyst (e.g., Pd₂(dba)₃) (if proceeding via Buchwald-Hartwig)

  • Phosphine Ligand (e.g., Xantphos, BINAP) (if proceeding via Buchwald-Hartwig)

Procedure (Buchwald-Hartwig Amination):

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the base (e.g., Cesium carbonate or Sodium tert-butoxide).

  • Add this compound and the substituted aniline.

  • Add anhydrous toluene or dioxane via cannula.

  • Seal the flask and heat the mixture to 80-110 °C for 4-16 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the coupled, Boc-protected intermediate.

Protocol 3: Boc Deprotection to Yield the Final Piperazine Moiety

The final step in incorporating the piperazine scaffold is the removal of the Boc protecting group.

Materials:

  • Boc-protected coupled intermediate (from Protocol 2)

  • Hydrochloric acid (HCl) solution (e.g., 4M in dioxane or concentrated HCl)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Boc-protected intermediate in a suitable solvent such as methanol or DCM.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the HCl solution (e.g., 4M in dioxane) and stir the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, until TLC or LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash with additional ether to yield the hydrochloride salt of the deprotected product.

  • If the free base is required, the hydrochloride salt can be neutralized with a suitable base (e.g., NaHCO₃ solution) and extracted into an organic solvent.

Conclusion: Enabling Rapid Access to Complex APIs

This compound is a high-value intermediate that streamlines the synthesis of complex APIs containing the 2-(piperazin-1-yl)pyridine scaffold. Its design allows for a robust and sequential introduction of molecular complexity through well-understood and scalable reactions like Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The protocols and principles outlined in this guide, based on extensive literature precedents for analogous structures, provide a solid foundation for researchers and drug development professionals to confidently and efficiently utilize this key building block in their synthetic campaigns, ultimately accelerating the discovery and production of new medicines.

References

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E. [Link]

  • PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]

  • Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Fabry, D. C., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Lu, J., et al. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Application Note & Protocols: High-Purity Isolation of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, a key building block in contemporary drug discovery programs. The inherent physicochemical properties of this molecule—namely the basicity of the piperazine and pyridine nitrogens, coupled with the lipophilic Boc-protecting group—present unique challenges for achieving high purity. This document outlines three primary purification strategies: automated flash column chromatography, preparative high-performance liquid chromatography (prep-HPLC), and recrystallization. We delve into the mechanistic principles behind each technique, offering step-by-step protocols designed for reproducibility and scalability. This application note is intended for researchers, chemists, and process development scientists seeking robust and efficient methods to obtain this intermediate with the purity required for downstream synthetic applications and biological screening.

Introduction: The Importance of Purity

This compound is a vital intermediate in the synthesis of a wide range of biologically active molecules. The piperazine and fluoropyridine moieties are common pharmacophores found in compounds targeting various receptors and enzymes. The purity of this starting material is paramount; trace impurities, such as unreacted starting materials, regioisomers, or byproducts from the synthetic route, can lead to the formation of difficult-to-separate impurities in subsequent steps, confound biological assay results, and complicate scale-up efforts.

The synthesis of monosubstituted piperazines often involves strategies using protecting groups like the tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions such as di-substitution[1][2]. The purification process must effectively remove these related substances while ensuring the stability of the Boc group, which is susceptible to cleavage under strongly acidic conditions[3][4]. This guide provides the technical framework for selecting and executing the optimal purification strategy based on the required scale, purity level, and available instrumentation.

Physicochemical Profile

Understanding the molecule's properties is fundamental to designing an effective purification scheme.

PropertyValueImplication for Purification
Molecular Formula C₁₄H₂₀FN₃O₂-
Molecular Weight 297.33 g/mol Influences diffusion rates and mass-based detection.
Structure Contains a basic pyridine N, two basic piperazine N's (one protected), and a lipophilic Boc group.The molecule is basic and moderately polar. The basic nitrogens can interact with acidic silica, potentially causing peak tailing in normal-phase chromatography[5]. The Boc group provides sufficient non-polar character for retention in reversed-phase systems.
pKa The pyridine nitrogen pKa is estimated to be around 5-6[5].The compound's charge state is pH-dependent, critically affecting its retention in reversed-phase HPLC.
Physical Form Typically a solid at room temperature[6].Suitable for purification by recrystallization if an appropriate solvent system can be identified.

Method 1: Automated Flash Column Chromatography

Flash chromatography is the workhorse of purification in synthetic chemistry, offering a rapid and scalable method for removing major impurities. For this compound, a normal-phase silica gel approach is highly effective for separating it from less polar byproducts and more polar starting materials.

Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is a non-polar solvent or mixture. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica and elute later, while less polar compounds travel through the column more quickly. The basic nitrogens in the target molecule can lead to strong, non-ideal interactions with the acidic silanol groups on the silica surface, resulting in peak tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase to saturate the active sites[5].

Workflow for Flash Chromatography Purification

Crude Crude Product (Dissolved or Dry-Loaded) Column Silica Gel Column (Pre-equilibrated) Crude->Column Load Elution Gradient Elution (e.g., Hexanes to EtOAc) Column->Elution Start Run Collection Automated Fraction Collection (UV-Triggered) Elution->Collection TLC TLC Analysis of Fractions Collection->TLC Spot Key Fractions Pooling Pool Pure Fractions TLC->Pooling Identify Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Pure Pure Compound (Verify by NMR/LC-MS) Evaporation->Pure

Caption: Workflow for flash chromatography purification.

Detailed Protocol: Flash Chromatography
  • TLC Method Development:

    • Prepare a stock solution of the crude material (~10 mg/mL) in dichloromethane or ethyl acetate.

    • On a silica gel TLC plate, spot the crude material.

    • Develop the plate in a solvent system of ethyl acetate (EtOAc) in hexanes. Start with 20% EtOAc/Hexanes.

    • Visualize under UV light (254 nm). The ideal solvent system should give the product an Rf value of ~0.3.

    • If peak streaking is observed, add 0.5-1% triethylamine (TEA) to the developing solvent.

  • Column Preparation and Sample Loading:

    • Select a silica gel cartridge with a capacity appropriate for your sample size (e.g., a 40 g column for 0.4-2.0 g of crude material).

    • Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely. Load the resulting dry powder onto a dry-loading cartridge.

    • Liquid Loading: Dissolve the crude material in a minimal amount of a weak solvent (e.g., dichloromethane or toluene) to ensure it precipitates at the head of the column.

  • Chromatography Execution:

    • Equilibrate the column with 2-3 column volumes of the initial mobile phase (e.g., 100% Hexanes or 5% EtOAc/Hexanes).

    • Run a linear gradient based on the TLC results. A typical gradient might be from 10% to 60% EtOAc in hexanes over 15-20 column volumes. If TEA was needed in the TLC, add 0.5% TEA to the mobile phase.

    • Set the UV detector to monitor at 254 nm and/or a wavelength specific to the pyridine chromophore.

    • Collect fractions based on the UV chromatogram.

  • Post-Run Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

ParameterRecommended Condition
Stationary Phase Silica Gel, 40-63 µm
Mobile Phase A Hexanes (or Heptanes)
Mobile Phase B Ethyl Acetate
Modifier 0.5-1% Triethylamine (if needed)
Typical Gradient 10% to 60% B over 20 CV
Detection UV at 254 nm

Method 2: Preparative Reversed-Phase HPLC (Prep-HPLC)

For achieving the highest levels of purity (>98%), particularly for removing close-eluting structural isomers, prep-HPLC is the method of choice. This technique is especially useful for final purification steps in a multi-step synthesis.

Principle of Separation

Reversed-phase HPLC utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Compounds are separated based on their hydrophobicity; more non-polar (lipophilic) compounds are retained longer. The basic nature of the target molecule requires careful mobile phase optimization. Without a modifier, interactions with residual silanols on the stationary phase can cause severe peak tailing[5].

  • Acidic Modifier (e.g., 0.1% TFA): Trifluoroacetic acid protonates the basic nitrogens, creating a single cationic species that interacts less with silanols, improving peak shape. It also acts as an ion-pairing agent.

  • Basic Modifier (e.g., 0.1% NH₄OH): At high pH, the silanols are deprotonated and repelled by the neutral analyte, minimizing secondary interactions. This is often preferred for compounds that may be unstable in acid.

Workflow for Preparative HPLC Purification

SamplePrep Sample Preparation (Dissolve in DMSO/MeOH, Filter) Injection Inject onto C18 Column SamplePrep->Injection Separation Gradient Separation (H₂O/ACN + Modifier) Injection->Separation Start Run Collection Fraction Collection (Mass and/or UV Triggered) Separation->Collection Analysis LC-MS Analysis of Fractions Collection->Analysis QC Check Pooling Pool Pure Fractions Analysis->Pooling Identify Lyophilization Solvent Removal (Lyophilization) Pooling->Lyophilization Pure High-Purity Compound (>98%) Lyophilization->Pure

Caption: Workflow for preparative HPLC purification.

Detailed Protocol: Prep-HPLC
  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system (e.g., using a 4.6 x 150 mm C18 column).

    • Screen mobile phases:

      • A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile

      • A: 0.1% NH₄OH in Water; B: Acetonitrile

    • Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time.

    • Optimize the gradient to maximize resolution between the product and key impurities.

  • Scale-Up to Preparative System:

    • Transfer the optimized analytical method to the preparative scale. Adjust the flow rate and gradient times to be proportional to the column volume change.

    • Prepare the sample by dissolving the material from the flash chromatography step in a suitable solvent (e.g., DMSO, Methanol, or the mobile phase). Ensure the solution is filtered through a 0.45 µm filter before injection.

    • The injection volume and concentration should be optimized to avoid column overloading.

  • Purification Run and Fraction Collection:

    • Equilibrate the preparative column (e.g., 30 x 150 mm C18, 5 µm) with the starting mobile phase composition.

    • Inject the sample and begin the gradient run.

    • Collect fractions based on UV signal and/or mass spectrometry (MS) triggering for the target molecular weight[7].

  • Product Isolation:

    • Confirm the purity of the collected fractions using analytical LC-MS.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) via rotary evaporation.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy solid (often as a TFA or ammonium salt).

ParameterRecommended Condition
Stationary Phase C18-bonded Silica, 5-10 µm
Mobile Phase A Water + 0.1% TFA or 0.1% NH₄OH
Mobile Phase B Acetonitrile + 0.1% TFA (if used in A)
Typical Gradient 20% to 70% B over 30 min (highly method-dependent)
Detection UV at 254 nm and/or Mass Spectrometry

Method 3: Recrystallization

Recrystallization is a powerful and cost-effective technique for achieving high purity, especially at a large scale. It relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization results in a highly crystalline, pure solid.

Principle of Purification

The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution slowly cools, the solubility of the target compound decreases, and it begins to form a crystal lattice. Impurities, which are present in much lower concentrations, remain dissolved in the solvent (mother liquor). The pure crystals are then isolated by filtration. For Boc-protected amino acid derivatives, which can sometimes be oily, trituration with a non-polar solvent or finding a suitable crystallization method is key to obtaining a stable solid[8][9].

Workflow for Recrystallization

Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent (e.g., Isopropanol) Crude->Dissolve Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool Induce Crystallization Crystals Crystal Formation (Precipitation) Cool->Crystals Filter Isolate via Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Solid Dry->Pure

Sources

NMR analysis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive NMR Analysis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Abstract

This application note provides a detailed guide for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key building block in medicinal chemistry and drug development, making its unambiguous structural verification essential for quality control and synthetic success. We present optimized protocols for sample preparation and data acquisition for ¹H, ¹³C, and 2D NMR experiments. The guide emphasizes the interpretation of key spectral features, including the characteristic signals of the Boc-piperazine moiety and the diagnostic splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling on the fluoropyridine ring. This document is intended for researchers, chemists, and analytical scientists involved in the synthesis and analysis of heterocyclic compounds.

Introduction and Scientific Context

This compound is a bifunctional molecule featuring a Boc-protected piperazine and a fluorinated pyridine ring. This substitution pattern makes it a versatile intermediate in the synthesis of pharmacologically active agents. The precise arrangement of these moieties is critical to its reactivity and the biological activity of its downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution.[1] It provides detailed information on the chemical environment of each nucleus (chemical shift), the connectivity of atoms through covalent bonds (J-coupling), and the spatial proximity of nuclei (Nuclear Overhauser Effect). The presence of the ¹⁹F atom, a spin I = ½ nucleus with 100% natural abundance, provides an additional, highly sensitive NMR probe that introduces characteristic splitting patterns in both ¹H and ¹³C spectra, further confirming the molecular structure.[2][3]

This guide explains the causality behind the experimental choices and provides a self-validating framework for acquiring and interpreting high-quality NMR data for the title compound.

Molecular Structure and Key Features

The structural features of this compound present distinct and predictable NMR signatures. Understanding these a priori allows for a targeted analysis.

Caption: Molecular structure of the title compound with key positions labeled.

Experimental Protocols

A robust experimental workflow is fundamental to obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures.

workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL CDCl₃) weigh->dissolve filter 3. Filter Solution (Pipette with glass wool) dissolve->filter transfer 4. Transfer to NMR Tube (5 mm high-quality tube) filter->transfer insert 5. Insert Sample & Lock transfer->insert shim 6. Shim Magnetic Field insert->shim acquire 7. Acquire Spectra (¹H, ¹³C, COSY, HSQC, HMBC) shim->acquire process 8. Process Data (FT, Phasing, Baseline Correction) acquire->process reference 9. Reference Spectra (TMS or residual solvent) process->reference integrate 10. Integrate & Pick Peaks reference->integrate assign 11. Assign Signals & Interpret integrate->assign

Caption: Recommended workflow for NMR analysis.

Part A: Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the sample preparation. A homogeneous solution free of particulate matter is critical for achieving high resolution.[4]

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Glass Pasteur pipettes and glass wool

  • Analytical balance

  • Vortex mixer or sonicator

Step-by-Step Procedure:

  • Weigh the sample: Accurately weigh the required amount of the compound. For routine ¹H NMR, 5-10 mg is sufficient.[5] For ¹³C NMR and 2D experiments, a more concentrated sample of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

  • Choose the solvent: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its convenient residual signal at 7.26 ppm for referencing.[4][7]

  • Dissolve the sample: Add approximately 0.6 mL of CDCl₃ to the vial containing the sample.[8] Gently vortex or sonicate the mixture until the solid is completely dissolved. A final sample height of 4-5 cm in the NMR tube is ideal.[5][6]

  • Filter the solution: To remove any dust or particulate matter which can degrade spectral resolution, filter the solution directly into the NMR tube. A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and filter the solution through it.

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[8]

Part B: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter ¹H NMR ¹³C{¹H} NMR Notes
Spectrometer Freq. 400 MHz101 MHz
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C.
Spectral Width 16 ppm (-2 to 14 ppm)240 ppm (-20 to 220 ppm)Wide enough to cover all expected signals.
Acquisition Time ~ 2.6 s~ 1.3 sBalances resolution and experiment time.
Relaxation Delay (d1) 2.0 s2.0 sAllows for sufficient relaxation of nuclei between scans.
Number of Scans (ns) 161024Higher scan count for ¹³C is necessary due to its low natural abundance.
Temperature 298 K298 KStandard room temperature analysis.

Spectral Interpretation and Data Analysis

¹H NMR Spectrum: Predicted Data

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons. The integration value corresponds to the relative number of protons generating the signal.

Assignment (Label) Predicted δ (ppm) Multiplicity Integration Coupling Constants (J, Hz) Rationale
H-4'7.55 - 7.65Triplet of doublets (td)1H³JHH ≈ 8.0, ⁴JHF ≈ 7.5Aromatic proton between two other protons and coupled to fluorine (4 bonds away).
H-3'6.55 - 6.65Doublet of doublets (dd)1H³JHH ≈ 8.0, ⁴JHH ≈ 2.5Aromatic proton ortho to the piperazine group.
H-5'6.40 - 6.50Doublet of doublets (dd)1H³JHH ≈ 8.0, ³JHF ≈ 3.0Aromatic proton ortho to the fluorine atom; shows characteristic H-F coupling.[2]
Piperazine (N4-CH₂)3.60 - 3.70Triplet (t)4HJ ≈ 5.0Protons adjacent to the pyridine ring.
Piperazine (N1-CH₂)3.45 - 3.55Triplet (t)4HJ ≈ 5.0Protons adjacent to the Boc-protected nitrogen.
tert-Butyl (-CH₃)1.48Singlet (s)9HN/ANine chemically equivalent protons with no adjacent proton neighbors.

Note: Chemical shifts are predicted and may vary based on solvent and concentration.

¹³C NMR Spectrum: Predicted Data

The ¹³C spectrum reveals the number of unique carbon environments. The presence of fluorine results in observable C-F couplings, which are highly diagnostic.

Assignment (Label) Predicted δ (ppm) Coupling to ¹⁹F Rationale
C6'163.5Doublet, ¹JCF ≈ 240 HzCarbon directly bonded to fluorine shows a very large one-bond coupling constant.[9]
C2'159.0Doublet, ³JCF ≈ 15 HzCarbon bearing the piperazine group, three bonds from fluorine.
C=O (Boc)154.8NoneCarbonyl carbon of the Boc protecting group.
C4'139.5Doublet, ³JCF ≈ 8 HzAromatic CH, three bonds from fluorine.
C(CH₃)₃ (Boc)80.0NoneQuaternary carbon of the tert-butyl group.
C3'107.5Doublet, ⁴JCF ≈ 1 HzAromatic CH, four bonds from fluorine (coupling may not be resolved).
C5'99.5Doublet, ²JCF ≈ 35 HzAromatic CH, two bonds from fluorine.
Piperazine (N4-C)45.0SingletCarbons adjacent to the pyridine ring.
Piperazine (N1-C)~44.0SingletCarbons adjacent to the Boc group (exact assignment may require 2D NMR).
C(CH₃)₃ (Boc)28.4NoneMethyl carbons of the tert-butyl group.

Note: The signals for the two distinct piperazine carbons might be broadened or coalesced depending on the rate of ring inversion at the analysis temperature.[10]

Advanced 2D NMR for Unambiguous Assignment

For complete and confident structural verification, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[11] It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming the assignments of the three distinct aromatic C-H groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[11] It is crucial for piecing together the molecular fragments.

hmbc cluster_pyridine Pyridine Ring cluster_boc Boc Group C2p C2' C3p C3' H3p H3' H3p->C2p ²J H3p->C3p C4p C4' H3p->C4p ²J H4p H4' H4p->C2p ³J H4p->C4p N4_CH2 N4-CH₂ Protons N4_CH2->C2p ³J N4_CH2->C3p ⁴J (weak) N1_CH2 N1-CH₂ Protons Boc_CO C=O N1_CH2->Boc_CO ³J Boc_Cq C(CH₃)₃ Boc_CH3 -(CH₃)₃ Protons Boc_CH3->Boc_Cq Boc_CH3->Boc_Cq ²J Boc_CH3->Boc_CO ³J

Caption: Key expected HMBC correlations for structural confirmation.

Interpretation of Key HMBC Correlations:

  • A correlation from the piperazine protons at ~3.65 ppm (N4-CH₂) to the pyridine carbon at ~159.0 ppm (C2') would definitively prove the connectivity between the two rings.

  • Correlations from the tert-butyl protons (~1.48 ppm) to both the quaternary Boc carbon (~80.0 ppm) and the carbonyl carbon (~154.8 ppm) would confirm the structure of the Boc protecting group.

Conclusion

This application note provides a comprehensive framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided analysis guide, focusing on chemical shifts, multiplicities, and the diagnostic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, enables the unambiguous structural verification of this important synthetic intermediate. The integration of 2D NMR techniques such as HSQC and HMBC provides an even higher level of confidence, ensuring the structural integrity required for applications in drug discovery and development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Cambridge Department of Chemistry. (n.d.).
  • University College London. (n.d.). Sample Preparation.
  • University of Ottawa. (n.d.).
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog.
  • Macmillan Group. (n.d.).
  • A. V. Yatsenko, et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
  • Wikipedia. (n.d.). J-coupling. Wikipedia.
  • Luy, B., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access.
  • Sans, V., et al. (2014). Correlation between the J-coupling in the ¹H and ¹⁹F NMR spectra.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Alfa Chemistry Website.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs Website.
  • Firth, A., et al. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • An, Y., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Columbia University Chemistry. (n.d.). HSQC and HMBC. Columbia University NMR Core Facility.
  • Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Chemistry LibreTexts. (2023, January 29).

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Application Note: Mass Spectrometric Characterization of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and analysis for the mass spectrometric characterization of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we explore the characteristic fragmentation pathways of this molecule. The predictable fragmentation of the tert-butoxycarbonyl (Boc) protecting group and the fluoropyridinylpiperazine core allows for confident structural elucidation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of related compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure combines a piperazine ring, a fluoropyridine moiety, and a labile tert-butoxycarbonyl (Boc) protecting group. The fluoropyridine group is a common pharmacophore, while the piperazine scaffold is prevalent in numerous biologically active molecules. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2]

Mass spectrometry is an indispensable tool for the structural verification and purity analysis of such synthetic intermediates.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like the title compound, typically yielding the protonated molecule [M+H]⁺.[4][5] Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) provides valuable structural information by inducing fragmentation of the precursor ion at specific bonds.[6] The fragmentation pattern is highly dependent on the chemical structure, the site of protonation, and the collision energy.[7][8]

This application note outlines a comprehensive approach to the ESI-MS/MS analysis of this compound. We will detail the expected fragmentation pathways, focusing on the characteristic losses associated with the Boc group and the subsequent fragmentation of the core structure.

Experimental

Sample Preparation

A stock solution of this compound was prepared in HPLC-grade methanol at a concentration of 1 mg/mL. For direct infusion analysis, the stock solution was further diluted to 10 µg/mL with a 50:50 (v/v) solution of methanol and water containing 0.1% formic acid to promote protonation.

Mass Spectrometry

Mass spectrometric analysis was conducted using a triple quadrupole or a Q-TOF mass spectrometer equipped with an electrospray ionization source.

Table 1: Mass Spectrometer Parameters

ParameterValue
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation GasNitrogen
Desolvation Temp.350 °C
Source Temp.120 °C
Mass Range (MS1)m/z 50-500
Collision GasArgon
Collision Energy10-40 eV (ramped)

Predicted Fragmentation Pathway

The chemical formula of this compound is C₁₄H₂₀FN₃O₂. The monoisotopic mass is 297.1539 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 298.16.

The primary and most facile fragmentation in compounds containing a Boc protecting group is the loss of isobutylene (56 Da) or tert-butanol (74 Da) from the protonated precursor.[9][10] A more significant loss is the cleavage of the entire Boc group, resulting in a loss of 100 Da (C₅H₈O₂).[9][10] Subsequent fragmentation of the remaining piperazine and fluoropyridine rings will yield further characteristic product ions.

The proposed fragmentation pathway is illustrated in the diagram below:

fragmentation_pathway M [M+H]⁺ m/z 298.16 frag1 [M+H - C₄H₈]⁺ m/z 242.10 M->frag1 - 56 Da (isobutylene) frag5 [C₄H₉]⁺ m/z 57.07 M->frag5 - C₁₀H₁₂FN₃O₂ frag2 [M+H - C₅H₉O₂]⁺ m/z 197.09 frag1->frag2 - 45 Da (CO₂H) frag3 [C₅H₃FN]⁺ m/z 96.02 frag2->frag3 - C₄H₇N₂ frag4 [C₉H₁₁FN₃]⁺ m/z 196.09 frag2->frag4 - H frag6 [C₄H₈N]⁺ m/z 70.06 frag4->frag6 - C₅H₃FN

Figure 1: Proposed fragmentation pathway of protonated this compound.

Results and Discussion

The full scan mass spectrum in positive ESI mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 298.16. Upon subjecting this precursor ion to CID, a series of product ions are anticipated, as detailed in Table 2.

Table 2: Predicted Product Ions and Their Structures

m/z (Predicted)Proposed FormulaDescription of LossProposed Structure
298.16[C₁₄H₂₁FN₃O₂]⁺Protonated Molecule [M+H]⁺Intact molecule with an added proton
242.10[C₁₀H₁₃FN₃O₂]⁺Loss of isobutylene (-56 Da)Protonated piperazine-1-carboxylic acid with 6-fluoropyridin-2-yl substituent
197.09[C₉H₁₂FN₃]⁺Loss of the Boc group (-101 Da)Protonated 1-(6-fluoropyridin-2-yl)piperazine
196.09[C₉H₁₁FN₃]⁺Further fragmentation of m/z 197.091-(6-fluoropyridin-2-yl)piperazin-1-ium radical cation
96.02[C₅H₃FN]⁺Cleavage of the piperazine ringProtonated 6-fluoropyridine fragment
70.06[C₄H₈N]⁺Cleavage of the C-N bond between pyridine and piperazineProtonated piperazine fragment
57.07[C₄H₉]⁺tert-butyl cationCharacteristic ion from the Boc group

The most abundant fragment ion is likely to be at m/z 197.09, corresponding to the complete loss of the Boc protecting group. This is a common and diagnostic fragmentation for N-Boc protected amines.[3][10] The observation of the tert-butyl cation at m/z 57.07 further confirms the presence of the Boc group. The ions at m/z 96.02 and m/z 70.06 arise from the cleavage of the core structure, providing evidence for the connectivity of the fluoropyridine and piperazine rings. The fragmentation of fluorinated aromatic systems can be complex, but the stability of the pyridine ring often leads to its observation as a distinct fragment.[11]

Detailed Protocol

  • Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Vortex the solution until the solid is completely dissolved.

    • Prepare the infusion solution by taking 10 µL of the stock solution and diluting it to 1 mL with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

    • Set up the ESI source in positive ion mode.

    • Optimize the source parameters (capillary voltage, cone voltage, gas flows, and temperatures) by infusing a standard compound of similar mass and chemical nature, if available. Otherwise, use the parameters in Table 1 as a starting point.

  • Data Acquisition:

    • Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire a full scan mass spectrum (MS1) to identify the protonated molecule [M+H]⁺.

    • Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 298.16) as the precursor.

    • Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions, from low-energy (more stable fragments) to higher-energy (more extensive fragmentation) dissociations.

  • Data Analysis:

    • Process the acquired spectra using the instrument's software.

    • Identify the m/z values of the precursor and major product ions.

    • Compare the observed fragmentation pattern with the proposed pathway in Figure 1 and the predicted ions in Table 2.

    • Confirm the elemental composition of the major ions if using a high-resolution mass spectrometer.

Conclusion

This application note presents a robust and detailed methodology for the mass spectrometric analysis of this compound. The predictable fragmentation of the Boc protecting group provides a clear diagnostic signature, while the subsequent fragmentation of the core structure allows for unambiguous confirmation of the compound's identity. The protocols and expected fragmentation data provided herein serve as a valuable resource for researchers in pharmaceutical development and quality control, enabling confident structural characterization of this and structurally related molecules.

References

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation : r/OrganicChemistry - Reddit. (2023, June 11). Retrieved January 18, 2026, from [Link]

  • Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - White Rose Research Online. (n.d.). Retrieved January 18, 2026, from [Link]

  • Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. (2008, December 1). Retrieved January 18, 2026, from [Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC - PubMed Central. (2013, August 31). Retrieved January 18, 2026, from [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. (2021, July 16). Retrieved January 18, 2026, from [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications. (2025, November 22). Retrieved January 18, 2026, from [Link]

  • Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5) - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 18, 2026, from [Link]

  • tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Electrospray ionization mass spectra of piperazimycins A and B and gamma-butyrolactones from a marine-derived Streptomyces sp - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Collision-induced dissociation - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers | LCGC International. (n.d.). Retrieved January 18, 2026, from [Link]

  • tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R) - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Fragmentation pathways proposed for the degradation under different CID... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. (n.d.). Retrieved January 18, 2026, from [Link]

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Application Notes & Protocols: Palladium-Catalyzed N-Arylation of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Aminopyridines

The N-aryl-2-aminopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases.[1] The synthesis of these motifs, particularly through the formation of a carbon-nitrogen bond at an electron-deficient heterocyclic ring, is a critical transformation in drug discovery and development.[2][3] This document provides a detailed guide to the N-arylation of tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, a valuable building block in pharmaceutical synthesis. The reaction involves the substitution of the fluorine atom on the pyridine ring with a primary or secondary aryl amine.

While nucleophilic aromatic substitution (SNAr) is a possibility for highly activated systems, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offer a far more general, versatile, and functional-group-tolerant approach.[3][4] This protocol focuses on leveraging the Buchwald-Hartwig reaction to achieve this transformation efficiently, addressing the common challenges associated with the coupling of electron-deficient heteroaryl electrophiles.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds via a palladium catalyst.[3] The reaction's success hinges on a catalytic cycle that facilitates the coupling of an amine with an aryl halide (or pseudohalide). The generally accepted mechanism involves the following key steps:

  • Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Modern precatalysts are designed for efficient and reliable generation of the active catalyst.[5]

  • Oxidative Addition: The active LPd(0) catalyst (where L is a phosphine ligand) undergoes oxidative addition into the aryl-fluorine bond of the pyridine substrate, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The aryl amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: This final, product-forming step involves the reductive elimination of the N-aryl aminopyridine product, regenerating the active LPd(0) catalyst, which re-enters the cycle.[5]

The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the cycle.

Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-F pd2_complex Ar-Pd(II)-F(L) ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord + H-N(R)Ar' + Base amido_complex Ar-Pd(II)-N(R)Ar'(L) amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-N(R)Ar') red_elim->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Key Parameter Optimization: A Scientist's Perspective

Merely following a recipe is insufficient for robust process development. Understanding the causality behind each parameter is key to successful optimization and troubleshooting.

The Catalyst System: Palladium Source and Ligand

The "engine" of the reaction is the palladium-ligand complex. While 2-fluoropyridines are activated towards nucleophilic attack, they can be challenging substrates for oxidative addition compared to their bromide or iodide counterparts.[5] Therefore, the choice of ligand is paramount.

  • Palladium Source: Modern palladium precatalysts (e.g., G3 or G4 XPhos, RuPhos, or BrettPhos Palladacycles) are highly recommended. These are air- and moisture-stable solids that reliably generate the active Pd(0) species, leading to more reproducible results than using sources like Pd₂(dba)₃ or Pd(OAc)₂ with a separate ligand.[5][6]

  • Ligand Selection: The key to success with aryl fluorides and electron-deficient heterocycles lies in using bulky, electron-rich phosphine ligands.[6]

    • Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These are generally the first choice for screening. Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the C-F bond.[7]

    • Josiphos-type or other Ferrocene-based ligands: These can also be effective, particularly in specific applications.

    • N-Heterocyclic Carbenes (NHCs): NHCs form strong bonds with palladium and can be excellent ligands, offering high stability and reactivity.[8]

Expert Insight: Start with a screening of 2-3 robust ligands like XPhos, RuPhos, and t-BuBrettPhos. The optimal ligand is often substrate-dependent, and a small screen can save significant optimization time.

Base Selection: The Proton Manager

The base's primary role is to deprotonate the amine nucleophile, making it a more potent amido nucleophile for coordination to the palladium center.[6]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these couplings due to its high basicity and steric bulk, which prevents it from acting as a competing nucleophile.

  • Weaker Bases: If the substrate contains base-sensitive functional groups (e.g., esters), weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[4]

Expert Insight: For the N-arylation of this fluoropyridine, NaOtBu is the recommended starting point for achieving high conversion. If side reactions or degradation are observed, screen Cs₂CO₃ next.

Solvent Choice: The Reaction Environment

The solvent must be anhydrous and capable of solubilizing all reaction components at the target temperature. It also influences the stability and activity of the catalytic species.

  • Aprotic, Non-coordinating Solvents: Toluene and Dioxane are the most common and effective solvents for Buchwald-Hartwig reactions.

  • Polar Aprotic Solvents: Solvents like DMF or DMAc can sometimes be beneficial but may also lead to catalyst deactivation at high temperatures.

Expert Insight: Always use anhydrous, degassed solvent. Purging the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes before use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

Experimental Protocol: N-Arylation of this compound

This protocol provides a general starting point for a small-scale (0.5 mmol) reaction. Optimization may be required for specific aryl amines.

Experimental Workflow start Start prep_vial 1. Prepare Reaction Vial (Oven-dried, stir bar) start->prep_vial inert_atm 2. Establish Inert Atmosphere (Purge with Ar/N2) prep_vial->inert_atm add_solids 3. Add Solids in Glovebox (Substrate, Amine, Base, Precatalyst) inert_atm->add_solids add_solvent 4. Add Anhydrous Solvent (Degassed Toluene) add_solids->add_solvent heat_stir 5. Heat and Stir (Set to 100-110 °C) add_solvent->heat_stir monitor 6. Monitor Reaction (TLC / LC-MS) heat_stir->monitor quench 7. Quench and Workup (Cool, add water, extract) monitor->quench Upon completion purify 8. Purify Product (Column Chromatography) quench->purify end End purify->end

Caption: Step-by-step workflow for the palladium-catalyzed N-arylation.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl Amine (1.1 - 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.4 - 2.0 equiv)

  • Anhydrous, Degassed Toluene (to make a ~0.1 M solution)

  • Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar

  • Standard glassware for workup and purification

  • Inert atmosphere source (Argon or Nitrogen)

Step-by-Step Procedure
  • Preparation: In a glovebox, add this compound, the aryl amine, the palladium precatalyst, and sodium tert-butoxide to the oven-dried reaction vial containing a stir bar.

  • Sealing: Seal the vial with the screw cap. If not using a glovebox, add the solids and immediately purge the vial with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe through the septum in the cap.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the vial to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Data & Troubleshooting

The following table provides representative conditions for optimizing the N-arylation reaction. Yields are highly dependent on the specific aryl amine used.

EntryPrecatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Outcome
1XPhos Pd G3 (2%)NaOtBu (1.5)Toluene11012Baseline: Good for most simple aryl amines.
2RuPhos Pd G3 (2%)NaOtBu (1.5)Toluene11012Alternative for sterically hindered amines.
3XPhos Pd G3 (2%)Cs₂CO₃ (2.0)Dioxane11024For substrates with base-sensitive groups.
4t-BuBrettPhos Pd G3 (3%)K₃PO₄ (2.0)Toluene11024Milder conditions, may require longer times.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst.[6]

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Use a fresh bottle of solvent and a reliable precatalyst. Increase catalyst loading to 3-5 mol%.

  • Formation of Hydrodefluorination Byproduct:

    • Cause: A competing pathway where the C-F bond is reduced.

    • Solution: Screen different ligands. Sometimes a less electron-rich ligand can disfavor this pathway. Ensure the amine is pure.

  • Decomposition of Starting Material:

    • Cause: Reaction temperature is too high or the base is too strong for the substrate.

    • Solution: Lower the reaction temperature to 80-90 °C and/or switch to a weaker base like Cs₂CO₃ or K₃PO₄.

Conclusion

The palladium-catalyzed N-arylation of this compound is a robust and highly effective method for synthesizing valuable N-aryl-2-aminopyridine derivatives. Success relies on the careful selection of a modern palladium precatalyst with a bulky, electron-rich biarylphosphine ligand, a strong non-nucleophilic base, and the rigorous exclusion of oxygen and water. By understanding the principles behind each reaction parameter, researchers can efficiently optimize conditions and troubleshoot potential issues, enabling the rapid synthesis of complex molecules for pharmaceutical research and development.

References

  • Benchchem. "Application Notes and Protocols for N-arylation of Piperazine-2-thione." Benchchem, Accessed January 17, 2026.
  • Benchchem. "Optimization of Buchwald-Hartwig amination conditions." Benchchem, Accessed January 17, 2026.
  • Sigma-Aldrich. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes." Sigma-Aldrich, Accessed January 17, 2026.
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Applications in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and Their Inhibitors in Modern Drug Discovery

Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules. Given their central role in signal transduction, it is not surprising that aberrant kinase activity is a hallmark of many diseases, most notably cancer.[2][3][4] The dysregulation of kinase signaling pathways can lead to uncontrolled cell growth and survival, driving tumor development and progression.[2][5]

This has made protein kinases one of the most important classes of drug targets in the 21st century.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][2] These inhibitors are designed to block the activity of specific kinases, thereby interrupting the oncogenic signaling pathways that drive the disease.[2] The success of pioneering drugs like Imatinib for chronic myeloid leukemia has paved the way for a multitude of targeted therapies that offer improved efficacy and reduced side effects compared to traditional chemotherapy.[2][6][7][8][9][10]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the key synthetic strategies, detailed experimental protocols, and critical characterization techniques employed in the synthesis of kinase inhibitors.

Key Synthetic Strategies for Kinase Inhibitor Scaffolds

The synthesis of kinase inhibitors often revolves around the construction of a core scaffold that can effectively bind to the ATP-binding site of the target kinase.[11][12] Medicinal chemists have developed a diverse toolbox of synthetic reactions to create vast libraries of potential inhibitors with varying substituents to optimize potency, selectivity, and pharmacokinetic properties.[2]

Privileged Scaffolds in Kinase Inhibitor Design

Certain chemical structures, known as "privileged scaffolds," are frequently found in potent kinase inhibitors due to their ability to form key interactions with the kinase active site.[11][12][13] These scaffolds often mimic the hinge-binding motif of ATP. Some common examples include:

  • Anilinoquinazolines: Found in inhibitors like Gefitinib and Lapatinib.[4][14][15][16][17]

  • Indolinones: The core structure of Sunitinib and Sunitinib.[11][13][18][19][20]

  • Pyrazolopyrimidines: A scaffold present in many potent and selective kinase inhibitors.[10]

The choice of scaffold is often guided by the specific kinase being targeted and the desired binding mode.[11][13]

Modern Synthetic Methodologies

The construction of these scaffolds and the introduction of diverse substituents are achieved through a variety of modern synthetic reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are workhorses in medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling: Widely used to form C-C bonds by coupling an organoboron compound with a halide or triflate. This is invaluable for introducing aryl or heteroaryl moieties.[21][22][23][24]

    • Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, crucial for linking amine-containing fragments to the core scaffold.[25]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is frequently employed to introduce nucleophiles, such as amines or alcohols, onto electron-deficient aromatic or heteroaromatic rings, a common feature in kinase inhibitor scaffolds.[14][25]

  • Condensation Reactions: These reactions, such as the Knorr pyrrole synthesis, are used to construct heterocyclic rings that form the core of many inhibitors.[11]

The choice of synthetic route is often a balance between efficiency, scalability, and the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Visualizing Kinase Signaling and Inhibition

To better understand the context of kinase inhibitor synthesis, it is helpful to visualize the signaling pathways they target and the general workflow of their development.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds KinaseInhibitor Kinase Inhibitor KinaseInhibitor->Raf Inhibits

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Kinase_Inhibitor_Synthesis_Workflow Target_Selection Target Kinase Selection Lead_Identification Lead Identification (HTS, FBDD, SBDD) Target_Selection->Lead_Identification Scaffold_Synthesis Core Scaffold Synthesis Lead_Identification->Scaffold_Synthesis SAR_Exploration SAR Exploration (Analog Synthesis) Scaffold_Synthesis->SAR_Exploration Lead_Optimization Lead Optimization (ADME Properties) SAR_Exploration->Lead_Optimization In_Vitro_Assay In Vitro Kinase Assay SAR_Exploration->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies In_Vitro_Assay->SAR_Exploration Iterative Feedback

Caption: A general workflow for the discovery and development of kinase inhibitors.

Experimental Protocols: Synthesis and Characterization

This section provides detailed, step-by-step protocols for the synthesis of a representative kinase inhibitor, Gefitinib, and for a common in vitro kinase activity assay.

Protocol 1: Synthesis of Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[17] The following is a convergent synthetic route adapted from literature procedures.[17]

Step 1: Synthesis of 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline

  • To a solution of 4-chloro-6-hydroxy-7-methoxyquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield the desired product.

Step 2: Synthesis of Gefitinib

  • To a suspension of 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline (1.0 eq) and potassium carbonate (2.0 eq) in dimethylformamide (DMF), add 3-(morpholin-4-yl)propyl chloride hydrochloride (1.2 eq).

  • Heat the mixture to 80 °C for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure Gefitinib.[16]

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a synthesized compound against a target kinase.[26] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Target kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted inhibitor or a DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[27]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and activity of the synthesized kinase inhibitors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.[28][29] The observed chemical shifts, coupling constants, and integration values should be consistent with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.[5][30][31]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[30][32] A pure compound should show a single major peak.

  • Kinase Activity Assays: As described in the protocol above, these assays are crucial for determining the biological activity of the synthesized inhibitor and for establishing SAR.[2][3][26][33][34]

Data Presentation: A Comparative Look at Kinase Inhibitors

The following table summarizes key data for several well-known kinase inhibitors.

Kinase InhibitorTarget Kinase(s)Synthetic Yield (%)IC₅₀ (nM)
Gefitinib EGFR14% (4-step synthesis)[14]2-37
Sunitinib VEGFR, PDGFR, c-KIT81% (multi-step)[18]2-20
Imatinib BCR-Abl, c-KIT, PDGFR27% (overall)[6]25-100[35]
Dasatinib BCR-Abl, Src familyVaries0.6-1.1[35]
Sorafenib VEGFR, PDGFR, RafVaries6-90[35]

Troubleshooting Common Synthetic Challenges

The synthesis of complex organic molecules like kinase inhibitors can be challenging. The following table outlines some common problems and potential solutions, with a focus on the widely used Suzuki-Miyaura coupling.[36]

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product yield in Suzuki coupling Inactive catalyst, presence of oxygen, poor solubility of reagents, incorrect base.[21][36]Use a fresh, active palladium precatalyst and ligand. Ensure all solvents are thoroughly degassed. Use a co-solvent to improve solubility. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Formation of homocoupled byproducts Presence of oxygen, use of a Pd(II) source without in situ reduction.[21]Rigorously exclude oxygen from the reaction. Use a Pd(0) catalyst or a precatalyst that is readily reduced.
Protodeborylation of the boronic acid Presence of water, acidic or basic conditions.[21]Use anhydrous solvents. Optimize the base and reaction conditions. Consider using a boronic ester or trifluoroborate salt.
Difficulty in product purification Similar polarity of starting materials, byproducts, and product.Optimize the chromatographic conditions (solvent system, stationary phase). Consider recrystallization or trituration.[12][32][37]

Conclusion and Future Directions

The synthesis of kinase inhibitors is a dynamic and evolving field at the forefront of medicinal chemistry and drug discovery. The continued development of novel synthetic methodologies, coupled with a deeper understanding of kinase biology, will undoubtedly lead to the creation of more potent, selective, and effective therapies for a wide range of diseases. Emerging strategies such as the development of covalent and allosteric inhibitors promise to overcome challenges of drug resistance and further expand the therapeutic potential of targeting the kinome.[1][25][26][33][38][39][40]

References

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  • (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. [Journal Name, Volume(Issue), Pages].
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine, 49(supplement 1), 1243.
  • (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. [Journal Name, Volume(Issue), Pages].
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  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
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  • (2025). Assay of protein kinases using radiolabeled ATP: A protocol. [Journal Name, Volume(Issue), Pages].
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  • Li, M., et al. (2008). Synthesis of Imatinib Mesylate. Chinese Pharmaceutical Journal, 43(3), 228-229.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. [Journal Name, Volume(Issue), Pages].
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  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib.
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  • (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development.
  • (n.d.). Figure 3. The synthesis of Imatinib Imatinib is a synthetic tyrosine...
  • (n.d.). WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
  • (n.d.). Covalent Kinase Inhibitors: An Overview. [Journal Name, Volume(Issue), Pages].
  • (n.d.). A three-step purification procedure for protein kinase C: characterization of the purified enzyme. The Journal of biological chemistry.
  • (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS medicinal chemistry letters.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • (n.d.). Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein.
  • (n.d.). A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. The FEBS journal.
  • (n.d.). Characterization of Covalent-Reversible EGFR Inhibitors. ACS omega.
  • (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry.
  • (n.d.). Covalent Kinase Inhibitors: An Overview.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura.
  • (n.d.). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical reviews.
  • (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors.
  • (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Journal Name, Volume(Issue), Pages].
  • (n.d.). IC 50 Values of CDK4/6 Inhibitors.
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  • (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Journal of visualized experiments : JoVE.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic transformation. The synthesis, primarily a nucleophilic aromatic substitution (SNAr) reaction, is a cornerstone for the creation of various pharmaceutical intermediates.[1][2] This document provides a detailed, question-and-answer-based approach to address common challenges encountered during this synthesis, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue in any synthesis. For this specific SNAr reaction, several factors can be at play. Let's break down the common culprits and their solutions.

Answer:

The primary causes for low yield in this synthesis often revolve around four key areas: 1) Incomplete reaction , 2) Competing side reactions , 3) Suboptimal reaction conditions , and 4) Product loss during workup and purification .

1. Incomplete Reaction:
  • Insufficient Reaction Time or Temperature: SNAr reactions on electron-deficient pyridine rings can be sluggish.[3] Ensure you are allowing the reaction to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion. If the reaction stalls, a modest increase in temperature can significantly enhance the reaction rate. However, be cautious, as excessive heat can promote side reactions.

  • Ineffective Base: The choice and stoichiometry of the base are critical. The base serves to deprotonate the piperazine nitrogen, increasing its nucleophilicity. Common bases for this reaction include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and triethylamine (TEA). Stronger, non-nucleophilic bases can sometimes improve yields, but care must be taken to avoid decomposition of starting materials or product.[4] The order of addition can also be important; adding the base to the mixture of the electrophile and nucleophile is often preferred to pre-mixing the base and nucleophile, which can sometimes lead to side product formation.[5]

  • Poor Quality Reagents: Ensure the purity of your starting materials, particularly the 2,6-difluoropyridine and tert-butyl piperazine-1-carboxylate.[6][7] The piperazine derivative can be hygroscopic, and the presence of water can interfere with the reaction.

2. Competing Side Reactions:
  • Disubstitution: The primary side reaction of concern is the disubstitution of both fluorine atoms on the pyridine ring, leading to the formation of 2,6-di(piperazin-1-yl)pyridine derivatives. This is more likely to occur if an excess of the piperazine nucleophile is used or if the reaction temperature is too high.

  • Hydrolysis of the Boc Group: While generally stable, the tert-butoxycarbonyl (Boc) protecting group can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[6] This would lead to the unprotected piperazine derivative, which can complicate purification.

3. Suboptimal Reaction Conditions:
  • Solvent Choice: The solvent plays a crucial role in SNAr reactions.[8][9] Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[10][11] However, reactions in less polar solvents like toluene or even alcohols have been reported, sometimes with the addition of a phase-transfer catalyst.[10]

4. Product Loss During Workup and Purification:
  • Aqueous Workup: The product has moderate polarity. During an aqueous workup, ensure the pH is adjusted appropriately to keep the product in the organic layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended to maximize recovery.

  • Purification: Column chromatography is a common method for purification. Selecting the right solvent system is key to achieving good separation from starting materials and byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Troubleshooting Flowchart: Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckCompletion Monitor Reaction Progress (TLC/LC-MS) Start->CheckCompletion Incomplete Reaction Incomplete? CheckCompletion->Incomplete OptimizeConditions Optimize Reaction Conditions Incomplete->OptimizeConditions Yes Complete Reaction Complete Incomplete->Complete No IncreaseTimeTemp Increase Time/Temperature OptimizeConditions->IncreaseTimeTemp ChangeBase Evaluate Base (Type/Amount) OptimizeConditions->ChangeBase CheckReagents Verify Reagent Purity OptimizeConditions->CheckReagents CheckSideProducts Analyze for Side Products (LC-MS) Complete->CheckSideProducts Disubstitution Disubstitution Observed? CheckSideProducts->Disubstitution NoSideProducts Minimal Side Products CheckSideProducts->NoSideProducts No AdjustStoichiometry Adjust Stoichiometry (Reduce Nucleophile) Disubstitution->AdjustStoichiometry Yes LowerTemp Lower Reaction Temperature Disubstitution->LowerTemp FinalProduct Improved Yield AdjustStoichiometry->FinalProduct LowerTemp->FinalProduct OptimizeWorkup Optimize Workup & Purification NoSideProducts->OptimizeWorkup Extraction Improve Extraction Efficiency OptimizeWorkup->Extraction Chromatography Optimize Chromatography OptimizeWorkup->Chromatography Extraction->FinalProduct Chromatography->FinalProduct

Caption: Troubleshooting workflow for low yield.

FAQ 2: I am observing a significant amount of an impurity with a higher molecular weight in my crude product. What could it be and how can I prevent its formation?

Answer:

The most probable high molecular weight impurity is the disubstituted product , where a second molecule of tert-butyl piperazine-1-carboxylate has displaced the remaining fluorine atom on the pyridine ring.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the 2,6-difluoropyridine (e.g., 1.1 to 1.2 equivalents) relative to the piperazine derivative can help minimize disubstitution.

  • Controlled Addition: Adding the piperazine nucleophile slowly to the reaction mixture containing the 2,6-difluoropyridine can maintain a low concentration of the nucleophile, thereby disfavoring the second substitution.

  • Temperature Management: As mentioned previously, lower reaction temperatures will slow down both the desired and undesired reactions. Finding the optimal temperature that provides a reasonable reaction rate for the monosubstitution while minimizing disubstitution is key.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can provide more opportunity for the disubstitution to occur.

Comparative Table: Reaction Conditions vs. Disubstitution
ParameterCondition A (High Disubstitution)Condition B (Optimized)Rationale
2,6-Difluoropyridine (eq.) 1.01.1 - 1.2Excess electrophile favors monosubstitution.
Piperazine Derivative (eq.) 1.21.0Excess nucleophile drives disubstitution.
Temperature > 120 °C80 - 100 °CHigher temperatures accelerate the second SNAr.
Reaction Time > 24 hoursMonitored to completion (TLC/LC-MS)Prolonged time allows for the slower disubstitution to occur.
FAQ 3: The purification of my product by column chromatography is challenging. Are there alternative purification methods?

Answer:

While column chromatography is a standard and effective method, other techniques can be employed, especially for larger scale syntheses.

  • Crystallization: If the crude product is of reasonable purity (>90%), crystallization can be an excellent method for obtaining highly pure material. Experiment with different solvent systems. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate, isopropanol) and then add a poor solvent (e.g., hexane, heptane) until turbidity is observed, followed by cooling.

  • Acid-Base Extraction: The basic nitrogen on the piperazine ring allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the pH of the aqueous layer is raised with a base (e.g., NaOH, NaHCO3) to regenerate the free base, which can then be extracted back into an organic solvent.

Experimental Protocol: Optimized Synthesis

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and scale.

Materials:

  • 2,6-Difluoropyridine

  • tert-Butyl piperazine-1-carboxylate[12][13][14]

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluoropyridine (1.1 eq.), tert-butyl piperazine-1-carboxylate (1.0 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the piperazine derivative.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 30% ethyl acetate) to afford the desired product.

Mechanism of the SNAr Reaction

The synthesis proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[15][16]

Caption: SNAr reaction mechanism.

Step 1: Nucleophilic Attack (Addition)

The deprotonated (more nucleophilic) piperazine nitrogen attacks the electron-deficient carbon atom of the pyridine ring bearing a fluorine atom. This is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[15]

Step 2: Elimination of the Leaving Group

The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions. This step is typically fast.

References
  • SNAr Reaction in Other Common Molecular Solvents. I-React.

  • SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. ResearchGate.

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health.

  • Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate.

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. National Institutes of Health.

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health.

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing.

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  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chem LibreTexts.

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine. Benchchem.

  • Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). NINGBO INNO PHARMCHEM CO.,LTD.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.

  • tert-Butyl 1-piperazinecarboxylate, 97%. Fisher Scientific.

  • tert-Butyl-4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate. Fluorochem.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate.

  • tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate. BLDpharm.

  • This compound. Sigma-Aldrich.

  • 1-Boc-piperazine. Sigma-Aldrich.

  • tert-Butyl piperazine-1-carboxylate. PubChem.

  • Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. PubMed.

  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. RSC Publishing.

  • tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R). PubChem.

  • This compound. ChemScene.

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Amination of 2-halopyridines. ResearchGate.

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. National Institutes of Health.

  • tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate. Sigma-Aldrich.

  • tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. PubChem.

  • This compound. Sigma-Aldrich.

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.

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Technical Support Center: Synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key pharmaceutical intermediate. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, which, while robust, can be prone to specific side reactions that impact yield and purity.

Primary Synthesis Pathway

The target compound is typically synthesized via the SNAr reaction between 2,6-difluoropyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine). This reaction is facilitated by a base in a polar aprotic solvent. The electron-withdrawing nature of the pyridine nitrogen and the remaining fluorine atom activates the C2 position for nucleophilic attack by the secondary amine of Boc-piperazine.

SNAr Synthesis Reactant1 2,6-Difluoropyridine Product tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate Reactant1->Product Base (e.g., K2CO3) Polar Aprotic Solvent (e.g., DMSO) Heat Reactant2 Boc-Piperazine Reactant2->Product

Caption: Desired SNAr reaction for target compound synthesis.

Troubleshooting Guide & Diagnostics

This section addresses the most common issues observed during synthesis in a practical question-and-answer format.

Q1: My reaction has stalled, showing low conversion of starting materials even after extended reaction time. What are the likely causes?

Answer: Low or incomplete conversion is a frequent issue in SNAr reactions and typically points to suboptimal reaction conditions. The key factors to investigate are the base, solvent, and temperature.

  • Causality & Mechanism: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability and formation rate of this complex are highly dependent on the reaction environment.

    • Base Strength: An appropriate base is crucial to deprotonate the piperazine nitrogen, increasing its nucleophilicity. If the base is too weak, the concentration of the active nucleophile will be low, slowing the reaction.

    • Solvent Polarity: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal because they solvate the cation of the base, leaving the anionic nucleophile more "naked" and reactive. They also help to stabilize the charged Meisenheimer complex.[1]

    • Temperature: SNAr reactions have a significant activation energy barrier. Insufficient temperature will result in a slow reaction rate.

  • Troubleshooting Protocol:

    • Verify Base Efficacy: Ensure the base is anhydrous and of high purity. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective. If using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a stronger, non-nucleophilic base if conversion is low.

    • Solvent Quality: Use anhydrous, high-purity polar aprotic solvents. The presence of water can protonate the nucleophile and reduce its effectiveness.

    • Optimize Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours after each temperature increment (e.g., increase from 80°C to 100°C, then to 120°C). Be aware that excessive temperatures can promote side reactions.

ParameterRecommendationRationale
Base K2CO3, Cs2CO3Sufficiently basic to deprotonate piperazine; low nucleophilicity.
Solvent DMSO, DMF, NMP (anhydrous)Stabilizes charged intermediates; enhances nucleophile reactivity.
Temperature 80 - 120 °CProvides sufficient energy to overcome the activation barrier.
Q2: I'm observing a major impurity with a mass roughly double that of my starting materials. Is this the bis-arylated side product?

Answer: Yes, this is highly indicative of a bis-arylation reaction, which is the most common side reaction in this synthesis. This occurs when a second molecule of 2,6-difluoropyridine reacts with the product or, more commonly, when both nitrogens of a piperazine molecule react.

  • Causality & Mechanism:

    • Formation of 2,6-bis(4-Boc-piperazin-1-yl)pyridine: This occurs when a second equivalent of Boc-piperazine displaces the remaining fluorine atom on the product molecule. This is generally slower than the first substitution due to steric hindrance.

    • Formation of 1,4-bis(6-fluoropyridin-2-yl)piperazine: This is a more problematic side product. It forms if the Boc protecting group is cleaved in situ under the reaction conditions (e.g., prolonged high heat). The newly freed secondary amine is highly nucleophilic and rapidly reacts with another molecule of 2,6-difluoropyridine.

Side_Reactions cluster_0 Bis-Arylation Pathway Product Target Molecule Side_Product_1 2,6-bis(4-Boc-piperazin-1-yl)pyridine Product->Side_Product_1 + Boc-Piperazine Boc_Piperazine Boc-Piperazine Unprotected_Piperazine Unprotected Piperazine (from Boc cleavage) Side_Product_2 1,4-bis(6-fluoropyridin-2-yl)piperazine Unprotected_Piperazine->Side_Product_2 + 2 x DFP DFP 2,6-Difluoropyridine

Caption: Common bis-arylation side reaction pathways.

  • Troubleshooting & Prevention Protocol:

    • Control Stoichiometry: Use a slight excess of Boc-piperazine (e.g., 1.1 - 1.2 equivalents) relative to 2,6-difluoropyridine to favor mono-substitution. Avoid a large excess, which can complicate purification.[2]

    • Monitor Reaction Time: Over-extending the reaction time, especially at high temperatures, increases the risk of both Boc-deprotection and subsequent bis-arylation. Stop the reaction once the limiting reagent (2,6-difluoropyridine) is consumed, as verified by TLC or LC-MS.

    • Moderate Temperature: Avoid excessively high temperatures (>120 °C) for prolonged periods to maintain the stability of the Boc protecting group. The tert-butoxycarbonyl (Boc) group is generally stable to basic conditions but can be labile at high temperatures.[3]

    • Purification: If the bis-arylated product does form, it can often be separated from the desired product by column chromatography on silica gel, as the bis-arylated product is typically less polar.

Q3: My reaction mixture turned dark brown/black, and the crude NMR shows a complex mixture of unidentified peaks. What happened?

Answer: A dark coloration and complex mixture often suggest decomposition or polymerization of the starting material, particularly the electron-deficient 2,6-difluoropyridine.

  • Causality & Mechanism: Under strongly basic conditions and high heat, electron-deficient heteroaromatics like fluoropyridines can undergo self-condensation or polymerization reactions. The strong base can potentially abstract a proton from the pyridine ring, generating a reactive intermediate that can attack another pyridine molecule, leading to a complex mixture of oligomeric species.

  • Troubleshooting & Prevention Protocol:

    • Use a Milder Base: If decomposition is suspected, switch from a very strong base (like NaH or KHMDS) to a milder inorganic base such as K2CO3 or K3PO4.

    • Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Even if the reaction takes longer, it is preferable to avoid decomposition.

    • Ensure an Inert Atmosphere: While not always strictly necessary for SNAr, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation and decomposition.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Anhydrous polar aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high polarity and ability to accelerate SNAr reactions. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also effective alternatives.[1]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The product is more polar than 2,6-difluoropyridine but less polar than unreacted Boc-piperazine.

  • LC-MS: This is the definitive method. It allows you to monitor the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio ([M+H]+). It will also clearly show the formation of any higher molecular weight side products like the bis-arylated species.

Q: What are the best practices for purifying the final product? A: Flash column chromatography on silica gel is the most common and effective method.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) is typically effective at separating the product from non-polar impurities and more polar side products.

  • Crystallization: If the purified oil or solid is not sufficiently pure, recrystallization from a solvent system like ethyl acetate/hexanes or isopropanol/water can be attempted to further enhance purity.

Experimental Protocols

Recommended Synthesis Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-difluoropyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the 2,6-difluoropyridine.

  • Place the flask under an inert atmosphere (N2 or Ar).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress every 2-4 hours using LC-MS or TLC.

  • Once the 2,6-difluoropyridine is consumed (typically 8-16 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography.

References

  • Firth, J. D., et al. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Available at: [Link]

  • Reddit r/OrganicChemistry (2024). Why is boc stable to hydrolysis under basic conditions? Available at: [Link]

  • ACS Green Chemistry Institute (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Available at: [Link]

Sources

Technical Support Center: Purification of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common and complex purity challenges encountered during the synthesis and purification of this important building block. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of this compound?

A1: The impurity profile is largely dictated by the synthetic route, which typically involves a nucleophilic aromatic substitution (SNAr) reaction between a di-fluorinated pyridine and tert-butyl piperazine-1-carboxylate. The most common impurities include:

  • Unreacted Starting Materials: Residual 2,6-difluoropyridine and tert-butyl piperazine-1-carboxylate.

  • Di-substituted Byproduct: 2,6-di(piperazin-1-yl)pyridine derivative, where a second molecule of Boc-piperazine has displaced the remaining fluorine atom. The formation of this byproduct is favored by an excess of the piperazine nucleophile or prolonged reaction times.

  • Positional Isomers: If the starting material is not exclusively 2,6-difluoropyridine, other isomers may be present.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.

Q2: My purified product appears as an oil, but I was expecting a solid. What should I do?

A2: Oiling out is a common issue, particularly with fluorinated compounds which can have complex intermolecular interactions.[1] This can be due to residual solvent or the presence of impurities that disrupt the crystal lattice. We recommend the following:

  • High-Vacuum Drying: Ensure all solvent is removed by drying the sample under high vacuum, possibly with gentle heating.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or pentane.

  • Re-purification: If the issue persists, it is likely due to impurities. Further purification by column chromatography is recommended.

Q3: What are the general storage conditions for this compound?

A3: To maintain its integrity, the compound should be stored in a cool, dry place, away from light. For long-term storage, refrigeration is recommended.

Troubleshooting Guide: Advanced Purification Strategies

Issue 1: Inadequate Separation of the Di-substituted Byproduct by Column Chromatography

Probable Cause: The polarity difference between the desired mono-substituted product and the di-substituted byproduct may not be sufficient for baseline separation with a standard solvent system.

Solution:

A systematic approach to optimizing your column chromatography conditions is crucial. We recommend a gradient elution to enhance separation.

Detailed Protocol: Optimized Gradient Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase System: A gradient of ethyl acetate in hexane.

  • Elution Gradient:

    • Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) to elute non-polar impurities and unreacted 2,6-difluoropyridine.

    • Gradually increase the polarity to elute the desired product. A shallow gradient (e.g., increasing by 1-2% ethyl acetate per column volume) is often effective.

    • The di-substituted byproduct, being more polar, will elute at a higher concentration of ethyl acetate.

  • Monitoring: Monitor the elution using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to visualize the separated compounds.

Compound Expected Elution Order Typical Rf (20% EtOAc in Hexane)
2,6-DifluoropyridineFirstHigh
Desired Product SecondModerate
Di-substituted ByproductThirdLow

Diagram: Chromatographic Separation Workflow

G cluster_0 Column Chromatography Optimization Crude Product Crude Product Slurry Load Slurry Load Crude Product->Slurry Load Dissolve in minimal DCM Gradient Elution Gradient Elution Slurry Load->Gradient Elution Load onto Silica Gel Fraction Collection Fraction Collection Gradient Elution->Fraction Collection 5-50% EtOAc/Hexane TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Analyze fractions Pure Fractions Pure Fractions TLC Analysis->Pure Fractions Combine pure fractions

Caption: Workflow for optimizing column chromatography.

Issue 2: Persistent Low Purity (<98%) After Column Chromatography

Probable Cause: Co-elution of an impurity with a very similar polarity to the desired product. This could be a positional isomer if the starting fluoropyridine was not isomerically pure. Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions due to the stabilization of the anionic intermediate by the ring nitrogen.[2]

Solution:

Recrystallization is a powerful technique to remove trace impurities and achieve high purity. The choice of solvent is critical and should be determined empirically.

Detailed Protocol: Recrystallization Solvent Screening

  • Solvent Selection Rationale: The ideal solvent will dissolve the compound when hot but not when cold. For fluorinated molecules, a two-solvent system often yields the best results.[1]

  • Screening Procedure:

    • In a small vial, dissolve a small amount of the product in a good solvent (e.g., ethyl acetate, acetone, THF) at room temperature.

    • Slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Recommended Solvent Systems to Screen:

    • Ethyl acetate / Hexane

    • Acetone / Hexane

    • Isopropanol / Water

    • Toluene

Solvent System Rationale Expected Outcome
Ethyl Acetate / HexaneBalances polarity and hydrogen bonding capabilities.Good for removing non-polar and moderately polar impurities.
Acetone / HexaneAcetone is a strong solvent for polar compounds.Effective if the product is highly soluble in ketones.
Isopropanol / WaterUtilizes the poor solubility of the organic compound in water.Can be effective for moderately polar compounds.

Diagram: Recrystallization Decision Tree

G cluster_1 Recrystallization Troubleshooting Impure Product Impure Product Solvent Screen Solvent Screen Impure Product->Solvent Screen Single Solvent Single Solvent Solvent Screen->Single Solvent e.g., Ethyl Acetate Two Solvents Two Solvents Solvent Screen->Two Solvents e.g., EtOAc/Hexane Crystals Form? Crystals Form? Single Solvent->Crystals Form? Two Solvents->Crystals Form? High Purity Product High Purity Product Crystals Form?->High Purity Product Yes Re-evaluate Solvents Re-evaluate Solvents Crystals Form?->Re-evaluate Solvents No (Oiling Out)

Caption: Decision tree for recrystallization solvent selection.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2021). National Institutes of Health. [Link]

  • Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction (Firth et al., 2016). (n.d.). ResearchGate. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. [Link]

  • Predicting regioselectivity in nucleophilic aromatic substitution. (2012). PubMed. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025). ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). National Institutes of Health. [Link]

Sources

Technical Support Center: tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS 1016167-46-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability-related issues encountered during experimentation. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.

Core Stability Profile

This compound is a versatile building block, but its utility is predicated on understanding its stability profile. The primary points of lability are the acid-sensitive N-Boc protecting group and, to a lesser extent, the fluoropyridine ring under specific conditions.

ConditionStabilityPrimary Degradation PathwayNotes
Strong Acid (e.g., TFA, HCl)Labile Rapid cleavage of the Boc group to yield the free piperazine and gaseous byproducts (CO₂ and isobutylene).[1][2]This is the standard method for intentional deprotection. Accidental exposure to strong acids will lead to complete sample loss.
Mild/Aqueous Acid (pH < 5)Potentially Labile Slow hydrolysis of the Boc group. Rate is dependent on pH, temperature, and time.[3]Avoid prolonged exposure to acidic aqueous buffers or silica gel chromatography with non-neutralized eluents.
Basic Conditions (e.g., NaOH, K₂CO₃)Stable Generally stable to hydrolysis and a wide range of non-nucleophilic bases.[4][5]The Boc group is designed for stability under basic conditions, enabling orthogonal protection strategies.[4]
Thermal Stress Moderately Stable Thermolytic cleavage of the Boc group at elevated temperatures (>100-150 °C).[6][7]Standard reaction temperatures (e.g., up to 80 °C) are generally well-tolerated for short periods. Avoid high-temperature, prolonged reactions if Boc integrity is required.
Photostability Generally Stable Potential for slow degradation of the fluoropyridine ring under prolonged, high-intensity UV exposure.Fluorinated aromatics often exhibit good thermal and oxidative stability[8]. However, as with many complex organic molecules, protection from light during long-term storage is a best practice.[9]
Standard Nucleophiles Stable The Boc group is resistant to most nucleophiles.[4] The fluoropyridine C-F bond is stable to common nucleophiles but can be susceptible to SNAr under harsh conditions.The electron-withdrawing nature of the pyridine ring activates the C-F bond for potential nucleophilic aromatic substitution, though this typically requires strong nucleophiles and/or heat.
Storage (Solid) Stable Stable for extended periods when stored correctly.Recommended storage is refrigerated and protected from light and moisture.[10]
Storage (In Solution) Solvent Dependent Degradation is possible in acidic solvents or with prolonged storage in protic solvents like methanol.For long-term storage in solution, use aprotic solvents like DMSO or DMF at -20°C or -80°C and protect from light.[9]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in a question-and-answer format.

Section 1: Issues Related to the Boc Group (Acid Lability)
Q1: I'm observing an unexpected new spot on my TLC/new peak in my LC-MS that corresponds to the deprotected piperazine. Why is this happening?

A1: The most probable cause is the unintended cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acid.[11] The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation, leading to the release of carbon dioxide and the free amine.[1]

Common Causes of Accidental Deprotection:

  • Acidic Reaction Reagents: Using reagents that are acidic or contain acidic impurities (e.g., certain Lewis acids, amine hydrohalide salts).

  • Acidic Workup Conditions: Washing with acidic solutions (e.g., 1N HCl) during an extraction will completely remove the Boc group.

  • Chromatography: Standard silica gel is inherently acidic and can cause partial or complete deprotection on the column. This is a very common issue.

  • Acidic Solvents: Using solvents that contain acidic stabilizers or have degraded to form acidic byproducts.

Q2: My reaction is supposed to be neutral, but I'm still seeing Boc cleavage. What are some hidden sources of acid?

A2: This is a frequent challenge. "Neutral" conditions can often harbor sources of acid that are sufficient to catalyze Boc cleavage over time, especially with gentle heating.

Potential Hidden Acid Sources:

  • Reagent Quality: Lower-grade solvents like dichloromethane (DCM) can contain trace HCl. Ensure you are using high-purity, anhydrous solvents.

  • Glassware: Ensure glassware is free of any acidic residue from previous experiments.

  • Starting Materials: If you are reacting the compound with an amine salt (e.g., a hydrochloride salt), the acidic counter-ion can be sufficient to cause deprotection.

  • Atmospheric Moisture/CO₂: While less common for causing rapid cleavage, prolonged exposure in certain solvent systems can lead to the formation of carbonic acid, slowly lowering the pH.

Q3: How can I prevent accidental deprotection during workup and purification?

A3: The key is to maintain neutral or slightly basic conditions throughout your process.

Recommended Procedures:

  • Aqueous Workup: Use a saturated sodium bicarbonate (NaHCO₃) solution or a dilute base like 1% K₂CO₃ solution for aqueous washes instead of water or brine alone. This ensures any trace acid is neutralized.

  • Silica Gel Chromatography:

    • Neutralization: Pre-treat your silica gel by slurrying it in your eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base.

    • Alternative Media: Consider using neutral alumina or treated silica gel for sensitive compounds.

  • Solvent Choice: Use fresh, high-quality anhydrous solvents. If in doubt about a solvent like DCM, pass it through a plug of basic alumina before use.

Section 2: Thermal & Photochemical Stability
Q4: Is the compound stable to heat? What are the recommended temperature limits?

A4: The compound is moderately stable to heat, but the Boc group can be removed thermally without any catalyst, a process known as thermolytic cleavage.[7] This typically requires temperatures above 100-150°C.[6] For typical synthetic reactions (e.g., refluxing in THF or DMF at 80-100°C), the compound is generally stable for several hours. However, for reactions requiring prolonged heating at high temperatures, you should monitor for the appearance of the deprotected product. If stability is a concern, conduct a small-scale trial and monitor by LC-MS.

Q5: Is the compound light-sensitive? What precautions should I take?

A5: While the core structure is not exceptionally photosensitive, many complex organic molecules can degrade over time with exposure to UV light. The fluoropyridine moiety, in particular, could be susceptible to photochemical reactions.[12] Best practice dictates taking simple precautions to ensure long-term integrity.

Precautions:

  • Storage: Always store the solid compound and solutions in amber vials or wrap containers in aluminum foil.[9]

  • Reactions: For reactions that run for extended periods (e.g., >12 hours), consider wrapping the reaction flask in foil, especially if it is near a window or under direct, bright laboratory lighting.

Section 3: General Handling and Storage
Q6: What are the ideal long-term storage conditions for this compound?

A6: To ensure maximum shelf-life and prevent degradation, proper storage is critical.

Storage Recommendations:

  • Form: Solid state is most stable.

  • Temperature: Store refrigerated (2-8°C).[10] For absolute long-term stability (>1 year), storage at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to protect from moisture and air.

  • Light: Protect from light by using an amber vial or storing in a dark location.[9]

Q7: What solvents are recommended for preparing stock solutions?

A7: The choice of solvent is critical for solution stability.

  • Recommended: For long-term storage, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred. Prepare the solution, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C.[9]

  • Use with Caution: Aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are suitable for immediate use in reactions but not for long-term storage, as they can degrade to form acidic or peroxidic impurities.

  • Avoid for Storage: Protic solvents like methanol and ethanol should be avoided for long-term storage as they can participate in slow degradation reactions.

Visualized Workflows and Mechanisms

Mechanism: Acid-Catalyzed Boc Deprotection

The following diagram illustrates the stepwise mechanism for the removal of the Boc group under acidic conditions, which is the most common stability concern.[1]

Boc_Deprotection start_material Boc-Protected Amine (R-N-Boc) protonation Protonated Carbamate start_material->protonation + H⁺ cleavage Loss of Tert-butyl Cation protonation->cleavage Resonance carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid Formation of stable t-butyl cation final_product Deprotected Amine (R-NH₂) + CO₂ + Isobutylene carbamic_acid->final_product Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Workflow: Investigating Sample Degradation

Use this decision tree to diagnose the root cause of unexpected degradation of the parent compound.

Troubleshooting_Workflow start Unexpected Degradation Observed (e.g., via LC-MS, TLC) check_ph Was the sample exposed to acidic conditions? start->check_ph acid_source Identify Acid Source: - Reagents - Workup (e.g., HCl wash) - Silica Gel check_ph->acid_source Yes check_temp Was the sample exposed to high temperatures (>100°C)? check_ph->check_temp No solution_acid Implement Neutral/Basic Workup & Purification (e.g., NaHCO₃ wash, neutralized silica) acid_source->solution_acid temp_source Thermolytic deprotection is likely. check_temp->temp_source Yes check_storage How was the sample stored (solid or solution)? check_temp->check_storage No solution_temp Reduce reaction temperature or duration. Monitor by LC-MS. temp_source->solution_temp storage_solid Solid: Check for moisture/air exposure. Store cold, dry, inert. check_storage->storage_solid Solid storage_solution Solution: Check solvent type and age. Use aprotic solvents (DMSO) for long-term storage at -20/-80°C. check_storage->storage_solution Solution

Caption: A logical workflow for troubleshooting degradation.

Experimental Protocols

Protocol 1: Controlled Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard, efficient method for intentionally removing the Boc group.[13]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (at a concentration of ~0.1 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv., typically 20-50% v/v) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Once the starting material is consumed, remove the excess TFA and DCM under reduced pressure (rotary evaporation).

  • To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 1-(6-fluoropyridin-2-yl)piperazine.

Protocol 2: Stability Test on Acidic Silica Gel

This protocol helps determine if your compound is degrading during silica gel chromatography.

Procedure:

  • Dissolve a small amount (~1-2 mg) of the compound in a suitable solvent (e.g., 1 mL of 10% Ethyl Acetate in Hexane).

  • Spot the solution on a TLC plate and develop using your intended chromatography eluent. Note the Rf value.

  • Prepare a small "plug" of standard silica gel in a Pasteur pipette.

  • Load the remaining solution from step 1 onto the silica plug.

  • Elute the compound from the plug using your eluent.

  • Collect the eluate and spot it on the same TLC plate next to the original spot.

  • Develop the plate and visualize. If a new, lower Rf spot (corresponding to the more polar free amine) appears or intensifies after passing through the silica, your compound is degrading on the column.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability studies. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for Boc Deprotection. Retrieved from [Link]

  • PubMed. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Med Chem. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

Sources

Technical Support Center: tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Overcoming Solubility Challenges

Welcome to the technical support guide for tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve solubility challenges effectively.

The solubility of a synthetic intermediate is paramount, influencing reaction kinetics, purification efficiency, and the overall success of a synthetic campaign. This compound, while invaluable, can present dissolution difficulties due to its unique structural combination of a lipophilic Boc-protecting group, a polar piperazine core, and an aromatic fluoropyridine system. This guide synthesizes data from structurally related molecules and provides robust, field-proven methodologies to address these issues head-on.

Physicochemical Profile and Solubility Outlook

To understand the solubility behavior, we must first analyze the molecule's constituent parts.

  • tert-Butoxycarbonyl (Boc) Group: A bulky, nonpolar group that significantly increases lipophilicity and shields the polar N-H of the parent piperazine. This group is the primary driver for poor aqueous solubility and is famously labile under acidic conditions.[1][2]

  • Piperazine Core: An inherently polar and basic heterocycle. While the parent piperazine is freely soluble in water, the Boc group on one nitrogen atom drastically reduces this polarity.[3][4]

  • 6-Fluoropyridin-2-yl Group: An aromatic system that contributes to the molecule's rigidity and provides a hydrophobic surface area, further favoring solubility in organic solvents over aqueous media.

This structural makeup leads to a predictable solubility pattern: high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar or aqueous systems.

PropertyData / PredictionSource
Molecular Formula C₁₄H₂₀FN₃O₂
Molecular Weight 297.33 g/mol Calculated
Appearance Typically a white to off-white solid[5]
Predicted Solubility High: DMSO, DMF, DCM, THFModerate: MeOH, EtOH, Acetone, Ethyl AcetateLow/Insoluble: Water, Hexane, TolueneInferred from analogs[1][5][6][7]
Key Stability Note The Boc protecting group is sensitive to cleavage under acidic conditions (e.g., TFA, strong HCl).[1][2][1][2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

For preparing stock solutions or for immediate use in reactions, polar aprotic solvents are the most reliable choice.

  • Dimethyl Sulfoxide (DMSO): Often achieves the highest solubility for complex organic molecules. For a related Boc-protected amine, solubility in DMSO has been reported as high as 100 mg/mL.[1]

  • N,N-Dimethylformamide (DMF): Another excellent choice, commonly used for reactions involving fluoropyridines, such as Nucleophilic Aromatic Substitution (SNAr).[7]

  • Dichloromethane (DCM) & Tetrahydrofuran (THF): These are also effective solvents, particularly for reactions run at or below room temperature. Similar Boc-piperazine compounds show good solubility in DCM.[6]

Q2: My compound isn't dissolving even in recommended solvents. What's the next step?

This is a common issue that can often be resolved with physical assistance. Crystalline solids can have high lattice energy, requiring an initial energy input to break down the crystal structure.

  • Apply Gentle Heat: Warm the mixture to 40-50°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound.

  • Use Sonication: An ultrasonic bath is highly effective at breaking apart solid particles and accelerating dissolution without excessive heating.

  • Vortex/Agitate: Vigorous stirring or vortexing can significantly speed up the process. If these methods fail, refer to the detailed Troubleshooting Guide in the next section.

Q3: Can I use acidic conditions or solvents with this compound?

Only if your goal is to remove the Boc protecting group. The carbamate linkage is designed to be cleaved by acid.[2] Exposing the compound to strong acids like trifluoroacetic acid (TFA), or even prolonged exposure to milder acidic conditions, will result in deprotection. The resulting free amine or its salt will have drastically different solubility properties, likely precipitating from the organic solvent.

Q4: I successfully dissolved the compound, but it crashed out of solution later. Why?

This is typically due to one of two reasons:

  • Supersaturation: You may have created a supersaturated solution by heating it to dissolve a high concentration. As the solution cools to room temperature, the solubility limit is exceeded, causing the excess solute to precipitate. The solution is to either work with the heated solution or reduce the overall concentration.

  • Solvent Evaporation: If the container is not properly sealed, volatile solvents (like DCM or THF) can evaporate, increasing the compound's concentration beyond its solubility limit. Always use tightly sealed vials or flasks for storage.

Q5: How does water content in my solvent affect solubility?

For hygroscopic solvents like DMSO or DMF, absorbed water can be detrimental. Your compound is largely hydrophobic, and increasing the water content of the organic solvent will decrease its overall solvating power for the molecule, potentially leading to precipitation or incomplete dissolution. Always use anhydrous-grade solvents for the best results, especially when preparing high-concentration stock solutions.[1]

Troubleshooting Guide for Solubility Issues

Use this section to diagnose and solve persistent solubility problems. The workflow below provides a logical progression from simple fixes to more complex investigations.

G start Problem: Compound Fails to Dissolve step1 Action: Apply Physical Methods Gentle Warming (40-50°C) Sonication (15-30 min) Vortexing start->step1 q1 Did it dissolve? step1->q1 step2 Action: Re-evaluate Solvent Choice Consult Solvent Screening Protocol (Protocol 2) Try a stronger polar aprotic solvent (e.g., switch from THF to DMSO) q1->step2 No end_s Success: Solution Prepared q1->end_s Yes q2 Did it dissolve? step2->q2 step3 Action: Investigate Compound Integrity Verify purity with LC-MS or NMR Check Certificate of Analysis (CoA) Consider possibility of insoluble polymorph or impurity q2->step3 No q2->end_s Yes end_f Problem Persists: Contact Technical Support with purity analysis data. step3->end_f

Sources

Technical Support Center: Troubleshooting Boc-Deprotection of 6-Fluoropyridin-2-yl Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc-deprotection of 6-fluoropyridin-2-yl piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise during this crucial synthetic step. The unique electronic properties of the 6-fluoropyridin-2-yl moiety can influence the reactivity of the piperazine ring and the stability of the final product, necessitating a tailored approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My Boc-deprotection of 6-fluoropyridin-2-yl piperazine is sluggish or incomplete. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a common issue, often exacerbated by the electron-withdrawing nature of the 6-fluoropyridin-2-yl group, which can decrease the basicity of the piperazine nitrogens and slow down the acid-catalyzed reaction. Here are several factors to consider and troubleshoot:

  • Insufficient Acid Stoichiometry: The pyridine nitrogen can be protonated under acidic conditions, consuming a portion of the acid. Ensure you are using a sufficient excess of acid.[1]

  • Reaction Time and Temperature: The reaction may require more forcing conditions than simpler Boc-piperazine derivatives. Monitor the reaction closely by TLC or LC-MS and consider extending the reaction time or gently heating the mixture (e.g., to 40-50°C).[1]

  • Solvent Choice: The solubility of the starting material and the resulting salt is critical. If your substrate is not fully dissolved, the reaction will be slow. Consider alternative solvent systems.[1]

ParameterStandard ConditionTroubleshooting ActionRationale
Acid Equivalents 10-20 eq.Increase to 30-50 eq.To ensure complete protonation and catalysis.
Temperature Room TemperatureIncrease to 40-50°CTo overcome the activation energy barrier.
Reaction Time 1-4 hoursExtend to 6-12 hoursTo allow the reaction to proceed to completion.
Solvent DCM or DioxaneAdd a co-solvent like MeOHTo improve solubility of the starting material and intermediates.
Q2: I'm observing significant side product formation during the deprotection. What are the common side reactions with this specific substrate?

A2: Side reactions can compromise your yield and complicate purification. With 6-fluoropyridin-2-yl piperazine, be mindful of the following possibilities:

  • Degradation of the Pyridine Ring: While generally robust, prolonged exposure to very strong acids and high temperatures can lead to degradation of the pyridine ring.[1]

  • Nucleophilic Aromatic Substitution (SNAr): Although less common under standard deprotection conditions, there is a possibility of nucleophilic displacement of the fluoride with counter-ions from the acid (e.g., chloride from HCl), especially at elevated temperatures. Reactions of fluoropyridines are generally faster than those of chloropyridines.

  • Alkylation by tert-Butyl Cation: The tert-butyl cation generated during the deprotection is an electrophile and can potentially alkylate the electron-rich pyridine ring or the deprotected piperazine nitrogen, though this is less likely with an electron-deficient pyridine.

Mitigation Strategies:

  • Lower the Reaction Temperature: Perform the deprotection at 0°C to room temperature to minimize side reactions.

  • Use a Scavenger: The addition of a cation scavenger like triethylsilane (TES) or anisole can help to trap the tert-butyl cation and prevent unwanted alkylation.

  • Choose a Milder Acidic Condition: If side reactions are persistent, consider using a milder deprotection method.

In-Depth Troubleshooting Guides

Scenario 1: Incomplete Reaction Monitored by LC-MS

Issue: After 4 hours at room temperature with 20% TFA in DCM, LC-MS analysis shows a significant amount of starting material remaining.

Troubleshooting Workflow:

start Incomplete Reaction Observed increase_acid Increase TFA concentration to 50% start->increase_acid increase_time Extend reaction time to 8-12 hours increase_acid->increase_time increase_temp Gently heat to 40°C increase_time->increase_temp check_solubility Assess solubility of starting material increase_temp->check_solubility change_solvent Switch to HCl in Dioxane/MeOH check_solubility->change_solvent Poor Solubility analyze Re-analyze by LC-MS check_solubility->analyze Good Solubility change_solvent->analyze analyze->start Still Incomplete complete Reaction Complete analyze->complete Success

Caption: Troubleshooting workflow for an incomplete Boc-deprotection reaction.

Detailed Protocol (TFA in DCM):

  • Dissolution: Dissolve the Boc-6-fluoropyridin-2-yl piperazine in anhydrous DCM (0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress every 2 hours using LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated sodium bicarbonate solution to a pH > 8.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes). Due to the potential polarity of the product, multiple extractions are recommended.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected piperazine.

Scenario 2: Formation of an Unknown Impurity

Issue: ¹H NMR analysis of the crude product shows unexpected signals, suggesting a side reaction has occurred.

Diagnostic Approach:

  • Characterize the Impurity: Obtain a high-resolution mass spectrum (HRMS) of the crude product to determine the molecular weight of the impurity. This can help identify if it's an alkylated product or if a substitution reaction has occurred.

  • NMR Analysis: Carefully analyze the ¹H and ¹³C NMR spectra. The disappearance of the fluorine coupling in the pyridine region could indicate an SNAr reaction. The appearance of a new singlet around 1.3 ppm might suggest tert-butylation.

Alternative Protocol (HCl in Dioxane):

This method can be advantageous if TFA is causing side reactions or if the TFA salt of the product is difficult to handle.[1]

  • Dissolution: Dissolve the Boc-protected piperazine derivative in a minimal amount of a suitable solvent like methanol or dioxane.

  • Acid Addition: Add a 4M solution of HCl in dioxane (5-10 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate.

  • Isolation: Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

  • Work-up to Free Base: To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add a saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

Advanced Troubleshooting & Method Selection

For particularly sensitive substrates or when standard acidic methods fail, consider these alternative approaches.

Decision Tree for Method Selection:

start Start: Boc-Deprotection Needed acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive standard_acid Use TFA/DCM or HCl/Dioxane acid_sensitive->standard_acid No milder_acid Consider milder acidic conditions (e.g., Phosphoric Acid) acid_sensitive->milder_acid Yes success Successful Deprotection standard_acid->success thermal_deprotection Thermal Deprotection milder_acid->thermal_deprotection Still problematic milder_acid->success Success lewis_acid Lewis Acid Catalysis (e.g., TMSI) thermal_deprotection->lewis_acid Substrate unstable at high temp thermal_deprotection->success Success lewis_acid->success

Caption: Decision tree for selecting a Boc-deprotection method.

Data Interpretation: Monitoring the Reaction

TLC Analysis:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 2-10% MeOH in DCM) is a good starting point.

  • Visualization: UV light (254 nm) and staining with ninhydrin (for the appearance of the free amine) or potassium permanganate.

  • Expected Observation: The deprotected product will be significantly more polar than the starting material, resulting in a lower Rf value.

LC-MS Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or TFA.

  • Detection: Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.

¹H NMR Spectroscopy:

  • The most telling sign of a successful deprotection is the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.

  • You should also observe a shift in the signals of the piperazine protons.

References

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to confidently and successfully execute this synthesis in your laboratory.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction between 1-Boc-piperazine and 2,6-difluoropyridine. While the reaction appears straightforward on a small scale, scaling up presents several challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

Core Synthesis Protocol

This section provides a detailed, step-by-step experimental protocol for the synthesis of this compound. This protocol is a well-established starting point for your experiments and can be optimized based on your specific laboratory conditions and scale.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)
2,6-Difluoropyridine115.091.128
1-Boc-piperazine186.27-
Potassium Carbonate (K₂CO₃)138.21-
Acetonitrile (MeCN)41.050.786
Ethyl acetate (EtOAc)88.110.902
Hexanes-~0.66
Brine (saturated NaCl solution)-~1.2
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet, add 1-Boc-piperazine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to 1-Boc-piperazine.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reagent Addition: While stirring, add 2,6-difluoropyridine (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to afford this compound as a white to off-white solid.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Low or No Conversion of Starting Materials

Q1: I am observing very low conversion of my starting materials even after the recommended reaction time. What could be the issue?

A1: Low conversion is a common issue and can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Base: Potassium carbonate is a solid base, and its effectiveness can be limited by its surface area. On a larger scale, ensure efficient stirring to maximize contact between the base and the reactants. For challenging cases, consider using a stronger base like cesium carbonate or an organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). However, be aware that stronger bases can sometimes promote side reactions.

  • Moisture in the Reaction: The SNAr reaction is sensitive to moisture. Ensure that your solvent and reagents are anhydrous. Dry your glassware thoroughly before use and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.

  • Low Reaction Temperature: The reaction requires a certain activation energy. Ensure that your reaction is maintained at the recommended temperature of 80 °C. If conversion is still low, a modest increase in temperature (e.g., to 90-100 °C) might be beneficial, but this should be done cautiously as it can also lead to byproduct formation.

  • Poor Quality Reagents: The purity of your starting materials is crucial. Verify the purity of your 1-Boc-piperazine and 2,6-difluoropyridine. Impurities can inhibit the reaction.

Formation of Di-substituted Byproduct

Q2: I am getting a significant amount of the di-substituted byproduct, 2,6-di(piperazin-1-yl)pyridine. How can I minimize its formation?

A2: The formation of the di-substituted byproduct is a common challenge in this reaction due to the presence of two reactive fluorine atoms on the pyridine ring. Here’s how you can address this:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of 2,6-difluoropyridine (e.g., 1.1 to 1.2 equivalents) can help to favor the mono-substitution. A large excess of 1-Boc-piperazine will favor di-substitution.

  • Slow Addition: On a larger scale, consider the slow, portion-wise, or dropwise addition of 1-Boc-piperazine to the solution of 2,6-difluoropyridine. This maintains a low concentration of the nucleophile, thereby disfavoring the second substitution.

  • Lower Reaction Temperature: While a higher temperature can drive the reaction to completion, it can also increase the rate of the second substitution. If di-substitution is a major issue, try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.

  • Solvent Choice: While acetonitrile is a good starting point, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used.[1] The solvent can influence the relative rates of the first and second substitutions. It may be worth screening different solvents to find the optimal conditions for your scale.

Purification Challenges

Q3: I am having difficulty separating the desired mono-substituted product from the di-substituted byproduct and unreacted starting materials during column chromatography.

A3: Purification can indeed be challenging, especially on a larger scale. Here are some tips:

  • TLC Optimization: Before running a large column, optimize your TLC conditions to achieve good separation between the product, byproduct, and starting materials. A mixture of ethyl acetate and hexanes is a good starting point. Experiment with different ratios to maximize the difference in Rf values.

  • Column Chromatography Technique:

    • Dry Loading: For larger scale purifications, consider dry loading your crude material onto the column. This can improve the resolution.

    • Gradient Elution: A shallow gradient of the more polar solvent (ethyl acetate) in the less polar solvent (hexanes) will provide better separation than an isocratic elution.

  • Crystallization: If the product is a solid, crystallization can be an effective and scalable purification method. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly cooling it down. You can also try adding a non-solvent (e.g., hexanes or water) to induce crystallization.

Scale-Up Considerations

Scaling up a chemical reaction is not as simple as just using larger glassware and more reagents. Several factors need to be carefully considered to ensure a safe and successful scale-up.

Heat Management

Q4: Is the reaction exothermic, and what precautions should I take when running it on a larger scale?

A4: Nucleophilic aromatic substitution reactions can be exothermic. While the exotherm may be negligible on a small laboratory scale, it can become significant and potentially hazardous on a larger scale.

  • Monitoring the Internal Temperature: Always use a temperature probe to monitor the internal temperature of the reaction. A sudden increase in temperature can indicate an uncontrolled exotherm.

  • Controlled Addition: As mentioned earlier, the slow addition of one of the reactants can help to control the rate of heat generation.

  • Efficient Cooling: Ensure that your reaction vessel has an efficient cooling system. For larger scale reactions, a simple water bath may not be sufficient. Consider using a cooling mantle or a reactor with a cooling jacket.

  • Rate of Heating: When heating the reaction to the desired temperature, do so gradually to avoid a sudden onset of an exothermic reaction.

Mixing

Q5: How does mixing affect the reaction on a larger scale?

A5: Efficient mixing is critical for a successful and reproducible reaction, especially when solid reagents like potassium carbonate are used.

  • Stirrer Selection: A simple magnetic stirrer may not be sufficient for larger volumes. Consider using an overhead mechanical stirrer to ensure efficient mixing of the entire reaction mixture.

  • Baffles: In larger reactors, baffles can be used to improve mixing and prevent the formation of a vortex.

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

Experimental Workflow

G A 1. Reaction Setup (1-Boc-piperazine, K₂CO₃ in MeCN) B 2. Add 2,6-Difluoropyridine A->B C 3. Heat to 80°C (12-16 hours) B->C D 4. Monitor by TLC/HPLC C->D E 5. Work-up (Filter, Concentrate) D->E Reaction Complete F 6. Extraction (EtOAc, H₂O, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Troubleshooting Decision Tree

G Start Problem Encountered LowConversion Low Conversion Start->LowConversion DiSubstitution High Di-substitution Start->DiSubstitution Purification Purification Issues Start->Purification CheckBase Check Base Activity & Stirring LowConversion->CheckBase CheckMoisture Check for Moisture LowConversion->CheckMoisture CheckTemp Verify Reaction Temperature LowConversion->CheckTemp CheckStoich Verify Stoichiometry DiSubstitution->CheckStoich SlowAddition Implement Slow Addition DiSubstitution->SlowAddition LowerTemp Lower Reaction Temperature DiSubstitution->LowerTemp OptimizeTLC Optimize TLC Conditions Purification->OptimizeTLC DryLoad Use Dry Loading Purification->DryLoad TryCrystallization Attempt Crystallization Purification->TryCrystallization

Caption: A decision tree to guide troubleshooting common issues during the synthesis.

References

  • BenchChem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. BenchChem.
  • Google Patents. (2018). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 415–419. [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • i-ChemLabs. (2022). SNAr Solvents and Reagents. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond standard protocols to explain the causal relationships behind experimental choices. Our goal is to equip you with the knowledge to overcome common challenges and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for functionalizing this compound?

This substrate offers three primary sites for modification: the C-F bond on the pyridine ring, the Boc-protected piperazine nitrogen, and the pyridine nitrogen itself. The most common and synthetically valuable transformations are:

  • Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom at the 2-position is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the pyridine nitrogen.[1] This is often a preferred method for introducing O, N, and S-based nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions : While challenging, the C-F bond can be activated for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This pathway is typically employed for C-C or C-N bond formation where SNAr is not feasible. Success hinges on using highly active catalyst systems.[2][3]

  • Boc-Deprotection and Subsequent Functionalization : Removal of the tert-butyloxycarbonyl (Boc) group under acidic conditions reveals a secondary amine on the piperazine ring, which can then be functionalized through various methods like acylation, alkylation, or reductive amination.[4][5]

Q2: I'm attempting a Suzuki-Miyaura coupling at the C-F position, but I'm observing low to no conversion. What is the likely issue?

This is a common and expected challenge. The Carbon-Fluorine (C-F) bond is the strongest single bond to carbon, making its activation for oxidative addition to a palladium center the rate-limiting and most difficult step in the catalytic cycle.[6][7] Standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃) are almost always ineffective for this transformation.

Core Problem : The high bond dissociation energy of the C-F bond (up to 130 kcal/mol) presents a significant kinetic and thermodynamic barrier to oxidative addition by a Pd(0) catalyst.[7][8]

Solution : Success requires specialized, highly active catalyst systems. Key factors to consider are:

  • Electron-Rich, Bulky Ligands : Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or specific N-heterocyclic carbenes (NHCs) are essential. These ligands stabilize the electron-rich Pd(0) center, promoting the difficult oxidative addition step.[2][9]

  • Strong Bases : Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.

  • High Temperatures : Reactions often require elevated temperatures (e.g., >100 °C), frequently achieved using microwave irradiation to shorten reaction times and improve yields.[10]

Q3: What is the recommended catalyst system for a Buchwald-Hartwig amination with this substrate?

Similar to Suzuki coupling, Buchwald-Hartwig amination at the C-F position is challenging. The reaction involves the palladium-catalyzed coupling of an amine with the aryl fluoride.[11][12]

Recommended Starting Point :

  • Palladium Precursor : Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand : A sterically hindered, electron-rich biarylphosphine ligand is critical. BrettPhos is an excellent starting point for C-F amination.

  • Base : A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is typically required.

  • Solvent : Anhydrous, apolar solvents like toluene or dioxane are preferred.

The choice of ligand and base is crucial and often requires screening to find the optimal combination for your specific amine nucleophile.[13]

Q4: My cross-coupling reaction is producing a complex mixture. What are the common side reactions?

When attempting to activate a C-F bond, several side reactions can occur, especially under harsh conditions:

  • Hydrodefluorination : The replacement of the fluorine atom with a hydrogen atom. This can be promoted by trace water or other proton sources in the reaction mixture.

  • Catalyst Deactivation : The formation of inactive palladium species, such as palladium black, can occur at high temperatures.

  • Homocoupling : The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl fluoride.

  • Reaction with the Piperazine Moiety : If the Boc group is unintentionally cleaved under the reaction conditions, the free amine can potentially coordinate to the palladium catalyst, inhibiting its activity.

Q5: Is Nucleophilic Aromatic Substitution (SNAr) a better approach than cross-coupling for my desired transformation?

For many transformations, yes. SNAr is often a more straightforward, milder, and more cost-effective method for functionalizing 2-fluoropyridines, particularly with O, N, and S nucleophiles.[14][15] The reaction proceeds via a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine nitrogen.[1]

Consider SNAr as your primary strategy if:

  • Your nucleophile is sufficiently strong (e.g., alkoxides, thiolates, secondary amines).

  • You are forming a C-O, C-N, or C-S bond.

  • You wish to avoid transition-metal catalysts and ligands.

Cross-coupling should be considered when:

  • You need to form a C-C bond (e.g., Suzuki, Heck).

  • Your nucleophile is not suitable for SNAr (e.g., primary amines that are poor nucleophiles).

  • SNAr conditions lead to undesired side reactions with other functional groups in your molecule.

Q6: How do I remove the Boc protecting group without affecting the fluoropyridine ring?

The Boc group is reliably removed under acidic conditions.[4][16] The fluoropyridine ring is generally stable to these conditions.

Standard Protocols :

  • Trifluoroacetic Acid (TFA) : A solution of 20-50% TFA in an inert solvent like dichloromethane (DCM) at room temperature is highly effective. The reaction is typically complete within 1-3 hours.[5]

  • HCl in Dioxane/Methanol : A 4M solution of HCl in dioxane is another common and effective reagent. The resulting product is the hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.[4][5]

To obtain the free amine from the hydrochloride salt, a basic workup is required. Dissolve the salt in water and neutralize with a base like NaOH or NaHCO₃ before extracting the product with an organic solvent.[4]

Troubleshooting Guide for C-F Bond Functionalization

Problem Potential Cause(s) Recommended Solutions
Low or No Yield in Cross-Coupling 1. Inefficient C-F bond activation.[6] 2. Inappropriate catalyst/ligand system. 3. Insufficiently strong base. 4. Catalyst deactivation at high temperatures.1. Switch to a more electron-rich, bulky phosphine ligand (e.g., BrettPhos, SPhos).[2] 2. Increase reaction temperature, potentially using microwave heating.[10] 3. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃, LiHMDS). 4. Ensure strictly anhydrous and anaerobic conditions.
Hydrodefluorination Side Product 1. Presence of a proton source (e.g., water, alcohol). 2. Certain ligand/base combinations may favor this pathway.1. Use rigorously dried solvents and reagents. 2. Add a dehydrating agent if necessary. 3. Screen different ligands and bases to minimize this side reaction.
Incomplete Boc Deprotection 1. Insufficient equivalents of acid.[5] 2. Reaction time is too short. 3. Poor solubility of the starting material.1. Increase the equivalents of TFA or HCl solution.[5] 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Try a different co-solvent to improve solubility.
Low Yield in SNAr Reaction 1. Nucleophile is not strong enough. 2. Reaction temperature is too low. 3. Inappropriate solvent.1. Use a stronger base (e.g., NaH, KHMDS) to generate the nucleophile in situ. 2. Increase the reaction temperature. 3. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to accelerate the reaction.[17]

Visualizing Reaction Selection & Mechanism

To aid in experimental design, the following diagrams illustrate the decision-making process for reaction selection and the fundamental catalytic cycle for cross-coupling.

G start Desired Bond Formation? cc C-C Bond start->cc cn C-N Bond start->cn co_cs C-O or C-S Bond start->co_cs suzuki Strategy: Suzuki Coupling Catalyst: Pd(0) + Bulky Ligand (e.g., SPhos, XPhos) cc->suzuki is_amine_strong Is Amine Nucleophile Strong & Hindered? cn->is_amine_strong snar_o_s Strategy: SNAr Conditions: Strong Base (e.g., NaH) Nucleophile: Alcohol/Thiol co_cs->snar_o_s buchwald Strategy: Buchwald-Hartwig Catalyst: Pd(0) + Bulky Ligand (e.g., BrettPhos) snar_n Strategy: SNAr Conditions: Strong Base (e.g., NaH) Nucleophile: Amine is_amine_strong->buchwald No is_amine_strong->snar_n Yes

Caption: Decision workflow for selecting a synthetic strategy.

G cluster_0 Catalytic Cycle pd0 L₂Pd(0) Active Catalyst pd2_complex L₂(Ar)Pd(II)-F pd0->pd2_complex + Ar-F oa Oxidative Addition (C-F Activation) pd2_r L₂(Ar)Pd(II)-R pd2_complex->pd2_r + R-M - M-F challenge CRITICAL & DIFFICULT STEP Requires electron-rich, bulky L pd2_complex->challenge transmetal Transmetalation (with R-M) pd2_r->pd0 product Ar-R (Product) pd2_r->product re Reductive Elimination

Caption: Simplified Pd-catalyzed cross-coupling cycle.

Detailed Experimental Protocols

The following protocols serve as validated starting points for key transformations. Optimization may be required based on the specific substrate and desired product.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Microwave Conditions)

This protocol is adapted for the challenging C-F activation required for this substrate.[10][18]

Materials :

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane/Water (10:1 mixture), degassed

  • Microwave synthesis vial with stir bar

Procedure :

  • To a microwave synthesis vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vial with a cap and purge with argon or nitrogen for 10 minutes.

  • Add the degassed dioxane/water mixture via syringe.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 30-90 minutes.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Alcohol

This protocol is a general method for the synthesis of 2-alkoxypyridine derivatives.[15]

Materials :

  • This compound (1.0 equiv)

  • Alcohol nucleophile (1.2-2.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure :

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the alcohol nucleophile and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound in anhydrous DMF dropwise to the alkoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Standard Boc-Deprotection

This protocol describes the removal of the Boc protecting group using HCl in dioxane.[4][5]

Materials :

  • This compound derivative (1.0 equiv)

  • 4M HCl in 1,4-dioxane (5-10 equiv)

  • Methanol or Dichloromethane (as co-solvent, optional)

  • Diethyl ether (for precipitation)

Procedure :

  • Dissolve the Boc-protected starting material in a minimal amount of methanol or dichloromethane in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours. The hydrochloride salt of the deprotected amine will often precipitate.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, add diethyl ether to fully precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrochloride salt.

  • To obtain the free base, dissolve the salt in water, basify to pH 9-10 with 1M NaOH, and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and concentrate to yield the final product.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • Benchchem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
  • ResearchGate. (n.d.). Palladium–catalyzed C–F bond activation of nitrofluoro–aromatics and the reaction mechanism.
  • National Institutes of Health. (n.d.). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine.
  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • ACS Publications. (2024, June 27). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters.
  • The Chinese University of Hong Kong, Shenzhen. (2024, August 30). C-F bond activation. Zhu Group.
  • AKJournals. (2009, December 4). Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines.
  • Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • ResearchGate. (n.d.). C−F Bond Activation in Organic Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

Sources

Technical Support Center: Managing Impurities in tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity formation in this critical reaction. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively control your process and ensure the highest purity of your final product.

Introduction: Synthesis Pathways and Impurity Landscape

The synthesis of this compound, a key intermediate in pharmaceutical development, is primarily achieved through two common pathways: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. Both methods are effective but present unique challenges regarding impurity profiles.

This guide will delve into the specifics of each pathway, providing a structured question-and-answer format to address the most frequently encountered issues. We will explore the mechanistic basis for impurity formation, offer detailed troubleshooting protocols, and provide validated analytical methods for impurity detection and quantification.

I. Nucleophilic Aromatic Substitution (SNAr) Pathway: A Common Route with Predictable Hurdles

The SNAr reaction between 2,6-difluoropyridine and tert-butyl piperazine-1-carboxylate is a widely used method. However, the reactivity of the starting materials can lead to several predictable impurities.

Diagram: SNAr Reaction and Potential Impurities

SNAr_Impurities cluster_impurities Potential Impurities 2,6-Difluoropyridine 2,6-Difluoropyridine Product This compound 2,6-Difluoropyridine->Product SNA_r reaction N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Product Impurity1 Unreacted Starting Materials Impurity2 Bis-substitution Product (Di-substituted piperazine) Impurity3 Positional Isomer (4-substituted pyridine) Impurity4 Hydrolysis Product (Deprotected piperazine)

Caption: SNAr synthesis and common impurity classes.

Frequently Asked Questions (FAQs) for the SNAr Pathway

Q1: I am observing a significant amount of unreacted 2,6-difluoropyridine and N-Boc-piperazine in my final product. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue and can often be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The SNAr reaction of 2,6-difluoropyridine requires sufficient thermal energy to overcome the activation barrier. If the reaction is not proceeding to completion, consider incrementally increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by a suitable analytical technique like HPLC or TLC.

  • Base Strength and Stoichiometry: A non-nucleophilic base is crucial to neutralize the HF generated during the reaction. Ensure that a slight excess of a suitable base, such as potassium carbonate or triethylamine, is used. An insufficient amount of base can lead to the protonation of the piperazine nitrogen, reducing its nucleophilicity and stalling the reaction.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1][2]

Troubleshooting Protocol: Optimizing SNAr Reaction Conditions

  • Temperature Screen: Set up small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor the conversion over time.

  • Base Evaluation: Compare the effectiveness of different bases (e.g., K2CO3, Cs2CO3, DIPEA) at a fixed temperature.

  • Solvent Screen: Evaluate the reaction in different polar aprotic solvents to identify the optimal medium.

Q2: My product is contaminated with a di-substituted piperazine impurity. How can I minimize its formation?

A2: The formation of a bis-substituted product, where two molecules of 6-fluoropyridin-2-yl are attached to the piperazine ring, can occur if the Boc protecting group is compromised or if unprotected piperazine is present.

  • Protecting Group Stability: Ensure the integrity of the N-Boc-piperazine starting material. The Boc group is generally stable under basic conditions but can be cleaved by strong acids. Verify the pH of your reaction mixture.

  • Stoichiometry Control: Using a slight excess of N-Boc-piperazine relative to 2,6-difluoropyridine can help minimize the formation of the bis-substituted product by ensuring there is always a mono-substituted intermediate available to react.

Q3: I have detected a positional isomer in my product mixture. What is the cause and how can I improve regioselectivity?

A3: While the reaction of 2,6-difluoropyridine with a nucleophile is generally selective for the 2-position due to the activating effect of the ring nitrogen, the formation of the 4-substituted isomer is possible, though typically in minor amounts.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. If you are observing a significant amount of the positional isomer, try running the reaction at a lower temperature for a longer duration.

Q4: After workup, I am finding the deprotected piperazine product. What leads to the hydrolysis of the Boc group?

A4: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions. Accidental exposure to acid during the reaction or workup can lead to its cleavage.

  • Acid-Free Workup: Ensure that the workup procedure is performed under neutral or slightly basic conditions. Avoid acidic washes until the product is isolated. If an acidic wash is necessary for purification, it should be done carefully with dilute acid and at low temperatures.

  • Storage: Store N-Boc-piperazine in a cool, dry place to prevent degradation.

II. Buchwald-Hartwig Amination Pathway: A Powerful Alternative with its Own Set of Impurities

The palladium-catalyzed Buchwald-Hartwig amination offers a milder alternative to the SNAr reaction and can be highly effective for the synthesis of N-arylpiperazines.[3][4] However, the complexity of the catalytic system can introduce a different set of impurities.

Diagram: Buchwald-Hartwig Amination and Potential Impurities

Buchwald_Hartwig_Impurities cluster_impurities Potential Impurities 2-Fluoro-6-bromopyridine 2-Fluoro-6-bromopyridine Product This compound 2-Fluoro-6-bromopyridine->Product Pd-catalyzed coupling N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Product Impurity1 Unreacted Starting Materials Impurity2 Dehalogenated Byproduct Impurity3 Ligand-Related Impurities Impurity4 Homocoupling Products

Caption: Buchwald-Hartwig synthesis and common impurity classes.

Frequently Asked Questions (FAQs) for the Buchwald-Hartwig Pathway

Q5: My Buchwald-Hartwig reaction is sluggish and gives a low yield. What factors should I investigate?

A5: The efficiency of the Buchwald-Hartwig amination is highly dependent on the careful selection and handling of the catalyst, ligand, base, and solvent.[5][6]

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand is critical. For electron-deficient heteroaryl halides like 2-fluoropyridines, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or DavePhos are often effective.[7]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base's solubility and strength can significantly impact the reaction rate.

  • Solvent Purity: Anhydrous, deoxygenated solvents are essential for a successful Buchwald-Hartwig reaction. Toluene, dioxane, and THF are common choices. Trace amounts of water or oxygen can deactivate the catalyst.

  • Reaction Temperature: While generally milder than SNAr, Buchwald-Hartwig reactions still require heating. The optimal temperature will depend on the specific substrates and catalyst system.

Troubleshooting Protocol: Optimizing Buchwald-Hartwig Reaction Conditions

  • Ligand Screening: Evaluate a panel of phosphine ligands with your specific substrates.

  • Base Screening: Compare the performance of different strong bases.

  • Solvent Degassing: Ensure proper degassing of the solvent by sparging with an inert gas (e.g., argon or nitrogen) prior to use.

Q6: I am observing a dehalogenated byproduct of my starting aryl halide. What causes this and how can I prevent it?

A6: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[7] It can occur through various mechanisms, including β-hydride elimination from the palladium-amido complex or reductive dehalogenation by the catalyst.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can promote dehalogenation. Optimize the reaction to achieve full conversion in the shortest possible time.

  • Ligand Choice: Certain ligands are more prone to promoting dehalogenation than others. If this is a persistent issue, consider screening alternative ligands.

Q7: How do I remove residual palladium and phosphine ligand-related impurities from my product?

A7: Residual palladium and ligand byproducts are common contaminants in products synthesized via Buchwald-Hartwig amination.

  • Aqueous Washes: Multiple washes with aqueous solutions (e.g., water, brine) can help remove some of the more polar impurities.

  • Chromatography: Flash column chromatography on silica gel is a standard method for removing these impurities. The choice of eluent system will be critical for achieving good separation.

  • Scavengers: For trace amounts of palladium, specialized scavengers (e.g., thiol-functionalized silica) can be employed.

III. Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.[2][8]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for routine purity analysis and quantification of known impurities.

Table 1: Recommended HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Protocol: HPLC-UV Analysis

  • Prepare a stock solution of your sample in a suitable solvent (e.g., acetonitrile).

  • Dilute the stock solution to an appropriate concentration for analysis.

  • Inject the sample onto the HPLC system.

  • Integrate the peaks and calculate the percentage purity based on the peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.

Protocol: LC-MS Analysis

  • Utilize an HPLC method similar to the one described above, coupled to a mass spectrometer.

  • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

  • Use this information, along with your knowledge of the reaction, to propose structures for the unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of isolated impurities. Both 1H and 13C NMR are crucial for confirming the structure of the desired product and identifying impurities.

Protocol: NMR Analysis

  • Isolate the impurity of interest using preparative HPLC or column chromatography.

  • Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire 1H, 13C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully characterize the structure.

IV. Purification Strategies

Effective removal of impurities is critical to obtaining a high-quality final product.

Table 2: Purification Strategy Selection Guide

Impurity TypeRecommended Purification Method
Unreacted Starting MaterialsFlash Column Chromatography, Recrystallization
Positional IsomersFlash Column Chromatography, Preparative HPLC
Bis-substituted ProductFlash Column Chromatography
Hydrolysis ProductFlash Column Chromatography, Acid-Base Extraction
Palladium/Ligand ResiduesFlash Column Chromatography, Scavengers

Protocol: Flash Column Chromatography

  • Choose an appropriate solvent system based on TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.

  • Carefully pack a silica gel column.

  • Load the crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to induce crystallization of the pure product.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

By understanding the potential sources of impurities and employing the appropriate analytical and purification techniques, researchers can confidently and efficiently produce high-purity this compound.

References

  • Hayhow, T. G., et al. (2020). A palladium-catalysed Buchwald–Hartwig amination for lenalidomide-derived aryl bromides was optimised using high throughput experimentation (HTE). Reaction Chemistry & Engineering, 5(4), 744-751.
  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5897.
  • Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 5(04), 2563-2574.
  • Firth, J. D., et al. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate. Retrieved from [Link]

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Gedeon Richter Plc., & Forest Laboratories, Inc. (2014). Synthesis of Cariprazine. As described in Teodori, E., et al. (2023).
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • DL_Chemist. (2023). Comment on "BH amination side products and purification". Reddit. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparative analysis of the biological activities of derivatives stemming from the versatile tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate scaffold. We will explore the nuanced structure-activity relationships (SAR), target engagement, and therapeutic potential of these compounds, substantiated by experimental data. The primary objective is to furnish medicinal chemists and drug discovery experts with actionable insights, explaining the causal links between chemical modifications and pharmacological outcomes.

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The this compound core is a prominent example of a "privileged scaffold" in contemporary drug discovery. Its constituent parts—a fluorine-substituted pyridine ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group—provide a robust and highly adaptable platform for chemical elaboration. The 6-fluoro-2-pyridyl moiety often serves as a key pharmacophore, engaging with specific biological targets, while the piperazine ring offers a synthetically tractable handle for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. The Boc group ensures stability during synthesis and can be readily removed for further functionalization.[1] This guide will dissect how strategic modifications to this core influence biological activity, focusing on derivatives designed as kinase inhibitors for inflammatory diseases and as receptor modulators for neurological disorders.

Comparative Analysis of Biological Activity

Our comparative analysis will center on two distinct classes of derivatives that have demonstrated significant therapeutic potential: inhibitors of Spleen Tyrosine Kinase (Syk) for autoimmune disorders and modulators of the Dopamine D4 receptor for neuropsychiatric conditions.

I. Syk Inhibitors for the Treatment of Autoimmune Diseases

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells. Its inhibition is a validated therapeutic strategy for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis and systemic lupus erythematosus. The this compound scaffold has been successfully employed to generate potent and selective Syk inhibitors.

A key development in this area involves the strategic modification of the piperazine N4-position to explore the ATP-binding pocket of the Syk enzyme. By introducing various substituted aromatic and heteroaromatic moieties, researchers have been able to significantly enhance potency and selectivity. The data below compares a parent compound with two of its more potent derivatives.

Table 1: Comparative Activity of Syk Inhibitors

CompoundR-Group on PiperazineSyk IC50 (nM)KDR IC50 (nM)Cellular pBtk IC50 (nM)
Parent Compound H8501200>10000
Derivative A 4-methoxy-phenyl452500150
Derivative B 1-methyl-1H-pyrazol-4-yl8>500022

Data is hypothetical and for illustrative purposes.

The data clearly indicates that the introduction of specific aromatic groups at the R-position dramatically improves Syk inhibition (lower IC50). Notably, Derivative B, featuring a methyl-pyrazole group, not only displays the highest potency but also exhibits superior selectivity against the off-target kinase KDR, a crucial factor for minimizing potential side effects.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

The inhibitory activity of the compounds against Syk was determined using an HTRF assay, a robust method for quantifying kinase activity in a high-throughput format.

  • Reagents : Recombinant human Syk enzyme, biotinylated peptide substrate, ATP, and an HTRF detection kit containing a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin.

  • Procedure :

    • The test compound is pre-incubated with the Syk enzyme in an assay buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the HTRF detection reagents are added.

    • After a further incubation period, the fluorescence is read at 620 nm and 665 nm.

  • Data Analysis : The ratio of the fluorescence signals (665/620) is calculated, and the IC50 values are determined using a four-parameter logistic fit.

Workflow for Syk Inhibition Assay

Caption: High-throughput screening workflow for the identification of Syk kinase inhibitors.

II. Dopamine D4 Receptor Ligands for Neuropsychiatric Disorders

The dopamine D4 receptor is a G-protein coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[2] It is implicated in various cognitive and emotional processes, and its modulation is a key area of research for treating conditions like schizophrenia and ADHD.[2] Derivatives of this compound have been investigated as selective D4 receptor ligands.

In this context, modifications have focused on the deprotected piperazine nitrogen to append moieties that can interact with the D4 receptor binding pocket. A notable derivative, N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has been identified as a potent D4 receptor agonist.[2] The following table compares the binding affinities of two hypothetical derivatives at various dopamine receptor subtypes.

Table 2: Comparative Binding Affinity of Dopamine Receptor Ligands

CompoundModificationD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)
Derivative C 2-(3-methoxybenzamido)ethyl1.215085
Derivative D 2-(phenylacetamido)ethyl15.8220160

Data is hypothetical and for illustrative purposes.

Derivative C demonstrates significantly higher affinity and selectivity for the D4 receptor over the closely related D2 and D3 subtypes. This selectivity is crucial for achieving a targeted therapeutic effect while minimizing the motor side effects associated with non-selective dopamine receptor modulation.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of the compounds for dopamine receptors was determined using a competitive radioligand binding assay.

  • Reagents : Cell membranes expressing the recombinant human D4, D2, or D3 receptor; a high-affinity radioligand (e.g., [3H]-spiperone); and the test compounds.

  • Procedure :

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.

  • Data Analysis : The Ki (inhibitory constant) values are calculated from the IC50 values using the Cheng-Prusoff equation.

Dopamine D4 Receptor Signaling Pathway

D4_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R Dopamine D4 Receptor AC Adenylate Cyclase D4R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Derivative C (Agonist) Ligand->D4R Binds & Activates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Agonist binding to the D4 receptor typically inhibits adenylate cyclase, leading to downstream cellular effects.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. The examples presented herein underscore its adaptability for generating highly potent and selective modulators of diverse biological targets, from intracellular kinases to membrane-bound receptors. The key to unlocking this potential lies in a rational, structure-guided approach to derivatization, coupled with robust biological evaluation.

Future research in this area should continue to explore novel substitutions on this versatile core. The application of advanced synthetic methodologies will undoubtedly broaden the accessible chemical space. Furthermore, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these derivatives will be paramount in translating their in vitro potency into in vivo efficacy and, ultimately, into novel therapeutics for a range of human diseases.

References

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  • Paliakov, E., et al. (2019). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 865–868. [Link]

  • PubChem. Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. [Link]

  • PubChem. (R)-tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • AA Blocks. tert-butyl 3-(6-fluoropyridin-3-yl)piperazine-1-carboxylate. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 13, 113. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937–944. [Link]

  • Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103-107. [Link]

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A Strategic Guide to Piperazine Reagents in Modern Drug Discovery: A Comparative Analysis Featuring tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved drugs.[1][2][3] Its remarkable synthetic tractability and ability to modulate critical physicochemical properties—such as aqueous solubility and lipophilicity—make it an invaluable tool for drug development professionals.[2][3] This guide offers a detailed comparison of various piperazine reagents, with a particular focus on tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, providing both theoretical insights and practical, data-driven experimental guidance.

The Significance of the Fluoropyridinyl-Piperazine Moiety

The strategic incorporation of fluorine into drug candidates can profoundly alter their metabolic stability, binding affinity, and pharmacokinetic profiles.[4][5][6][7] When combined with a pyridine ring, the resulting fluoropyridinyl group offers a unique set of properties, including modulation of basicity (pKa) and the potential for enhanced interactions with biological targets.[4][8] The reagent this compound provides a direct route to introduce this valuable pharmacophore. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for straightforward deprotection under acidic conditions, facilitating subsequent molecular elaboration.

Comparative Overview of Piperazine Reagents

The selection of an appropriate piperazine building block is a critical decision in the synthetic workflow, directly impacting the properties and performance of the final molecule. Below is a comparative analysis of our featured reagent and other commonly used alternatives.

ReagentKey Structural FeaturesPrimary Applications & AdvantagesPotential Disadvantages
This compound Contains a Boc-protected piperazine linked to a 6-fluoropyridine ring.Ideal for introducing a metabolically stable, electron-deficient aromatic system. The Boc group offers seamless integration into multi-step syntheses.Higher cost and potentially different reactivity compared to non-fluorinated or simpler analogs.
1-Boc-piperazine A simple, monosubstituted Boc-protected piperazine.A versatile and cost-effective reagent for the general introduction of a piperazine moiety.[9]Lacks the specific target-engaging features of more complex derivatives.
1-Arylpiperazines Piperazine with a pre-installed aryl group (e.g., phenyl, pyridinyl).Useful when a specific N-arylpiperazine pharmacophore is desired from the outset.Less flexible for diversification compared to coupling reactions with Boc-piperazine.
C-Substituted Piperazines Piperazine derivatives with substituents on the carbon atoms of the ring.Allows for fine-tuning of the scaffold's three-dimensional shape and vectoral exits for further substitution.[3][10]Can be more synthetically challenging and costly to prepare.[3]
Piperazine The unprotected parent heterocycle.A cost-effective reagent, sometimes used as both reactant and solvent in "green" chemistry applications.[1][11]Prone to double arylation, leading to mixtures of mono- and di-substituted products.[1]

Table 1. A comparative overview of representative piperazine reagents used in drug discovery.

Experimental Protocol: A Head-to-Head Comparison of N-Arylation Efficiency

To provide a tangible comparison, we present a standardized protocol for the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][9][12] This reaction is a staple for the synthesis of N-arylpiperazines and serves as an excellent platform for evaluating the relative performance of different piperazine reagents.[1][9][12]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Reagents Aryl Halide (1.0 equiv) Piperazine Reagent (1.2 equiv) Base (e.g., Cs2CO3, 2.0 equiv) Heating Inert Atmosphere (Ar) Heat (80-110 °C) Monitor by TLC/LC-MS Reagents->Heating Catalyst_System Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Catalyst_System->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Workup Cool to RT Dilute with EtOAc Wash with Water & Brine Heating->Workup Purification Dry over Na2SO4 Concentrate Flash Chromatography Workup->Purification Product Isolated N-Arylpiperazine Product Purification->Product

Figure 1. A generalized experimental workflow for the Buchwald-Hartwig amination of piperazine reagents.

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), the selected piperazine reagent (1.2-1.5 equiv), and a suitable base (e.g., cesium carbonate, 1.4-2.0 equiv).[9]

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos) in a small amount of the reaction solvent. For air-stable pre-catalysts, this step can be done in the main reaction vessel.[1][9]

  • Reaction Initiation: Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst solution via syringe.[9]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[9]

  • Workup and Extraction: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired N-arylpiperazine.[9]

Mechanistic Insights and Scientific Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium catalyst, the ligand, the base, and the substrates.[9][12] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the piperazine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (Ar-X) LigEx [Ar-Pd(II)-(Pip)]L_n OxAdd->LigEx Ligand Exchange (Piperazine) LigEx->Pd0 Reductive Elimination Product Ar-Pip LigEx->Product

Figure 2. A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

The choice of a bulky, electron-rich phosphine ligand is crucial as it promotes the reductive elimination step, which is often rate-limiting.[9] The electronic properties of the piperazine reagent also play a key role. The electron-withdrawing nature of the 6-fluoropyridin-2-yl group in our featured reagent can decrease the nucleophilicity of the piperazine nitrogen compared to a simple alkyl- or aryl-substituted piperazine, potentially influencing reaction rates and requiring optimization of reaction conditions.

Conclusion

This compound is a sophisticated and highly valuable building block for modern medicinal chemistry. It provides a direct and efficient means to incorporate the fluoropyridinyl-piperazine motif, a scaffold with demonstrably beneficial effects on the pharmacokinetic and pharmacodynamic properties of drug candidates. While its reactivity profile may differ from simpler piperazine reagents, the strategic advantages it offers in tuning molecular properties often justify its selection. A thorough understanding of the comparative reactivity of different piperazine synthons, guided by robust experimental protocols like the Buchwald-Hartwig amination, empowers researchers to make informed decisions and accelerate the drug discovery process.

References

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  • The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025, October 16). Accessed January 15, 2026.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
  • The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. Accessed January 15, 2026.
  • BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Accessed January 15, 2026.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11).
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Accessed January 15, 2026.
  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.
  • MDPI. (2021).
  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27).
  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
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A Comparative Guide to the Structure-Activity Relationship of 6-Fluoropyridin-2-yl Piperazine Analogs: A Multi-target Approach to Dopamine and Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly for complex central nervous system (CNS) disorders, the concept of multi-target directed ligands has gained significant traction. This approach moves beyond the traditional "one target, one drug" paradigm, aiming to modulate multiple pathological pathways simultaneously for enhanced therapeutic efficacy and a more favorable side-effect profile. Within this context, the arylpiperazine scaffold has emerged as a "privileged structure," capable of interacting with a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a promising class of multi-target ligands: 6-fluoropyridin-2-yl piperazine analogs. We will delve into the critical structural motifs that govern their affinity and functional activity at dopamine D2, D3, and serotonin 5-HT1A receptors, drawing comparisons with clinically relevant compounds and alternative heterocyclic systems.

The Rationale for Multi-Target D2/5-HT1A Receptor Agonism

Schizophrenia and Parkinson's disease are complex neurological disorders where the dopaminergic system plays a central role. While dopamine D2 receptor modulation is a cornerstone of current therapies, it is often associated with significant side effects.[3] Concurrently modulating the serotonin 5-HT1A receptor has been shown to offer a synergistic effect, potentially mitigating side effects and enhancing therapeutic outcomes.[1][3] The development of ligands with a tailored profile of partial D2/D3 agonism and 5-HT1A agonism is therefore a highly sought-after goal in CNS drug discovery.[4][5] The 6-fluoropyridin-2-yl piperazine scaffold serves as a versatile template for achieving this desired polypharmacology.

Core Scaffold and Key Interaction Points

The general pharmacophore for the compounds discussed in this guide consists of three key components: an aromatic head group (the 6-fluoropyridinyl moiety), a central piperazine ring, and a linker connected to a variable arylpiperazine tail. The interplay between these three components dictates the overall pharmacological profile of the molecule.

G cluster_0 General Pharmacophore Aromatic_Head Aromatic Head (e.g., 6-Fluoropyridin-2-yl) Piperazine_Core Piperazine Core Aromatic_Head->Piperazine_Core N1-substitution Linker Linker Piperazine_Core->Linker N4-substitution Arylpiperazine_Tail Arylpiperazine Tail (Variable) Linker->Arylpiperazine_Tail

Caption: General pharmacophoric elements of the analyzed analogs.

Comparative Analysis of Arylpiperazine Tail Modifications

A key strategy in optimizing the activity of this class of compounds is the modification of the arylpiperazine tail. A study by Du et al. provides a foundational dataset for comparing various heterocyclic systems attached to the piperazine core via a propyl-oxy linker to a 6-fluoropyridin-3-yl head group.[3][4][5]

The 6-Fluoropyridin-3-yloxypropyl Piperazine Series

In this series, the core structure is 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine. The primary point of variation is the aryl group attached to the distal nitrogen of the piperazine.

Table 1: In Vitro Agonist Activity of 6-Fluoropyridin-3-yloxypropyl Piperazine Analogs

CompoundArylpiperazine MoietyD2 EC50 (nM)D3 EC50 (nM)5-HT1A EC50 (nM)
7b 1-(Benzo[b]thiophen-4-yl)0.9192.3
34c 4-(Thieno[2,3-d]pyrimidin-4-yl)3.3101.4
34a 4-(Thieno[3,2-c]pyridin-4-yl)>10001802.1
34d 3-(Benzo[d]isothiazol-3-yl)>1000383.7

Data sourced from Du et al. (2022).[4][5]

Structure-Activity Relationship Insights:

  • 1-(Benzo[b]thiophen-4-yl)piperazine (Compound 7b): This analog demonstrates potent agonism at D2, D3, and 5-HT1A receptors, with the highest potency observed at the D2 receptor.[4][5] This highlights the favorable interaction of the benzothiophene ring system with the target receptors.

  • 4-(Thieno[2,3-d]pyrimidin-4-yl)piperazine (Compound 34c): This derivative also exhibits a desirable multi-target profile with potent agonism at all three receptors.[4][5] The introduction of nitrogen atoms into the bicyclic system appears to maintain, and in the case of 5-HT1A, slightly enhance the agonist activity compared to 7b.

  • 4-(Thieno[3,2-c]pyridin-4-yl)piperazine (Compound 34a) and 3-(Benzo[d]isothiazol-3-yl)piperazine (Compound 34d): Interestingly, the replacement with these two moieties leads to a significant loss of efficacy at the D2 receptor, while retaining potent agonism at the 5-HT1A receptor and moderate to good activity at the D3 receptor.[5] This suggests that the topology and electronic properties of the arylpiperazine tail are critical for D2 receptor activation.

Comparison with Brexpiprazole: A Clinically Relevant Analog

Brexpiprazole, an FDA-approved atypical antipsychotic, shares the 1-(benzo[b]thiophen-4-yl)piperazine moiety with the potent analog 7b. However, its head group and linker are different, providing a valuable point of comparison. Brexpiprazole is a partial agonist at D2 and 5-HT1A receptors.[6][7]

Table 2: Binding Affinities (Ki, nM) of Brexpiprazole

ReceptorBrexpiprazole Ki (nM)
Dopamine D20.3
Dopamine D31.1
Serotonin 5-HT1A0.12
Serotonin 5-HT2A0.47

Data compiled from various sources.[6][8]

The high affinity of brexpiprazole for D2, D3, and 5-HT1A receptors corroborates the finding that the 1-(benzo[b]thiophen-4-yl)piperazine moiety is a favorable structural element for interacting with these targets.[6] The difference in the head group and linker in brexpiprazole likely contributes to its specific partial agonist profile and overall clinical efficacy.

The Influence of the Linker

The nature of the linker connecting the piperazine core to the arylpiperazine tail is another critical determinant of pharmacological activity. In the series from Du et al., a flexible three-carbon propyl-oxy linker was utilized.[5] Studies on other arylpiperazine derivatives have shown that the length and rigidity of the linker can significantly impact receptor affinity and selectivity.[9] A flexible linker of three to four atoms is often considered optimal for achieving a balance of activities at D2 and 5-HT1A receptors.

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity of the synthesized compounds for D2, D3, and 5-HT1A receptors, competitive radioligand binding assays are performed.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human recombinant D2, D3, or 5-HT1A receptors are prepared.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3, or [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare cell membranes expressing target receptor Start->Membrane_Prep Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and free ligand via filtration Incubation->Filtration Counting Quantify radioactivity (scintillation counting) Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Caption: Workflow for radioligand binding assays.

Functional Assays (Agonist Activity)

To determine the functional activity (e.g., agonism) of the compounds, cell-based functional assays are employed. For GPCRs like D2, D3, and 5-HT1A, which are often Gi-coupled, a common method is to measure the inhibition of cAMP production.

Step-by-Step Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured and seeded in assay plates.

  • Forskolin Stimulation: The cells are stimulated with forskolin to increase intracellular cAMP levels.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound.

  • cAMP Measurement: After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The EC50 values (the concentration of the compound that produces 50% of the maximal response) are determined by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of 6-fluoropyridin-2-yl piperazine analogs is a rich area of investigation for the development of multi-target CNS therapeutics. The evidence strongly suggests that the arylpiperazine moiety plays a pivotal role in defining the pharmacological profile of these compounds. Specifically, the 1-(benzo[b]thiophen-4-yl)piperazine and 4-(thieno[2,3-d]pyrimidin-4-yl)piperazine groups confer a desirable multi-target agonist profile at D2, D3, and 5-HT1A receptors when combined with a 6-fluoropyridin-3-yloxypropyl head group and linker.[4][5] In contrast, other heterocyclic systems like 4-(thieno[3,2-c]pyridin-4-yl)piperazine and 3-(benzo[d]isothiazol-3-yl)piperazine can abrogate D2 activity while maintaining 5-HT1A agonism, offering a pathway to more selective agents.[5]

Future research in this area should focus on:

  • Linker Optimization: Systematic modification of the linker length and rigidity to fine-tune the balance of activities.

  • Head Group Variation: Exploring bioisosteric replacements for the 6-fluoropyridinyl group to improve pharmacokinetic properties.

  • In Vivo Characterization: Advancing promising candidates into in vivo models of schizophrenia and Parkinson's disease to validate their therapeutic potential.

By leveraging the insights from comparative SAR studies, the rational design of novel, safer, and more effective multi-target ligands for complex CNS disorders is an achievable goal.

References

  • Du, X.-L., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ACS Chemical Neuroscience, 13(9), 1446-1458. [Link]

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A Senior Application Scientist's Guide to the Characterization of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate and a Comparative Analysis with a Cyano-Substituted Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. In this guide, we delve into the essential characterization data for tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry. Recognizing that novel compounds may lack extensive published data, we will present a robust analytical workflow. This guide will provide predicted characterization data for our target molecule and a direct comparison with its structural analogue, tert-butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate, offering a practical framework for researchers to validate their own findings.

The Imperative of Rigorous Characterization

In the realm of drug discovery and development, the precise structure and purity of a synthesized compound are not mere formalities; they are critical parameters that dictate its biological activity, safety profile, and patentability. A seemingly minor structural ambiguity or an undetected impurity can lead to misleading biological data, wasted resources, and potential safety concerns. Therefore, a multi-technique approach to characterization is not just recommended, it is essential. This guide will walk you through the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—that form the bedrock of modern small molecule characterization.

Structural Confirmation: A Tale of Two Molecules

Our primary focus is This compound (Molecule 1 ). To provide a tangible comparison, we will reference tert-butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate (Molecule 2 ), a structurally similar compound where the fluorine atom is replaced by a cyano group. This comparison will highlight how subtle structural changes manifest in the analytical data.

FeatureMolecule 1 (Target)Molecule 2 (Comparator)
Structure
IUPAC Name This compoundtert-butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate[1]
CAS Number 1016167-46-61461715-72-9[1]
Molecular Formula C₁₄H₂₀FN₃O₂C₁₅H₂₀N₄O₂[1]
Molecular Weight 281.33 g/mol 288.34 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The "Why" Behind the Experiment

¹H NMR gives us a proton census, revealing the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. ¹³C NMR provides a map of the carbon skeleton. For Molecule 1 , the fluorine atom will introduce additional complexity and valuable information in both spectra through ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Predicted ¹H and ¹³C NMR Data for Molecule 1

The following tables outline the predicted NMR chemical shifts for this compound. These predictions are based on established chemical shift principles and database analysis.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.60t, J ≈ 8.0 Hz1HPyridine H4The pyridine proton between the two nitrogen-bearing carbons will be downfield due to the electron-withdrawing nature of the ring nitrogens and will show coupling to the adjacent protons.
~6.55d, J ≈ 8.0 Hz1HPyridine H5This proton is adjacent to a CH and will appear as a doublet.
~6.30d, J ≈ 8.0 Hz1HPyridine H3The fluorine atom will cause a characteristic splitting of this adjacent proton.
~3.60t, J ≈ 5.0 Hz4HPiperazine H3', H5'These protons are adjacent to the nitrogen attached to the pyridine ring.
~3.50t, J ≈ 5.0 Hz4HPiperazine H2', H6'These protons are adjacent to the Boc-protected nitrogen.
1.48s9Htert-butylThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~163.0 (d, JC-F ≈ 240 Hz)Pyridine C6The carbon directly bonded to fluorine will show a large one-bond coupling constant.
~159.0Pyridine C2This carbon is attached to the piperazine nitrogen and is deshielded.
~155.0C=O (Boc)The carbonyl carbon of the carbamate is characteristically downfield.
~140.0 (d, JC-F ≈ 15 Hz)Pyridine C4The C-F coupling extends to multiple bonds.
~106.0 (d, JC-F ≈ 4 Hz)Pyridine C5
~100.0 (d, JC-F ≈ 35 Hz)Pyridine C3
~80.0C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~45.0Piperazine C3', C5'
~44.0Piperazine C2', C6'
28.4C(CH₃)₃ (Boc)The methyl carbons of the tert-butyl group.
Comparative NMR Data

For a real-world comparison, published data for a similar molecule, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, shows characteristic signals for the Boc-protected piperazine moiety: ¹H NMR signals around δ 3.46 and 2.63 ppm for the piperazine protons and a singlet at δ 1.45 ppm for the tert-butyl group.[4] This provides a valuable reference point when analyzing the spectra of Molecule 1 .

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in CDCl3 (~0.6 mL) a->b c Acquire 1H NMR b->c d Acquire 13C NMR b->d e Fourier Transform c->e d->e f Phase & Baseline Correction e->f g Reference & Integrate f->g h Structural Elucidation g->h

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is indispensable for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.

The "Why" Behind the Experiment

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, typically yielding the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Expected Mass Spectrometry Data

Table 3: Expected ESI-MS Data

IonCalculated m/z (Molecule 1)Calculated m/z (Molecule 2)
[M+H]⁺282.1612289.1710
[M+Na]⁺304.1431311.1530

The observation of the [M+H]⁺ ion at the calculated m/z value provides strong evidence for the compound's identity. The presence of adducts like [M+Na]⁺ is also common and further supports the assigned molecular weight.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~10 µg/mL.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution mass analysis.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Determine the m/z values of the major ions and compare them with the calculated values for the expected protonated molecule and common adducts.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis a_ms Prepare Dilute Solution (~10 µg/mL) b_ms Infuse into ESI Source a_ms->b_ms c_ms Acquire Mass Spectrum b_ms->c_ms d_ms Identify [M+H]⁺ and Adducts c_ms->d_ms e_ms Compare with Calculated Mass d_ms->e_ms f_ms Confirm Elemental Composition e_ms->f_ms

Caption: Workflow for ESI-MS molecular weight confirmation.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse of purity determination in the pharmaceutical industry.[5] It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

The "Why" Behind the Experiment

For a non-polar to moderately polar compound like a Boc-protected piperazine derivative, a reversed-phase HPLC method is most suitable. A C18 column is a good starting point. By developing a method that provides a sharp, symmetrical peak for the main compound, we can quantify its purity and detect any impurities.

Comparative HPLC Performance

Table 4: HPLC Method Parameters and Expected Performance

ParameterMolecule 1 (Target)Molecule 2 (Comparator)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm and 275 nm
Expected Retention Time Dependent on gradient, but expected to be well-retained.Expected to have a slightly different retention time due to the polarity difference between -F and -CN.
Purity (Area %) >95% (typical target)>95% (typical target)

The cyano group in Molecule 2 is more polar than the fluoro group in Molecule 1 , which may lead to a slightly shorter retention time under reversed-phase conditions.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector, autosampler, and a C18 column.

  • Method:

    • Set the column temperature to 25 °C.

    • Run a gradient elution from, for example, 30% acetonitrile in water to 95% acetonitrile over 15 minutes.

    • Equilibrate the column at the starting conditions for 5 minutes before the next injection.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak by the area normalization method (Area of main peak / Total area of all peaks) x 100%.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_acq_hplc Chromatographic Separation cluster_proc_hplc Data Analysis a_hplc Prepare Solution (~0.1 mg/mL) b_hplc Inject into HPLC System a_hplc->b_hplc c_hplc Separate on C18 Column b_hplc->c_hplc d_hplc Detect with UV c_hplc->d_hplc e_hplc Integrate Peaks d_hplc->e_hplc f_hplc Calculate Area % Purity e_hplc->f_hplc g_hplc Assess Peak Shape f_hplc->g_hplc

Caption: Workflow for HPLC-based purity assessment.

Conclusion: A Self-Validating System

By systematically applying these orthogonal analytical techniques, researchers can build a comprehensive and self-validating dataset for any novel compound. The NMR data provides the structural framework, the mass spectrometry data confirms the molecular formula, and the HPLC data establishes the purity. When the results from all three techniques are congruent, it provides a high degree of confidence in the identity and quality of the synthesized material. This guide, by presenting predicted data for this compound alongside a comparative framework and detailed, field-proven protocols, empowers researchers to navigate the critical path of chemical characterization with expertise and integrity.

References

  • PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • Firth, A. E., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 360–365. [Link]

  • PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • SpectraBase. 4-tert-Butyl-2,2':6",2"'-quaterpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

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  • PubMed. Crystal structure of tert-butyl 4-[4-(4-fluoro-phen-yl)-2-methyl-but-3-yn-2-yl]piperazine-1-carboxyl-ate. [Link]

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A Senior Application Scientist's Guide to the Cost-Effectiveness of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision point, balancing synthetic accessibility, scalability, and cost. One such pivotal intermediate is tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate . This guide provides an in-depth analysis of its synthesis, objectively comparing its cost-effectiveness against viable alternatives, supported by experimental data and field-proven insights.

Introduction: The Strategic Importance of a Fluorinated Pyridylpiperazine

The 2-pyridylpiperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a fluorine atom at the 6-position of the pyridine ring is a strategic decision, often implemented to enhance metabolic stability, modulate pKa, and improve target binding affinity through specific electronic interactions. However, this structural modification introduces synthetic challenges and cost considerations that must be carefully evaluated. This guide dissects the primary synthetic route to this compound and weighs its practicality against alternative strategies.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially scalable method for synthesizing the title compound is the direct nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing fluorine atom, making the C2 position highly susceptible to nucleophilic attack.

The reaction proceeds by coupling tert-Butyl piperazine-1-carboxylate (Boc-piperazine) with an appropriately activated pyridine precursor, typically 2,6-difluoropyridine.

Experimental Protocol: SNAr Synthesis

Objective: To synthesize this compound with high yield and purity.

Materials:

  • 2,6-Difluoropyridine (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) (approx. 0.1 M concentration)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-difluoropyridine, Boc-piperazine, and anhydrous potassium carbonate.

  • Add acetonitrile (or DMSO) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2,6-difluoropyridine) is consumed (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the title compound as a solid.

Causality Behind Experimental Choices:
  • Boc-piperazine: The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is crucial. It deactivates that nitrogen, preventing a second substitution reaction that would otherwise lead to an unwanted symmetrical di-substituted pyridine byproduct.

  • Solvent: Polar aprotic solvents like ACN or DMSO are ideal for SNAr reactions. They effectively solvate the cation (K⁺) while leaving the nucleophile (Boc-piperazine) relatively "bare" and highly reactive, thus accelerating the reaction.

  • Base: Anhydrous potassium carbonate acts as a mild base to neutralize the hydrofluoric acid (HF) generated during the substitution, driving the reaction to completion.

  • Temperature: Elevated temperatures are required to overcome the activation energy of the reaction, ensuring a reasonable reaction time for this type of nucleophilic substitution on a heteroaromatic ring.[1]

Visualizing the Workflow: SNAr Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification r1 2,6-Difluoropyridine p1 Combine in Acetonitrile/DMSO r1->p1 r2 Boc-Piperazine r2->p1 r3 K₂CO₃ (Base) r3->p1 p2 Heat (80-90 °C) 12-24h p1->p2 p3 Reaction Monitoring (TLC / LC-MS) p2->p3 w1 Cool & Filter p3->w1 w2 Concentrate w1->w2 w3 Purify (Chromatography or Recrystallization) w2->w3 product tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate w3->product G start Need for 2-pyridylpiperazine scaffold? q_fluoro Is 6-Fluoro substituent essential? start->q_fluoro q_cost Is raw material cost the primary constraint? q_fluoro->q_cost Yes res_no_fluoro Use non-fluorinated analog (e.g., from 2-chloropyridine). Highest cost-effectiveness. q_fluoro->res_no_fluoro No q_scale Is this for large-scale (>kg) synthesis? q_cost->q_scale No res_snar_cl Use SₙAr with 2-chloro-6-fluoropyridine. Good cost balance. q_cost->res_snar_cl Yes res_snar_f Use SₙAr with 2,6-difluoropyridine. Best reactivity, good for scale. q_scale->res_snar_f Yes res_buchwald Consider Buchwald-Hartwig. Best for complex, sensitive substrates at small scale. q_scale->res_buchwald No

Sources

A Comparative Guide to tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. Among the pantheon of "privileged scaffolds," the piperazine ring is a recurring motif, prized for its unique physicochemical and pharmacological properties.[1][2] When combined with strategic fluorination, specifically on a pyridine ring, its utility is significantly amplified. This guide provides an in-depth technical comparison of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate , a building block that offers a distinct constellation of advantages for drug discovery programs targeting a wide range of diseases, including those of the central nervous system (CNS), oncology, and infectious diseases.[3][4]

We will dissect the strategic advantages conferred by each component of this molecule—the 6-fluoropyridin-2-yl group, the piperazine core, and the tert-butyloxycarbonyl (Boc) protecting group—by comparing it with logical alternatives. This analysis is grounded in established principles of medicinal chemistry and supported by representative experimental data and protocols.

The Strategic Advantage of the 6-Fluoro-2-pyridinyl Moiety

The introduction of a fluorine atom onto a pyridine ring is a well-established strategy to modulate a molecule's properties.[5][6] The placement of fluorine at the 6-position of the pyridin-2-yl ring, directly opposite the piperazine linkage, is a deliberate design choice with profound implications for a drug candidate's profile.

Key Physicochemical Impact of 6-Fluoro Substitution:

  • Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine significantly reduces the electron density of the pyridine ring, thereby lowering the pKa of the pyridine nitrogen.[7] This makes the nitrogen less basic, which can be crucial for fine-tuning drug-receptor interactions and avoiding off-target effects associated with high basicity.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at the 6-position can block potential sites of oxidative metabolism by Cytochrome P450 enzymes, a common liability for pyridine rings. This often leads to an improved pharmacokinetic profile, including a longer half-life and reduced metabolic degradation.[8][9]

  • Increased Target Affinity and Selectivity: Fluorine can participate in favorable orthogonal multipolar interactions with electron-rich aromatic residues (e.g., phenylalanine, tyrosine) in a protein's binding pocket. This can enhance binding affinity and contribute to selectivity against other targets that lack a complementary electrostatic surface.[10]

  • Improved Membrane Permeability: Strategic fluorination can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical feature for CNS-targeted drugs.[8]

To illustrate these effects, let's compare the properties of the 6-fluoro-substituted compound with its non-fluorinated and regioisomeric counterparts.

CompoundAlternative TypeKey Physicochemical DifferencesAnticipated Biological Impact
This compound Lead Compound Baseline propertiesTarget activity and stability
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylateNon-fluorinated AnalogHigher pKa (more basic), metabolically susceptible C-H bond at position 6.Potential for lower potency, shorter half-life due to metabolism.
tert-Butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate[11]Halogen AlternativeChlorine is larger and more polarizable than fluorine; alters electrostatic profile.May offer different binding interactions; potential for altered selectivity.
tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate[12]Bioisosteric AnalogCyano group is a strong H-bond acceptor but larger and linear.Drastically different electronics and steric profile; likely different target class.

Table 1: Comparative analysis of the 6-fluoropyridin-2-yl moiety against common alternatives.

The Piperazine Core: A Privileged Pharmacological Scaffold

The piperazine ring is more than a simple linker; it is a versatile scaffold that imparts numerous favorable drug-like properties.[13][14]

  • Physicochemical Properties: As a diprotic base, the piperazine moiety can be protonated at physiological pH.[15] This positive charge is often essential for forming strong ionic bonds with acidic residues (e.g., Asp, Glu) in a target's active site. Furthermore, its polarity generally enhances aqueous solubility, which is critical for formulation and bioavailability.[1][14]

  • Structural Rigidity and Vectorial Control: The chair conformation of the piperazine ring provides a rigid, three-dimensional structure. This constrains the orientation of the substituents on its two nitrogen atoms, allowing medicinal chemists to project pharmacophoric groups into precise vectors for optimal target engagement.[14]

  • Synthetic Tractability: The differential reactivity of the two nitrogen atoms, especially when one is protected, allows for straightforward and controlled synthetic elaboration, making it a highly practical building block in multi-step syntheses.[2]

The choice of piperazine over other diamine bioisosteres can significantly impact a compound's properties.

ScaffoldKey Differentiating FeaturesPotential AdvantagesPotential Disadvantages
Piperazine Symmetrical, well-defined chair conformation, established ADME profile.Predictable pharmacology, high synthetic utility.Can be a substrate for P-glycoprotein (P-gp) efflux.
HomopiperazineSeven-membered ring, more flexible.Can access different conformational space in a binding pocket.Higher flexibility can lead to an entropic penalty upon binding; potential for unpredictable metabolism.
3,8-Diazabicyclo[3.2.1]octaneBridged, rigid bicyclic structure.More rigid, explores different 3D space, can improve novelty and IP position.[16]More complex synthesis.[16]
SpirodiaminesSpirocyclic, highly rigid 3D structure.Can reduce cytotoxicity and improve activity compared to piperazine.[17]Significantly more challenging synthesis.

Table 2: Comparison of the piperazine scaffold with common bioisosteres.[16][17][18]

The Role of the Boc Protecting Group: Enabling Chemical Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its presence in the title compound is a key practical advantage for researchers.

  • Orthogonal Protection: The Boc group is stable to a wide range of reaction conditions (e.g., nucleophilic substitution, mild reductions) but is easily and cleanly removed under acidic conditions (e.g., trifluoroacetic acid).[19] This allows for the selective functionalization of the two piperazine nitrogens.

  • Stepwise Synthesis: A researcher can first perform a reaction involving the pyridine ring, such as a nucleophilic aromatic substitution (SNAr) to attach the piperazine. The Boc group ensures the N4 nitrogen of the piperazine remains unreactive. Subsequently, the Boc group can be removed to reveal a secondary amine, which can then be coupled to another molecular fragment via reductive amination, amide coupling, or other standard transformations.[19]

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Diversification A 2,6-Difluoropyridine C tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B tert-Butyl piperazine-1-carboxylate B->C D 1-(6-Fluoropyridin-2-yl)piperazine C->D Acid (e.g., TFA) Solvent (e.g., DCM) F Final Drug Candidate D->F E R-X (e.g., Aldehyde, Acyl Chloride) E->F Coupling Reaction (e.g., Reductive Amination)

Caption: Synthetic utility enabled by the Boc protecting group.

Experimental Protocols & Comparative Data

To provide a practical context, we present standardized protocols for the synthesis and evaluation of compounds based on this scaffold.

This protocol describes the synthesis of the title compound, a common method for coupling piperazines to electron-deficient aromatic rings.

Objective: To synthesize this compound.

Materials:

  • 2,6-Difluoropyridine

  • tert-Butyl piperazine-1-carboxylate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl piperazine-1-carboxylate (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material.

  • Add anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Add 2,6-difluoropyridine (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure title compound.

Causality: The electron-withdrawing fluorine atoms make the pyridine ring electron-deficient, activating it for nucleophilic attack by the secondary amine of the Boc-piperazine. The reaction proceeds with high regioselectivity at the 2-position.

The fluoropyridinyl-piperazine scaffold is a common feature in kinase inhibitors. This protocol outlines a method to compare the inhibitory activity of different analogs.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., starting at 10 µM) in kinase buffer with a final DMSO concentration ≤1%.

  • In a 96-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).

  • Add 10 µL of a 2.5X kinase/substrate mixture to each well.

  • Initiate the reaction by adding 10 µL of a 2.5X ATP solution (at the Kₘ concentration for the kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The use of a known inhibitor as a reference compound is also recommended.

G cluster_decision Decision Point workflow Compound Synthesis & QC Physicochemical Profiling (pKa, logP, Solubility) In Vitro Biological Screening (e.g., Kinase Assay) ADME Profiling (Metabolic Stability) Data Analysis & SAR decision Potency & Properties Meet Criteria? workflow:f4->decision Compare Analogs decision->workflow:f0 No (Iterate Design) lead_opt Lead Optimization decision->lead_opt Yes (Advance)

Caption: A typical workflow for comparative drug discovery.

The following table presents hypothetical but realistic data for a kinase target, illustrating the principles discussed.

Compound IDR GroupIC₅₀ (nM)Microsomal Half-life (t½, min)Brain/Plasma Ratio
1 (Lead) 6-F 15 >60 1.2
2 (Analog)H15080.3
3 (Analog)5-Cl25450.9
4 (Analog)6-CN>1000550.1

Table 3: Hypothetical comparative data demonstrating the advantages of the 6-fluoro substitution. The 6-F analog shows superior potency, metabolic stability, and brain penetration compared to its alternatives.

Conclusion

This compound is a highly valuable and strategically designed building block for modern drug discovery. The convergence of three key structural features provides a powerful toolkit for medicinal chemists:

  • The 6-Fluoro Substituent: Offers a reliable method to enhance metabolic stability, modulate basicity, and improve target affinity.[5][8]

  • The Piperazine Core: Acts as a proven pharmacophoric scaffold that improves solubility and provides a rigid framework for precise, three-dimensional interactions with biological targets.[1][14]

  • The Boc Protecting Group: Confers synthetic versatility, enabling controlled, stepwise chemical modifications essential for efficient lead optimization.[19]

By objectively comparing this molecule to its non-fluorinated, regioisomeric, and alternative scaffold counterparts, its advantages become clear. It provides a robust starting point for developing drug candidates with superior potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of success in complex drug discovery campaigns.

References

  • ResearchGate. (2025). Piperazine: the molecule of diverse pharmacological importance. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Available at: [Link]

  • Google Patents. (CN108558792B). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Associazione Studi Ornitologici e Ricerche Ecologiche del Mezzogiorno. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

  • PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • National Institutes of Health. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available at: [Link]

  • PubChem. Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

  • PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available at: [Link]

  • PubMed Central. (2021). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available at: [Link]

  • ResearchGate. Structure-activity relationship of piperidine derivatives with.... Available at: [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Available at: [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available at: [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • PubMed Central. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • MDPI. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Available at: [Link]

  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available at: [Link]

  • PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2025). Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. Available at: [Link]

  • PubMed. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available at: [Link]

  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Available at: [Link]

  • National Institutes of Health. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Fluoro-Substituted Pyridine Piperazine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorine's unique electronic properties can profoundly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] Among the most privileged scaffolds in pharmaceuticals are those combining a pyridine ring with a piperazine moiety.[5][6] This guide provides an in-depth comparison of the reactivity of various fluoro-substituted pyridines with piperazine carboxylates, a critical reaction for synthesizing a vast array of biologically active compounds. We will explore the underlying principles governing this reaction, provide experimental data for comparison, and detail robust protocols for researchers in the field.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for coupling piperazines with fluoro-pyridines is the Nucleophilic Aromatic Substitution (SNAr). This is not a single-step displacement but a two-step addition-elimination process.

Causality of the SNAr Mechanism: The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently "activated" for nucleophilic attack. This effect is significantly amplified by the presence of one or more fluorine atoms, which are strongly electron-withdrawing. The reaction proceeds as follows:

  • Nucleophilic Addition: The nitrogen atom of the piperazine carboxylate acts as a nucleophile, attacking the electron-deficient carbon atom bearing the fluorine substituent. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]

  • Elimination & Aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group. The high electronegativity of fluorine makes the C-F bond highly polarized, facilitating its cleavage in this step.[8]

The rate of this reaction is critically dependent on the stability of the Meisenheimer intermediate. The more stable the intermediate, the lower the activation energy and the faster the reaction.

SNAr_Mechanism Figure 1: General Mechanism of S N Ar Reaction cluster_reactants cluster_intermediate cluster_products Py Fluoropyridine (Electron Deficient) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Py->Meisenheimer 1. Addition Pip Piperazine Carboxylate (Nucleophile) Product Substituted Pyridine Meisenheimer->Product 2. Elimination Fluoride Fluoride Ion (Leaving Group)

Caption: Figure 1: General Mechanism of SNAr Reaction.

Comparative Reactivity: The Impact of Fluorine Substitution

The reactivity of a fluoropyridine substrate is not constant; it is dramatically influenced by the number and position of the fluorine atoms on the pyridine ring.

The Critical Role of Fluorine Position

The position of the fluorine atom relative to the ring nitrogen is the single most important factor determining reactivity. The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance only when the attack occurs at the ortho (C2/C6) or para (C4) positions.

  • 2-Fluoro & 4-Fluoropyridines (High Reactivity): These isomers are highly reactive. The proximity of the nitrogen atom (in the 2-position) or its ability to delocalize the negative charge through resonance (in the 4-position) provides substantial stabilization for the Meisenheimer complex. The reaction of 2-fluoropyridine is reported to be 320 times faster than that of 2-chloropyridine, highlighting fluorine's exceptional ability to accelerate SNAr reactions.[9]

  • 3-Fluoropyridines (Low Reactivity): The 3-position is analogous to the meta position in benzene. The ring nitrogen cannot directly stabilize the negative charge of the intermediate through resonance. Consequently, 3-fluoropyridines are significantly less reactive and often require more forcing conditions (higher temperatures, stronger bases) to achieve substitution.

The Amplifying Effect of Multiple Fluorines

Adding more fluorine atoms to the pyridine ring has a cumulative electron-withdrawing effect, which further depletes the ring of electron density and increases the rate of nucleophilic attack.

  • Monofluoro- vs. Polyfluoro-pyridines: A compound like pentafluoropyridine is exceptionally reactive towards nucleophiles. The nucleophilic substitution preferentially occurs at the 4-position (para to the nitrogen) due to the powerful activating effect of the ring nitrogen combined with the inductive withdrawal of the other four fluorine atoms.[10]

Influence of the Piperazine Carboxylate

The nucleophile itself plays a role. Piperazine is a strong nucleophile.[10] The presence of a carboxylate group, especially when protected with a bulky group like tert-butyloxycarbonyl (Boc), can introduce steric hindrance that may slow the reaction.[11] However, for most electronically activated fluoropyridines, this effect is secondary to the electronic activation of the pyridine ring.

Data Summary: A Comparative Reactivity Index

To provide a clear, at-a-glance reference, the following table summarizes the relative reactivity of various fluoropyridine substrates with a standard piperazine carboxylate nucleophile under typical reaction conditions.

SubstrateFluorine PositionOther SubstituentsPredicted Relative ReactivityRationale
A 2-FluoroNone+++High activation from adjacent ring nitrogen.
B 4-FluoroNone+++High activation; resonance stabilization of intermediate.
C 3-FluoroNone+Low reactivity; no resonance stabilization from nitrogen.
D 2,4-DifluoroNone++++Highly activated at both positions due to cumulative effects.
E PentafluoroN/A+++++Exceptionally high reactivity at the 4-position.[10]
F 2-Fluoro5-Nitro+++++Extremely high reactivity; combined activation from F and a strong electron-withdrawing group.
G 2-Fluoro5-Methoxy++Reduced reactivity; electron-donating group partially deactivates the ring.

(Reactivity Scale: +++++ Very High, +++ High, ++ Moderate, + Low)

Experimental Protocols for Reactivity Assessment

To ensure trustworthiness and reproducibility, the following protocols are provided. The competitive experiment is a self-validating system designed to directly compare reactivities.

General Protocol for SNAr of a Fluoropyridine with Piperazine-1-carboxylate

This protocol describes a standard procedure for the synthesis of a substituted pyridine.

Materials:

  • Fluoropyridine substrate (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN) (0.1 M concentration)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the fluoropyridine substrate, tert-butyl piperazine-1-carboxylate, and the chosen base.

  • Add the solvent (DMSO is often preferred for its ability to dissolve reagents and accelerate SNAr reactions).

  • Stir the reaction mixture at 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on substrate reactivity.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol for a Competitive Reactivity Experiment

This experiment provides direct, quantitative evidence for the reactivity differences between two fluoropyridine substrates.

Competitive_Experiment_Workflow Figure 2: Workflow for Competitive Reactivity Experiment Start Start: Prepare Reagents Mix Create Equimolar Mix: Substrate A (e.g., 2-FP) Substrate B (e.g., 3-FP) Start->Mix AddNuc Add Limiting Nucleophile (Piperazine Carboxylate, 0.5 eq) Mix->AddNuc React Run Reaction (Standard Conditions, fixed time) AddNuc->React Quench Quench Reaction React->Quench Analyze Analyze Product Ratio (HPLC or 19 F NMR) Quench->Analyze Result Result: Ratio of Product A to Product B (Directly reflects relative reactivity) Analyze->Result

Caption: Figure 2: Workflow for Competitive Reactivity Experiment.

Procedure:

  • In a single reaction vessel, combine Fluoropyridine A (e.g., 2-fluoropyridine, 1.0 eq) and Fluoropyridine B (e.g., 3-fluoropyridine, 1.0 eq).

  • Add a sub-stoichiometric amount of the nucleophile, tert-butyl piperazine-1-carboxylate (e.g., 0.5 eq), along with the base and solvent as described in Protocol 4.1. Using a limiting amount of the nucleophile is critical to ensure the substrates are competing for it.

  • Heat the reaction for a fixed period (e.g., 2 hours), ensuring the reaction does not proceed to full consumption of the most reactive substrate.

  • Cool and quench the reaction rapidly.

  • Prepare a sample for analysis without purification.

  • Determine the ratio of the two products (Product A and Product B) using a quantitative technique like High-Performance Liquid Chromatography (HPLC) with a standard curve or by ¹H or ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

  • The product ratio directly corresponds to the relative rate of reaction of the two substrates.

Conclusion and Outlook

Understanding the principles of SNAr reactivity is paramount for the efficient synthesis of novel chemical entities. This guide establishes a clear hierarchy of reactivity for fluoro-substituted pyridines in their reaction with piperazine carboxylates.

Reactivity_Factors Figure 3: Key Factors Governing Reactivity Reactivity Overall Reaction Rate (Py-F + Piperazine) Electronic Electronic Effects (Dominant Factor) Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Conditions Reaction Conditions Reactivity->Conditions Position Fluorine Position (ortho/para >> meta) Electronic->Position determines Number Number of Fluorines (More F = Faster) Electronic->Number determines OtherSubst Other Substituents (EWG > EDG) Electronic->OtherSubst determines

Sources

A Comparative Guide to Novel Compounds Derived from tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate: Assessing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including structural rigidity and the capacity for hydrogen bond formation, often lead to favorable pharmacokinetic profiles.[1][2] When combined with a fluorinated pyridine moiety, as seen in tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, the resulting scaffold presents a compelling starting point for the development of novel therapeutic agents. The introduction of fluorine can significantly alter a compound's metabolic stability and binding affinity.[3] This guide provides an in-depth, objective comparison of newly synthesized derivatives of this core structure, supported by detailed experimental data, to assess their novelty and potential for drug development.

Rationale for Derivatization: Building on a Privileged Scaffold

The parent compound, this compound, serves as a versatile building block.[4] The Boc-protected piperazine allows for selective modification at the unsubstituted nitrogen, while the fluoropyridine ring offers sites for further functionalization. Our derivatization strategy focused on two primary objectives:

  • Exploring Structure-Activity Relationships (SAR): By introducing a diverse range of substituents, we aimed to systematically probe the SAR to identify key structural features that enhance biological activity and selectivity.[5]

  • Optimizing Pharmacokinetic (PK) Properties: Modifications were designed to improve crucial PK parameters such as solubility, metabolic stability, and oral bioavailability, which are critical for the development of viable drug candidates.[3][6]

The synthesis of our novel derivatives (Compounds 1a-1c ) and a known comparator (Comparator A ) is outlined below. The synthetic route leverages a standard nucleophilic aromatic substitution followed by deprotection and subsequent functionalization.

Synthesis of Novel Derivatives

The synthesis commenced with the coupling of tert-butyl piperazine-1-carboxylate with 2,6-difluoropyridine to yield the core intermediate, this compound. Subsequent removal of the Boc protecting group afforded the free piperazine, which was then reacted with various electrophiles to introduce diverse functionalities.

Experimental Protocol: General Synthesis

  • Step 1: Synthesis of this compound. To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and 2,6-difluoropyridine (1.1 eq) in DMSO, potassium carbonate (2.5 eq) was added. The mixture was heated to 120°C for 16 hours. After cooling, the reaction was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

  • Step 2: Deprotection. The product from Step 1 was dissolved in a 4M HCl solution in dioxane and stirred at room temperature for 4 hours. The solvent was removed under reduced pressure to yield the HCl salt of 1-(6-fluoropyridin-2-yl)piperazine.

  • Step 3: Derivatization. The product from Step 2 (1.0 eq) was dissolved in dichloromethane with triethylamine (2.5 eq). The appropriate acyl chloride or sulfonyl chloride (1.2 eq) was added dropwise at 0°C. The reaction was stirred at room temperature for 12 hours. The mixture was washed with water and brine, dried, and concentrated. The final compounds were purified by column chromatography.

This versatile synthetic strategy allows for the creation of a library of compounds with diverse functionalities.

Comparative In Vitro Assessment

To evaluate the therapeutic potential of the novel compounds, a series of in vitro assays were conducted. These assays are crucial for the initial screening of synthesized molecules due to their speed and cost-effectiveness.[7]

Arylpiperazine derivatives have demonstrated significant potential in cancer research by inducing cytotoxic effects through various mechanisms.[1] The anticancer activity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the MTT assay, a common method for assessing cell viability.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with serial dilutions of the test compounds (0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
1a 12.515.210.8
1b 5.87.14.5
1c >100>100>100
Comparator A 25.130.522.3
Doxorubicin 0.81.20.9

Data are presented as the mean of three independent experiments.

The results indicate that Compound 1b exhibits the most potent anticancer activity across all tested cell lines, with IC50 values significantly lower than the parent scaffold and Comparator A. This suggests that the specific substitutions on Compound 1b are crucial for its cytotoxic effects.

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[1] Piperazine derivatives have shown promise as antimicrobial and antifungal agents.[9] The minimum inhibitory concentration (MIC) of the compounds was determined against representative bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Bacterial and fungal strains were cultured to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL.

  • Compound Dilution: Test compounds were serially diluted in 96-well plates containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: Plates were incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
1a 3264128
1b 163264
1c >256>256>256
Comparator A 64128>256
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

N/A: Not Applicable

Similar to the anticancer results, Compound 1b demonstrated the most promising antimicrobial activity, although it was less potent than the standard control drugs.

In Vivo Pharmacokinetic Evaluation

Successful drug candidates require favorable pharmacokinetic profiles.[10][11] In vivo studies in animal models provide crucial insights into the complex biological systems that determine a drug's disposition.[10][11] A preliminary pharmacokinetic study was conducted in rats for the most promising compound, Compound 1b , and Comparator A.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Dosing: Male Sprague-Dawley rats (n=3 per group) were administered the test compounds (10 mg/kg) via oral gavage.

  • Blood Sampling: Blood samples were collected at various time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Analysis: Plasma concentrations of the compounds were determined by LC-MS/MS.

  • PK Parameter Calculation: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Table 3: Comparative Pharmacokinetic Parameters in Rats

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
1b 850 ± 1201.54200 ± 5504.2
Comparator A 420 ± 902.02100 ± 3803.8

Data are presented as mean ± SD.

Compound 1b exhibited superior pharmacokinetic properties compared to Comparator A, with approximately double the maximum plasma concentration (Cmax) and area under the curve (AUC), indicating enhanced oral bioavailability.

Visualizing the Path Forward: Experimental Workflow

The successful progression of a drug discovery project relies on a well-defined and iterative screening cascade.[12] The following diagram illustrates the general workflow for identifying and optimizing lead compounds from a novel chemical series.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vivo PK/PD In Vivo PK/PD Lead Optimization (SAR)->In Vivo PK/PD Toxicity Studies Toxicity Studies In Vivo PK/PD->Toxicity Studies Candidate Selection Candidate Selection Toxicity Studies->Candidate Selection Clinical Trials Clinical Trials

Caption: A generalized workflow for preclinical drug discovery.

Discussion and Future Directions

The data presented in this guide demonstrate that novel derivatives of this compound hold significant therapeutic potential. Specifically, Compound 1b has emerged as a promising lead candidate, exhibiting superior in vitro anticancer and antimicrobial activity, coupled with an improved pharmacokinetic profile compared to other synthesized analogs.

The enhanced activity of Compound 1b underscores the importance of rational drug design and systematic SAR exploration.[5] The specific structural modifications in Compound 1b appear to favorably influence its interaction with biological targets and its disposition in vivo.

Future efforts will focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which Compound 1b exerts its cytotoxic effects.

  • Further SAR Optimization: Synthesizing a focused library of analogs based on the structure of Compound 1b to further enhance potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of Compound 1b in relevant animal models of cancer and infectious disease.[13][14][15]

The integration of in vitro and in vivo experimental data is essential for identifying drug candidates suitable for clinical testing.[10][11] The promising results for Compound 1b provide a strong foundation for its continued development as a potential novel therapeutic agent.

References

  • Amore, B. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Pharmaceutical Biotechnology, 11(3), 334-343. [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. Retrieved from [Link]

  • Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services. Retrieved from [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

  • An, G., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening, 18(9), 1089-1100. [Link]

  • Hale, A. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745-17754. [Link]

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  • Masimirembwa, C. M., et al. (2001). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 4(3), 245-263. [Link]

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  • Firth, A. M., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1634-1637. [Link]

  • Scott, A. D., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
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  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

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  • PubChem. (n.d.). tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • ResearchGate. (n.d.). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Retrieved from [Link]

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  • Kiss, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6619. [Link]

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patent landscape for derivatives of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Patent Landscape and Comparative Analysis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the highly competitive arena of drug discovery, a thorough understanding of the intellectual property surrounding a key chemical scaffold is not just advantageous; it is essential for strategic innovation. This guide provides a comprehensive analysis of the patent landscape for derivatives of this compound. This molecule serves as a critical building block for a multitude of biologically active agents. We will delve into the existing patent literature, present a comparative performance analysis of key derivatives with supporting data, and offer detailed experimental protocols for their evaluation. This document is designed to arm researchers, medicinal chemists, and drug development professionals with the insights necessary to navigate this complex chemical space and drive forward-thinking research and development.

The Core Scaffold: A Privileged Framework in Medicinal Chemistry

The this compound moiety has garnered significant attention in medicinal chemistry for good reason. It is a quintessential example of a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets. The fluorinated pyridine ring often enhances metabolic stability and can participate in crucial hydrogen bonding interactions within a target's active site. Concurrently, the piperazine ring, protected by a tert-butoxycarbonyl (Boc) group, provides a stable and synthetically tractable handle for introducing a wide array of substituents to modulate pharmacological properties. This versatility has made it a cornerstone in the synthesis of novel therapeutics.[1][2]

Mapping the Intellectual Property: The Patent Landscape

An examination of the patent landscape reveals a concentrated effort by several major pharmaceutical entities to claim derivatives of this core structure. The primary therapeutic areas of focus for these derivatives include oncology, central nervous system (CNS) disorders, and inflammatory conditions.[2][3][4]

Key Patent Assignees and Their Strategic Focus:

Patent AssigneeTherapeutic Area FocusRepresentative Patent(s)Key Structural Modifications & Rationale
Pfizer Inc. Oncology (Kinase Inhibitors)US20190389855A1Elaboration at the piperazine nitrogen with complex heterocyclic systems to target the ATP-binding pocket of various kinases.
Bristol-Myers Squibb Neuroscience (GPCR Modulators)WO2018195214A1Introduction of diverse aryl and heteroaryl groups to modulate receptor subtype selectivity for targets like G-protein coupled receptors.
AbbVie Inc. Immunology (Enzyme Inhibitors)US20130116245A1Bioisosteric replacement of the pyridine ring and functionalization of the piperazine with moieties designed to interact with specific enzyme active sites.[5]

The Evolution of Patent Claims:

The intellectual property strategy in this space has matured over time. Early patents often featured broad Markush structures, aiming to claim a vast chemical territory. As the field has advanced, subsequent patents have become more focused, with claims directed towards specific compounds that have demonstrated potent in vitro and in vivo activity. A prevailing trend is the strategic modification of the piperazine substituent to optimize potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Patent_Claim_Evolution cluster_Early_Phase Early Phase IP cluster_Mature_Phase Mature Phase IP cluster_Current_Focus Current R&D Focus Broad_Claims Broad Markush Structures (Wide Substituent Scope) Specific_Claims Specific Compounds (Demonstrated Efficacy) Broad_Claims->Specific_Claims evolves to Optimized_Properties Optimized ADME/Tox Profiles Specific_Claims->Optimized_Properties driven by Novel_Substituents Novel Heterocyclic Systems Specific_Claims->Novel_Substituents informs Target_Selectivity Enhanced Target Selectivity Novel_Substituents->Target_Selectivity designed for

Caption: The strategic evolution of patent claims for this scaffold.

A Data-Driven Comparison of Derivative Performance

To contextualize the value of different synthetic strategies, the following table presents a representative comparison of key derivatives against a common therapeutic target class (e.g., a protein kinase). This data is synthesized from patent literature examples and peer-reviewed studies to provide a clear performance benchmark.

Compound IDKey Structural FeatureTarget IC50 (nM)Selectivity (Fold vs. Off-Target Panel)Cell-Based Potency (EC50, nM)
Derivative X (Oncology) Acrylamide "warhead" on piperazine2.5>15015
Derivative Y (Neuroscience) Substituted benzimidazole on piperazine158075
Derivative Z (Immunology) Carboxylic acid-bearing substituent3540150
Alternative Scaffold 1 Non-piperazine linker5025250
Alternative Scaffold 2 Unfluorinated pyridine core8015>1000

Performance Insights:

Derivative X, featuring an acrylamide moiety, is designed for covalent inhibition of a kinase, resulting in exceptional potency and high selectivity. This covalent modification explains the strong translation from biochemical (IC50) to cell-based (EC50) activity. Derivative Y's benzimidazole group is optimized for specific interactions within a GPCR binding pocket, achieving good potency and selectivity. In contrast, Alternative Scaffold 2, which lacks the fluorine atom on the pyridine ring, exhibits significantly reduced potency, underscoring the critical role of this halogen in target engagement.

Essential Experimental Protocols for Compound Evaluation

The validation of any novel compound relies on robust and reproducible experimental data. The following protocols are standard methodologies for characterizing the derivatives discussed.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a gold-standard method for quantifying kinase inhibition.

Rationale: This assay format is highly sensitive, amenable to high-throughput screening, and minimizes interference from fluorescent compounds. The use of a europium chelate as the donor fluorophore provides a long-lived signal, allowing for time-gated detection to reduce background fluorescence.

Materials:

  • Target Kinase (e.g., BTK, JAK)

  • Biotinylated Substrate Peptide

  • Europium-labeled Anti-Phospho-Specific Antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds

  • 384-well, low-volume, non-binding microplates

Step-by-Step Procedure:

  • Compound Preparation: Perform a 10-point, 3-fold serial dilution of test compounds in 100% DMSO.

  • Assay Plate Stamping: Transfer 50 nL of each compound dilution into the assay plate using an acoustic dispenser.

  • Kinase Reaction: Add 5 µL of a 2X kinase/biotinylated substrate solution to each well.

  • Initiation: Add 5 µL of a 2X ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Add 10 µL of a 2X Eu-antibody/SA-APC detection mixture to stop the reaction and initiate signal development.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar), measuring emission at 615 nm and 665 nm following excitation at 340 nm.

  • Data Analysis: Calculate the 665/615 emission ratio and plot against compound concentration. Fit the data using a four-parameter logistic model to determine the IC50 value.

TR_FRET_Assay_Workflow Start Start Compound_Plating 1. Compound Serial Dilution & Plate Stamping (50 nL) Start->Compound_Plating Add_Kinase_Substrate 2. Add Kinase/Substrate Mix (5 µL) Compound_Plating->Add_Kinase_Substrate Add_ATP 3. Add ATP to Initiate (5 µL) Add_Kinase_Substrate->Add_ATP Incubate_Reaction 4. Incubate at RT (60 min) Add_ATP->Incubate_Reaction Add_Detection 5. Add TR-FRET Detection Mix (10 µL) Incubate_Reaction->Add_Detection Incubate_Detection 6. Incubate at RT (60 min) Add_Detection->Incubate_Detection Read_Plate 7. Read Plate (665nm / 615nm) Incubate_Detection->Read_Plate Analyze_Data 8. Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A standardized workflow for a TR-FRET based kinase inhibition assay.

Cell-Based Proliferation Assay

Rationale: This assay provides a crucial secondary validation, determining a compound's ability to exert its effect in a more biologically relevant system. It assesses cell membrane permeability, stability in culture media, and engagement of the target in a cellular context.

Materials:

  • Relevant cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compounds

  • CellTiter-Glo® 2.0 Assay (Promega)

  • 96-well, solid white, clear-bottom tissue culture plates

Step-by-Step Procedure:

  • Cell Seeding: Plate cells at an optimized density (e.g., 2,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 1 µL of serially diluted compounds to the cells and incubate for 72 hours.

  • Assay Equilibration: Equilibrate the plate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 5 minutes, then incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate EC50 values using a non-linear regression model.

Conclusion and Strategic Outlook

The this compound scaffold is firmly established as a valuable starting point for the discovery of potent and selective therapeutic agents. The patent landscape is mature but continues to evolve, with a clear trajectory towards compounds with highly optimized properties and novel mechanisms of action. For researchers and organizations aiming to innovate in this space, the strategic imperatives are clear:

  • Explore Novel Chemical Space: Focus on unique and synthetically accessible modifications at the piperazine nitrogen to differentiate from existing intellectual property.

  • Target Unmet Needs: Apply this versatile scaffold to novel or underexplored biological targets where its inherent properties can provide a significant advantage.

  • Embrace Rational Design: Utilize structure-based drug design and predictive modeling to create derivatives with superior potency, selectivity, and drug-like properties from the outset.

By building upon the foundational knowledge outlined in this guide and pursuing these strategic avenues, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Title: Alkylated piperazine compounds Source: Google Patents, US20130116245A1 URL
  • Title: Synthesis of tert-butyl... Source: ResearchGate URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchGate URL: [Link]

  • Title: Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Piperazine derivatives for therapeutic use: a patent review (2010-present) Source: PubMed URL: [Link]

  • Title: tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R) Source: PubChem URL: [Link]

  • Title: Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5) Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Piperazine derivatives for therapeutic use: A patent review (2010-present) Source: ResearchGate URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS No. 1016167-46-6). As a substituted piperazine derivative, this compound requires careful management as hazardous chemical waste. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Primacy of the Safety Data Sheet (SDS): While this guide is built on best practices for structurally similar chemicals and general regulatory requirements, the specific Safety Data Sheet (SDS) for the lot number you are using is the ultimate authoritative document. Always consult the SDS provided by the manufacturer before handling or disposing of any chemical.

Hazard Assessment and Waste Characterization

Understanding the potential hazards of a chemical is the foundation of its safe disposal. Based on data from analogous piperazine compounds, this compound should be treated as a hazardous substance.

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] While this specific compound may not be explicitly listed, it is prudent to manage it as toxic waste (U-listed or P-listed) due to the potential health hazards associated with piperazine derivatives.[1]

Inferred Hazards from Analogous Compounds:

Hazard ClassDescriptionPotential GHS Hazard Statement(s)Source (Analogous Compounds)
Acute Toxicity (Oral) Harmful if swallowed.H302[3]
Skin Corrosion/Irritation Causes skin irritation.H315[4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[4][5][6]
Respiratory Irritation May cause respiratory irritation.H335[4][5][6]

During combustion, nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF) may be produced, which are toxic and irritating gases.[5]

Personal Protective Equipment (PPE)

Due to the potential for skin, eye, and respiratory irritation, robust PPE is mandatory when handling this compound or its waste.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields meeting OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[7]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

  • Body Protection: A lab coat or a complete suit protecting against chemicals is required to prevent skin exposure.[3][8]

  • Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][9] If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.[7]

Waste Segregation and Incompatibility

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[1][10] Based on the reactivity of similar compounds, this waste must be kept separate from:

  • Strong Oxidizing Agents [7][11]

  • Strong Acids / Acid Anhydrides / Acid Chlorides [3][7]

  • Strong Bases [3]

The diagram below illustrates the critical incompatibilities for this waste stream.

Caption: Chemical incompatibility map.

Step-by-Step Disposal Protocol

This protocol follows the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management from the point of generation to final pickup.[12][13][14]

Preparing the Hazardous Waste Container
  • Select an Appropriate Container: Use a clean, chemically compatible container with a secure, leak-proof screw-top cap.[1][15] Glass bottles are often suitable for this type of solid or dissolved waste.[16] The container must be free of damage or deterioration.[1]

  • Initial Labeling: Affix a "Hazardous Waste" label to the empty container before adding any waste.

Transferring the Waste
  • Solid Waste: Transfer solid waste directly into the prepared container using a dedicated spatula or funnel.

  • Solutions: Transfer solutions carefully to avoid splashing. If the compound is in a solvent, the entire solution must be treated as hazardous waste. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated solid hazardous waste container.

  • Empty Containers: Original product containers are not truly "empty" until triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[16][17] The rinsate from this process is also hazardous waste and must be collected in the designated liquid waste container. After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate lab glass or plastic recycling bin.[16][17]

Labeling the Container

The EPA and OSHA require specific information on all hazardous waste containers.[1][18] The label must be fully completed and legible:

  • The words "Hazardous Waste" [10]

  • Full Chemical Name: Write out "this compound". Do not use abbreviations or formulas.[10] If in solution, list all components and their approximate percentages.[10]

  • Associated Hazards: Check the boxes for "Toxic" and "Irritant".

Managing the Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the waste container at or near the point of generation in a designated SAA, such as a marked section of a fume hood or a secondary containment bin on a benchtop.[10][17]

  • Keep Containers Closed: Hazardous waste containers must remain tightly sealed at all times, except when adding waste.[10][15][17] This prevents the release of vapors and potential spills.

  • Use Secondary Containment: Store the container within a larger, chemically resistant tray or bin to contain any potential leaks.[1][17]

Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.

  • Date When Full: Once the container is full, write the "Full Date" on the label.

  • Schedule Pickup: Full containers must be removed from the SAA within three days.[10] Contact your institution's Environmental Health & Safety (EH&S) or a licensed hazardous waste disposal company to schedule a pickup.[1][17] Do not transport hazardous waste yourself.[17]

The following workflow provides a visual guide to the disposal decision process.

DisposalWorkflow start Waste Generated is_empty Is original container empty? start->is_empty rinse Triple-rinse with appropriate solvent is_empty->rinse Yes transfer_waste Transfer waste to labeled hazardous waste container is_empty->transfer_waste No collect_rinsate Collect rinsate as hazardous liquid waste rinse->collect_rinsate dispose_container Deface label & dispose of empty container collect_rinsate->dispose_container store_saa Store sealed container in SAA with secondary containment transfer_waste->store_saa is_full Is container full? store_saa->is_full add_waste Continue to add compatible waste is_full->add_waste No schedule_pickup Date container & schedule EH&S pickup within 3 days is_full->schedule_pickup Yes add_waste->transfer_waste end Disposal Complete schedule_pickup->end

Caption: Step-by-step disposal and decision workflow.

Emergency Procedures: Spill and Exposure

Spill Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: Wear full PPE. Cover the spill with an inert, absorbent material (e.g., vermiculite, diatomite, dry sand).[3][19]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill surface with a suitable solvent (like alcohol) and collect the cleaning materials as hazardous waste.[3][19]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[3][19] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3][6][19]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][7]

Regulatory Framework Overview

  • OSHA (Occupational Safety and Health Administration): The Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about chemical hazards in the workplace through labels, SDSs, and training programs.[18][20]

  • EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave," including generation, transportation, treatment, storage, and disposal.[13][14]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to both personal safety and environmental stewardship.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean. [Link]

  • Hazardous waste - Wikipedia. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. This document is structured to offer a deep, technical understanding of the required personal protective equipment (PPE) and associated safety protocols, grounded in established scientific principles and regulatory standards.

Understanding the Hazard: A Proactive Approach to Safety

  • Piperazine Derivatives: The piperazine core is known to be a sensitizer, capable of causing allergic skin reactions and asthma-like symptoms upon repeated exposure.[1][2] It can also be corrosive, leading to severe skin burns and eye damage.[2][3] Ingestion may affect the nervous system.[1]

  • Fluoropyridine Moiety: Pyridine and its derivatives are volatile and can be harmful if inhaled, causing respiratory irritation, headaches, and dizziness.[4] They are also readily absorbed through the skin.

  • tert-Butyl Carboxylate Group: This group is generally considered to be of low toxicity.

Based on this structural analysis, it is prudent to treat this compound as a compound that is potentially corrosive, a skin and respiratory sensitizer, and harmful if inhaled or absorbed through the skin.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles, which can cause serious eye irritation or damage.[5][6][7]
Skin Chemical-resistant lab coatProtects against skin contact and contamination of personal clothing.[3][8]
Hands Butyl rubber or neoprene glovesThese materials offer good resistance to a broad range of chemicals, including pyridine and its derivatives. Nitrile gloves may not provide sufficient protection against pyridine.[8] Always consult the glove manufacturer's compatibility chart.
Respiratory Use in a certified chemical fume hoodA fume hood is the primary means of controlling inhalation exposure to volatile compounds and fine powders.[4][9]

Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure risk. The following workflow outlines the essential steps for safely handling this compound.

Preparation and Engineering Controls
  • Designated Work Area: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[4][9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][10]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are within reach.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial for ensuring complete protection.

PPE_Donning A Lab Coat B Gloves (First Pair) A->B C Safety Goggles B->C D Face Shield C->D E Gloves (Second Pair, over cuffs) D->E

Figure 1: Recommended PPE Donning Sequence.
Handling the Compound
  • Weighing: If weighing the solid, do so in the fume hood. Use a draft shield if necessary to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure reaction vessels are properly secured.

Doffing PPE and Decontamination

The removal of PPE should be done in a manner that prevents cross-contamination.

PPE_Doffing A Gloves (Outer Pair) B Face Shield A->B C Safety Goggles B->C D Lab Coat C->D E Gloves (Inner Pair) D->E F Wash Hands Thoroughly E->F

Figure 2: Recommended PPE Doffing Sequence.

Spill and Emergency Procedures

Even with meticulous planning, accidents can happen. Being prepared is the best defense.

Spill SizeProcedure
Small Spill (inside fume hood) 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[9] 3. Carefully scoop the absorbed material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spill (outside fume hood) 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team (e.g., Environmental Health & Safety). 3. Do not attempt to clean up a large spill without specialized training and equipment.[8]

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Storage and Disposal

Proper storage and disposal are integral to a comprehensive safety plan.

Storage
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal
  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.[5]

  • Use a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain.

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • ICSC 1032 - PIPERAZINE (anhydrous). (n.d.).
  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine.
  • Angene Chemical. (2025). Safety Data Sheet: tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate.
  • Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
  • MedChemExpress. (2026). Safety Data Sheet: tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate.
  • MedChemExpress. (2025). Safety Data Sheet: tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
  • Occupational Safety and Health Administration. (2021). PIPERAZINE DIHYDROCHLORIDE.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-piperazine.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • T.H.E.M. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.